molecular formula C7H9N3O B1439328 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide CAS No. 851776-30-2

1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Cat. No.: B1439328
CAS No.: 851776-30-2
M. Wt: 151.17 g/mol
InChI Key: RUYWILNRQBUQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS 851776-30-2) is a high-value heterocyclic building block for medicinal chemistry and drug discovery research . This compound features a fused bicyclic scaffold that combines a cyclopentane ring with a pyrazole moiety, terminated by a carboxamide functional group (Molecular Formula: C7H9N3O) . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this core scaffold in various therapeutic areas. Structurally similar tetrahydrocyclopenta-imidazole scaffolds have been identified as potent and selective JNK3 inhibitors, demonstrating significant neuroprotective effects against amyloid beta-induced apoptosis, highlighting their potential in Alzheimer's disease research . Furthermore, fused pyrazole-carboxamide analogs are actively investigated as glucosylceramide synthase (GCS) inhibitors for treating lysosomal storage diseases, neurodegenerative diseases like Parkinson's, and certain cancers . The compound is provided with guaranteed high purity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(11)6-4-2-1-3-5(4)9-10-6/h1-3H2,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYWILNRQBUQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669157
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851776-30-2
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of Foundational Data

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is predicated on a deep understanding of its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and solid-state behavior—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting a wide array of biological pathways, from kinases in oncology to G-protein coupled receptors for pain management.[1][2][3]

This guide focuses on 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide , a specific embodiment of this important chemical class. As a novel or under-characterized agent, a rigorous and systematic evaluation of its physicochemical properties is the critical first step in its developmental journey. This document serves as both a theoretical framework and a practical, hands-on manual for the senior application scientist tasked with this characterization. It moves beyond simple data presentation to explain the causality behind experimental choices, providing robust, self-validating protocols that ensure data integrity and reproducibility. By following this guide, researchers can build the essential data package required to make informed decisions about the future of this promising molecule.

Molecular Identity and Structure

Before any experimental work commences, it is crucial to confirm the identity and basic properties of the target compound. This ensures that all subsequent data is attributed to the correct molecular entity.

Table 1: Compound Identification

Parameter Value Source
IUPAC Name This compound Fluorochem
CAS Number 851776-30-2 Fluorochem
Molecular Formula C₇H₉N₃O Benchchem[4], Fluorochem
Molecular Weight 151.17 g/mol Fluorochem
Canonical SMILES NC(=O)C1=NNC2=C1CCC2 Fluorochem

| InChI Key | RUYWILNRQBUQRK-UHFFFAOYSA-N | Fluorochem |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drug candidates. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and insufficient bioavailability.[5][6] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into the compound's behavior.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate from a high-concentration stock (typically in DMSO) added to an aqueous buffer. This high-throughput method mimics the conditions of many in vitro biological assays and is useful for early-stage screening.[4][5][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid state. This "shake-flask" method is lower-throughput but provides the definitive solubility value needed for pre-formulation and development.[8][9][10]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol is designed for rapid, high-throughput assessment. The underlying principle is that undissolved particles will scatter light, which can be measured by a nephelometer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation.[4][7]

  • Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattered light relative to a buffer/DMSO blank indicates precipitation and that the kinetic solubility is below the tested concentration.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.[11]

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial. Ensure an excess of solid material is present.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[8]

  • Equilibration: Seal the vial and place it in a thermomixer or on a vial roller system. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[8][10]

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining particulates. Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method against a standard curve.[9][11]

Data Summary and Interpretation

The results from these experiments should be summarized clearly. This data is foundational for interpreting biological assay results and guiding formulation strategies.

Table 2: Aqueous Solubility Data

Parameter Medium Temperature Solubility (µg/mL) Solubility (µM)
Kinetic Solubility PBS, pH 7.4 25°C [Experimental Value] [Experimental Value]
Thermodynamic Solubility PBS, pH 7.4 25°C [Experimental Value] [Experimental Value]
Thermodynamic Solubility Simulated Gastric Fluid (pH 1.2) 37°C [Experimental Value] [Experimental Value]

| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8)| 37°C | [Experimental Value] | [Experimental Value] |

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.

Experimental Protocol: LogD₇.₄ by the Shake-Flask Method

This classic method directly measures the partitioning of the compound between two immiscible phases.[12][13][14]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (0.1 M, pH 7.4) for 24 hours. Allow the layers to separate completely to create pre-saturated solvents.[15]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (pre-saturated buffer) at a concentration where it is fully soluble.

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound-containing pre-saturated buffer.

  • Equilibration: Seal the vial and shake vigorously for 1 hour. Subsequently, allow the vial to stand undisturbed for at least 16 hours to ensure complete phase separation.[16]

  • Phase Separation & Quantification: Centrifuge the vial to ensure a sharp interface. Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

  • Analysis: Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_octanol / C_water)

Data Summary and Interpretation

Table 3: Lipophilicity Data

Parameter Value

| LogD at pH 7.4 | [Experimental Value] |

A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug candidates, representing a balance between aqueous solubility and membrane permeability.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Since solubility, permeability, and receptor binding can be highly dependent on the ionization state of a molecule, determining the pKa is essential.[12][17] Potentiometric titration is a highly precise and standard method for this determination.[18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

  • Sample Preparation: Prepare a 1 mM solution of this compound in water or a water/co-solvent mixture if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]

  • Initial pH Adjustment: For an expected basic pKa, titrate with 0.1 M HCl. For an expected acidic pKa, titrate with 0.1 M NaOH. To capture both, first adjust the sample solution to an extreme pH (e.g., pH 2 with HCl) and then titrate with NaOH up to pH 12.

  • Titration: Place the solution in a jacketed vessel at a constant temperature (25°C) on a magnetic stirrer. Immerse the calibrated pH electrode. Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa is identified at the inflection point of the sigmoid curve or the peak of its first derivative.[12] Perform the titration in triplicate to ensure reproducibility.[18]

Data Summary and Interpretation

Table 4: Ionization Constant Data

Parameter Value Method
pKa (acidic) [Experimental Value] Potentiometric Titration

| pKa (basic) | [Experimental Value] | Potentiometric Titration |

The pyrazole ring system can exhibit both acidic and basic properties. The pKa values will determine the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine) and thus profoundly impact its ADME properties.

Solid-State Properties: Melting Point and Stability

The melting point (Tm) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point but also information on crystallinity and polymorphism.[20][21]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid compound into a clean aluminum DSC pan. Crimp the pan with a lid.[22]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from a starting temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C).[21]

  • Data Analysis: The melting point (Tm) is determined from the resulting thermogram. For pure crystalline compounds, the Tm is typically reported as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the complete melting of the sample.[21]

Data Summary

Table 5: Thermal Properties

Parameter Value (°C) Method

| Melting Point (Tm) | [Experimental Value] | Differential Scanning Calorimetry |

A sharp melting peak indicates a pure, crystalline material, whereas a broad peak may suggest impurities or an amorphous state.

Visualizing the Workflow

To ensure clarity and reproducibility, the overall characterization process can be visualized as a logical flow.

G cluster_prep 1. Preparation cluster_exp 2. Experimental Characterization cluster_analysis 3. Analysis & Application Compound Synthesized Compound (1,4,5,6-Tetrahydrocyclopenta- [c]pyrazole-3-carboxamide) Identity Confirm Identity (CAS, MW, Formula) Compound->Identity Solubility Aqueous Solubility (Kinetic & Thermodynamic) Identity->Solubility Lipophilicity Lipophilicity (LogD by Shake-Flask) Identity->Lipophilicity Ionization Ionization (pKa by Titration) Identity->Ionization Thermal Thermal Properties (Tm by DSC) Identity->Thermal Data Summarize Data (Tables 2-5) Solubility->Data Lipophilicity->Data Ionization->Data Thermal->Data ADME Predict ADME Profile (Absorption, Distribution) Data->ADME Dev Guide Drug Development (Formulation, SAR) ADME->Dev

Caption: Workflow for physicochemical characterization.

Implications for Drug Development

The pyrazole carboxamide scaffold is prevalent in compounds designed as kinase inhibitors, fungicides, and μ-opioid receptor agonists, among other targets.[1][3][23][24] The data generated through the protocols in this guide are essential for contextualizing the potential of this compound within these therapeutic areas.

  • Solubility and Permeability (LogD): The interplay between these two properties will govern oral absorption. A compound with high permeability but low solubility may be a candidate for formulation strategies such as amorphous solid dispersions or particle size reduction. Conversely, a soluble but poorly permeable compound may require structural modification to increase lipophilicity.

  • Ionization (pKa): The pKa values will predict the compound's charge state in the acidic environment of the stomach and the more neutral environment of the intestine, directly impacting its dissolution and absorption profile. This information is critical for designing relevant in vitro dissolution assays and predicting food effects.

  • Solid-State Properties (Tm): A high melting point often correlates with lower solubility due to strong crystal lattice energy. The DSC data can also reveal polymorphism, where different crystal forms of the same compound can have drastically different solubilities and stabilities, a critical risk factor to assess early in development.

References

An In-depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, a plausible multi-step synthesis, and its potential pharmacological role as an N-type (Cav2.2) calcium channel blocker. The guide includes detailed experimental protocols, a discussion of the mechanism of action in the context of nociceptive signaling, and methods for biological evaluation.

Chemical Identity and Properties

Nomenclature and Identification
  • Systematic IUPAC Name: this compound[1]

  • Chemical Abstracts Service (CAS) Number: 851776-30-2[1]

  • Molecular Formula: C₇H₉N₃O[1]

  • Molecular Weight: 151.17 g/mol

  • Canonical SMILES: C1CC2=C(C1)NNC2=C(=O)N[1]

  • InChI Key: RUYWILNRQBUQRK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Weight152.15 g/mol [2]
XLogP3-AA0.8[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count1[2]
Exact Mass152.058577502[2]
Monoisotopic Mass152.058577502[2]
Topological Polar Surface Area66 Ų[2]
Heavy Atom Count11[2]
Complexity183[2]

Synthesis and Characterization

The synthesis of this compound can be logically approached through a three-step sequence starting from a suitable β-ketoester. This strategy involves the formation of the core pyrazole ring system, followed by functional group manipulations to yield the final carboxamide.

Synthetic Strategy Overview

The proposed synthetic pathway is outlined below. It begins with the cyclocondensation of a cyclopentanone-derived β-ketoester with hydrazine to form the tetrahydrocyclopenta[c]pyrazole ester. This is followed by saponification to the carboxylic acid and subsequent amidation.

Synthetic_Pathway start 2-(ethoxymethylene)-3-oxocyclopentane-1-carboxylate step1 Step 1: Cyclocondensation start->step1 Hydrazine intermediate1 Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 Base (e.g., NaOH) intermediate2 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid step2->intermediate2 step3 Step 3: Amidation intermediate2->step3 Ammonia Source product This compound step3->product

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

This step employs the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.

  • Materials:

    • Ethyl 2-(ethoxymethylene)-3-oxocyclopentane-1-carboxylate

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxocyclopentane-1-carboxylate in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

This step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water (co-solvent)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an excess of NaOH or LiOH to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

    • Stir the mixture in the ice bath for an additional 30 minutes.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

The final step is the amidation of the carboxylic acid. This can be achieved through several methods, with one common approach involving the activation of the carboxylic acid followed by reaction with an ammonia source.

  • Materials:

    • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Aqueous ammonia

  • Procedure:

    • Suspend the carboxylic acid in anhydrous DCM or THF.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

    • Remove the excess activating agent and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a stirred, cooled (0°C) concentrated solution of aqueous ammonia.

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • The product may precipitate from the reaction mixture. Collect the solid by filtration, wash with water, and dry.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Pharmacological Profile and Mechanism of Action

Target Identification: N-type (Cav2.2) Calcium Channels

Derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold have been identified as blockers of N-type (Cav2.2) voltage-gated calcium channels, which are considered a significant target for the management of chronic pain.[3] N-type calcium channels are predominantly located in the presynaptic terminals of neurons in the peripheral and central nervous systems.[4] They play a critical role in the influx of calcium ions that triggers the release of neurotransmitters, including those involved in nociceptive (pain) signaling.[4][5]

Signaling Pathway in Nociception

The inhibition of N-type calcium channels by compounds such as this compound is proposed to exert its analgesic effects by modulating the transmission of pain signals in the spinal cord's dorsal horn.

N_type_Ca_Channel_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Depol Depolarization AP->Depol CaV2_2 N-type (CaV2.2) Calcium Channel Depol->CaV2_2 opens Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->NT_Release Receptors Receptors (AMPA, NK1) NT_Release->Receptors binds to Blocker 1,4,5,6-Tetrahydrocyclopenta[c] pyrazole-3-carboxamide Blocker->CaV2_2 blocks Signal_Transduction Signal Transduction Receptors->Signal_Transduction Pain_Signal Pain Signal Propagation Signal_Transduction->Pain_Signal

Caption: Inhibition of N-type calcium channels in nociceptive signaling.

Upon the arrival of an action potential at the presynaptic terminal of a nociceptive neuron, the cell membrane depolarizes.[5] This depolarization activates N-type calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft.[5] These neurotransmitters then bind to their respective receptors on the postsynaptic neuron, propagating the pain signal to the central nervous system.[5] By blocking the N-type calcium channels, this compound would prevent this calcium influx, thereby inhibiting neurotransmitter release and dampening the transmission of pain signals.[4]

Biological Evaluation and Data

In Vitro Assessment of N-type Calcium Channel Inhibition

The potency of this compound as an N-type calcium channel inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) value. The gold standard for this is the whole-cell patch-clamp electrophysiology assay.

  • Objective: To determine the IC₅₀ value of the test compound on human Cav2.2 channels.

  • Cell Preparation:

    • Culture a cell line stably expressing human Cav2.2 channels (e.g., HEK293 cells).

    • Plate the cells onto glass coverslips 24-48 hours prior to the experiment.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an external solution containing a charge carrier (e.g., BaCl₂ or CaCl₂) and blockers for other channels (e.g., tetrodotoxin for sodium channels).

    • The internal pipette solution should be cesium-based to block potassium channels.

  • Procedure:

    • Establish a stable whole-cell recording from a transfected cell.

    • Evoke N-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV from a holding potential of -90 mV) at regular intervals.

    • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound.

    • Record the steady-state inhibition of the peak current at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after the application of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Electrophysiology_Workflow start Cell Culture (CaV2.2 expressing cells) step1 Whole-Cell Patch-Clamp start->step1 step2 Record Baseline Current step1->step2 step3 Apply Test Compound (Increasing Concentrations) step2->step3 step4 Record Inhibited Current step3->step4 step5 Data Analysis step4->step5 result IC50 Determination step5->result

Caption: Workflow for IC₅₀ determination via electrophysiology.

In Vivo Models of Nociception

To assess the analgesic efficacy of this compound in a physiological context, various preclinical animal models of pain can be employed. These models are crucial for evaluating the compound's therapeutic potential.

  • Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The efficacy of the test compound in reducing flinching and licking behaviors is measured.

  • Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain where a nerve is loosely ligated. The development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) is assessed, and the ability of the test compound to reverse these symptoms is quantified.

  • Complete Freund's Adjuvant (CFA) Model: Injection of CFA into a paw induces a localized inflammation and mimics chronic inflammatory pain. The effectiveness of the compound in alleviating thermal hyperalgesia and mechanical allodynia is evaluated.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel analgesics. Its structural features and the known pharmacology of related compounds strongly suggest its potential as an N-type calcium channel blocker. The synthetic route outlined in this guide provides a practical approach to obtaining this compound for further investigation.

Future research should focus on the detailed biological characterization of this molecule, including the experimental determination of its IC₅₀ value and its selectivity against other ion channels. In vivo studies in relevant pain models are essential to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the discovery of even more potent and selective N-type calcium channel inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

Biological Activity of Novel Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxamides, have garnered significant attention due to their broad spectrum of biological activities.[1] These compounds have demonstrated immense therapeutic potential, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[1][2] This versatility makes them a "privileged scaffold" in drug design, capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of novel pyrazole carboxamide derivatives, offering valuable insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Pyrazole Carboxamide Core

The synthesis of pyrazole carboxamides typically involves multi-step reactions, with modern approaches focusing on efficiency and sustainability. Techniques like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry have gained prominence for their ability to accelerate reactions and improve yields.[3]

A common synthetic route starts with the Claisen-Schmidt condensation to form chalcones, which are then reacted with semicarbazide hydrochloride to yield pyrazole-1-carboxamides.[2] Another approach involves the cyclization of ethyl 2,4-dioxopentanoate with methylhydrazine to create a pyrazole carboxylate intermediate, which is subsequently converted to the desired carboxamide.[4] The versatility of these synthetic methods allows for the introduction of diverse substituents on the pyrazole ring, enabling the fine-tuning of their biological activity.

Representative Synthetic Scheme:

G cluster_0 Synthesis of Pyrazole-4-Carboxamides Start Substituted Benzaldehydes + Cyclopropylmethyl Ketone Chalcones Chalcones (1a-f) Start->Chalcones Claisen-Schmidt Condensation Pyrazolines 4,5-Dihydropyrazole-1- carboxamides (Pyrazolines) Chalcones->Pyrazolines Reaction with Semicarbazide HCl Semicarbazide Semicarbazide Hydrochloride Pyrazoles Pyrazole-1-carboxamides (3a-f) Pyrazolines->Pyrazoles Oxidation (e.g., NaOCl) End Final Product: Novel Pyrazole Carboxamide Derivatives Pyrazoles->End

Caption: General synthetic route for pyrazole-1-carboxamides.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of essential cellular processes.

A. Kinase Inhibition

Many pyrazole carboxamides function as potent kinase inhibitors.[6][7] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of cancer.

  • Aurora Kinases: Certain pyrazole-4-carboxamide analogues have shown selective inhibition of Aurora kinases A and B, which are key regulators of mitosis.[8] Inhibition of these kinases leads to cell cycle arrest in the G2/M phase and induces apoptosis.[8]

  • c-Jun N-terminal Kinase (JNK): Pyrazole derivatives have also been identified as potent inhibitors of JNK, a key player in inflammatory and oncogenic signaling pathways.[9]

  • Cyclin-Dependent Kinases (CDKs): Some derivatives have displayed significant inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest and antitumor effects.[5]

B. Telomerase Inhibition

Telomerase is an enzyme that plays a critical role in cellular immortalization, a key characteristic of cancer cells. Novel pyrazole-5-carboxamide derivatives have been shown to be potent telomerase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[10] Molecular docking studies suggest that these compounds bind to key residues in the active site of telomerase, disrupting its function.[10]

C. DNA Binding and Apoptosis Induction

Certain pyrazole carboxamide derivatives have been shown to interact with DNA, leading to the induction of apoptosis in cancer cells.[11] These compounds can intercalate into the DNA double helix or bind to the minor groove, disrupting DNA replication and transcription and ultimately triggering programmed cell death.

Anticancer Activity Data Summary
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrazole-5-carboxamideMGC-8031.02Telomerase Inhibition[10]
1,2,3-Triazole-pyrazole hybridsMCF70.304Cytotoxicity[12]
1,2,3-Triazole-pyrazole hybridsOVCAR30.233Cytotoxicity[12]
Pyrazole-4-carboxamideHeLa0.43Aurora Kinase A/B Inhibition[8]
Pyrazole-4-carboxamideHepG20.67Aurora Kinase A/B Inhibition[8]
Indole-linked pyrazolesHCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition[5]

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole carboxamides have demonstrated significant potential in this area, with broad-spectrum activity against various bacteria and fungi.[13][14]

A. Antibacterial Activity

Novel pyrazole-4-carboxamide derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14] The mechanism of action is believed to involve the disruption of essential cellular processes in bacteria. Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the pyrazole scaffold can enhance antibacterial activity.[14]

B. Antifungal Activity

Several pyrazole carboxamide derivatives have exhibited potent antifungal activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger.[13][15] Some compounds have shown efficacy comparable to or even exceeding that of commercially available antifungal drugs.[16] The proposed mechanism for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[16]

Antimicrobial Activity Data Summary
Compound ClassPathogenActivityReference
Pyrazole-4-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosaSignificant antibacterial potential[13]
Pyrazole-4-carboxamidesA. niger, C. albicansSignificant antifungal potential[13]
Pyrazole-4-carboxamidesMycobacterium tuberculosisGood antitubercular activity[14]
Pyrazolyl-1-carboxamidesVarious bacteria and fungiTested for antimicrobial activities[2]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Pyrazole carboxamides have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17][18]

A. COX Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[19] Celecoxib, a well-known NSAID, is a diaryl-substituted pyrazole that selectively inhibits COX-2.[19] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[20][21] Novel pyrazole carboxamide derivatives are being developed with the aim of achieving even greater COX-2 selectivity and improved safety profiles.[18]

B. Modulation of Pro-inflammatory Cytokines

In addition to COX inhibition, some pyrazole-pyridazine hybrids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages.[22] This suggests that these compounds may exert their anti-inflammatory effects through multiple mechanisms.

Anti-inflammatory Signaling Pathway

G cluster_1 Anti-inflammatory Action of Pyrazole Carboxamides Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages Inflammatory_Stimuli->Macrophages COX2 COX-2 Enzyme Macrophages->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole_Carboxamides Pyrazole Carboxamides (e.g., Celecoxib) Pyrazole_Carboxamides->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole carboxamides.

V. Other Biological Activities

The therapeutic potential of pyrazole carboxamides extends beyond the activities discussed above.

A. Antiviral Activity

Certain N-acetyl 4,5-dihydropyrazole derivatives have shown activity against vaccinia virus.[23] More recently, hydroxyquinoline-pyrazole candidates have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2.[24]

B. Cannabinoid Receptor Antagonism

Biarylpyrazole carboxamides have been developed as potent and specific antagonists for the brain cannabinoid receptor (CB1).[25][26] These compounds have potential therapeutic applications in conditions where antagonism of the CB1 receptor is beneficial.[25]

VI. Experimental Protocols

A. General Procedure for Synthesis of Pyrazole-1-carboxamides[2]
  • Chalcone Synthesis: Equimolar amounts of appropriately substituted benzaldehydes and cyclopropylmethyl ketone are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise with stirring, and the mixture is stirred at room temperature for 2-3 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

  • Pyrazole-1-carboxamide Synthesis: A mixture of the chalcone, semicarbazide hydrochloride, and sodium acetate in dioxane is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is treated with water. The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pyrazole-1-carboxamide.

B. In Vitro Anticancer Activity Assay (MTT Assay)[4]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole carboxamide derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

C. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[27]
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Serial twofold dilutions of the pyrazole carboxamide derivatives are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

VII. Conclusion and Future Perspectives

Pyrazole carboxamide derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the ease with which their structures can be modified make them an attractive scaffold for the development of novel therapeutic agents. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further elucidation of the SAR will enable the design of more potent and selective compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate their optimization and clinical translation.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the bioavailability and therapeutic efficacy of pyrazole carboxamides.

  • Clinical Trials: Promising lead compounds should be advanced into preclinical and clinical development to evaluate their safety and efficacy in humans.

The continued exploration of novel pyrazole carboxamide derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole Compounds in Biological Systems

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. Its remarkable versatility and synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2][3] This has led to the development of numerous successful therapeutic agents and agrochemicals. Pyrazole derivatives exhibit an extensive spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antidepressant, and antiviral effects.[1][4] This guide provides a detailed exploration of the core mechanisms through which these compounds exert their influence on biological systems, offering insights for researchers, scientists, and drug development professionals.

Part 1: Enzyme Inhibition — The Cornerstone of Pyrazole Bioactivity

The most prevalent mechanism of action for pyrazole-based compounds is the inhibition of key enzymes involved in pathological processes. Their structural features allow for precise interactions within enzyme active sites or allosteric pockets, leading to potent and often selective modulation.

Cyclooxygenase (COX) Inhibition: A Paradigm of Isoform Selectivity

The discovery of pyrazole-based selective COX-2 inhibitors revolutionized the treatment of inflammation. Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6][7] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced at inflammatory sites.[7]

The archetypal pyrazole drug, Celecoxib , is a diaryl-substituted pyrazole that achieves its anti-inflammatory effects through the selective inhibition of COX-2.[5][8] This selectivity is a direct result of its chemical structure. The COX-2 active site possesses a larger, hydrophilic side pocket compared to COX-1. Celecoxib's polar sulfonamide side chain fits perfectly into this pocket, forming specific hydrogen bonds and anchoring the molecule, thereby blocking substrate access.[6][9][10] This structural nuance allows it to spare COX-1 at therapeutic concentrations, which theoretically reduces the risk of gastrointestinal side effects common with non-selective NSAIDs.[9]

COX_Pathway

Caption: p38 MAPK pathway and the allosteric "DFG-out" inhibition mechanism.

The JAK/STAT signaling pathway is the principal route for signal transduction for a wide array of cytokines and growth factors, making it critical for immune response and hematopoiesis. D[11][12]ysregulation of this pathway is linked to autoimmune diseases and cancers. Pyrazole-containing molecules, such as the FDA-approved drug Ruxolitinib , are potent inhibitors of JAK family members.

[11][13]Ruxolitinib contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold and functions as a type I, ATP-competitive inhibitor of JAK1 and JAK2. I[11]t binds to the ATP pocket of the active (DFG-in) conformation of the kinase, preventing the phosphorylation of STAT proteins and subsequent downstream signaling. T[11]he design of these inhibitors often focuses on achieving selectivity among the four JAK isoforms (JAK1, JAK2, JAK3, Tyk2) to tailor the therapeutic effect and minimize off-target toxicities.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Ruxolitinib[11] ~3~3~430
Gandotinib[11] -PotentLess potent vs JAK3
Compound 3f[12] 3.42.23.5

Table showing the 50% inhibitory concentrations (IC₅₀) for various pyrazole compounds against JAK isoforms.

  • Objective: To determine the potency of pyrazole compounds in inhibiting JAK kinase activity.

  • Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Less ADP produced in the presence of an inhibitor indicates greater inhibition.

  • Materials: Recombinant human JAK1, JAK2, or JAK3 enzyme; appropriate peptide substrate; ATP; ADP-Glo™ Reagent; Kinase Detection Reagent; test compounds; white opaque 384-well plates.

  • Methodology:

    • Dispense serial dilutions of the pyrazole test compounds into the wells of a 384-well plate.

    • Add the JAK enzyme and substrate solution to all wells.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which contains luciferase/luciferin. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition based on controls (no enzyme for background, no inhibitor for maximal activity).

    • Plot the data and determine IC₅₀ values using a suitable curve-fitting algorithm.

  • Self-Validation: The protocol's trustworthiness is enhanced by its two-step process. The first step terminates the kinase reaction and removes unconsumed ATP, which would otherwise interfere with the signal. The second step specifically measures the ADP produced, ensuring that the luminescent signal is directly and robustly correlated with the activity of the target kinase.

Part 2: Receptor Modulation — Interfacing with the Central and Peripheral Nervous Systems

Pyrazole derivatives are not limited to enzyme inhibition; they are also highly effective modulators of cell surface receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Cannabinoid (CB) Receptors: A Spectrum of Activity

The endocannabinoid system, comprising CB1 and CB2 receptors, is a key regulator of numerous physiological processes. Pyrazole-based compounds were famously developed as CB1 receptor inverse agonists (e.g., Rimonabant). However, subsequent research has revealed that subtle structural modifications to the pyrazole scaffold can produce compounds with a wide range of activities, including partial and full agonism at both CB1 and CB2 receptors.

[14][15][16][17]A key area of development is peripherally restricted CB1 agonists. These compounds are designed to act on CB receptors outside the central nervous system, offering therapeutic benefits for conditions like pain without the psychoactive side effects associated with brain-penetrant CB1 agonists. T[14][18]his is often achieved by designing molecules with physicochemical properties that limit their ability to cross the blood-brain barrier.

GPCR_Pathway PyrazoleAgonist Pyrazole Agonist GPCR CB1/CB2 Receptor (GPCR) PyrazoleAgonist->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., ↓cAMP) Effector->SecondMessenger Produces/Inhibits Response Cellular Response (e.g., Analgesia) SecondMessenger->Response

Caption: Generalized GPCR signaling cascade initiated by a pyrazole agonist.

GABA-A Receptors: Allosteric Modulation of Chloride Channels

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the brain. It is a ligand-gated chloride ion channel whose function is allosterically modulated by numerous drugs, most notably benzodiazepines.

[19]Compounds with a pyrazolo[1,5-a]quinazoline scaffold have been developed as sophisticated modulators of the GABA-A receptor. T[20][21][22]hese molecules can exert a range of effects, acting as positive allosteric modulators (enhancing the effect of GABA), negative allosteric modulators (reducing the effect of GABA), or null modulators (binding but having no effect, thereby acting as antagonists). I[20][21]ntriguingly, some of these pyrazole derivatives have been shown to bind not only to the classic benzodiazepine site (α+/γ- interface) but also to a novel, low-affinity site at the α+/β- interface, opening new avenues for developing receptor-subtype-selective therapeutics.

[20][23]##### Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Objective: To characterize the modulatory effects of pyrazole compounds on specific GABA-A receptor subtypes.

  • Principle: Xenopus oocytes are injected with cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2L). The assembled receptors are expressed on the oocyte membrane. TEVC is used to clamp the membrane potential and measure the chloride currents elicited by GABA in the presence and absence of the test compound.

  • Materials: Xenopus laevis oocytes, cRNA for GABA-A subunits, microinjection apparatus, TEVC setup (amplifier, electrodes, perfusion system), GABA, test compounds.

  • Methodology:

    • Surgically harvest oocytes from a female Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., α1β2γ2L). Incubate for 2-5 days to allow for receptor expression.

    • Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a set value (e.g., -60 mV).

    • Apply a low concentration of GABA (EC₅₋₁₀) to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA along with the pyrazole test compound at various concentrations.

    • Measure the change in current amplitude. An increase in current indicates positive modulation (agonism), while a decrease indicates negative modulation (inverse agonism).

    • Wash the oocyte and repeat for multiple concentrations to generate a dose-response curve.

  • Causality and Validation: This technique provides a direct functional readout of receptor modulation. By expressing specific, known subunit combinations, the activity of a compound can be definitively assigned to a particular receptor subtype. The use of a low, non-saturating GABA concentration (EC₅₋₁₀) is crucial; it ensures that the system is sensitive to both potentiation and inhibition, allowing for the characterization of the full spectrum of modulatory activity.

Part 3: Mechanisms in Agricultural and Microbiological Systems

The utility of the pyrazole scaffold extends beyond human medicine into crop protection and antimicrobial development, where they target unique biological pathways.

  • Herbicidal Action: Many pyrazole-based herbicides function by inhibiting plant-specific enzymes. A prominent target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis. Inhibition leads to bleaching of new leaves and eventual plant death. *[24][25] Insecticidal Action: A class of pyrazole amide insecticides, known as diamides, act as potent activators of insect ryanodine receptors (RyR). T[26]hese receptors are ligand-gated calcium channels critical for muscle contraction. The pyrazole compounds lock the channels in an open state, leading to uncontrolled calcium release, paralysis, and death of the insect.

  • Antimicrobial Action: Pyrazole derivatives can inhibit essential enzymes in bacteria and fungi that are absent in humans, providing a basis for selective toxicity. Examples include the inhibition of arylamine N-acetyltransferase in Mycobacterium tuberculosis and the bacterial enzyme DapE, which is involved in lysine biosynthesis.

[1][27]---

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives operate through a remarkable diversity of mechanisms, from the highly selective allosteric inhibition of protein kinases to the nuanced modulation of neuronal receptors and the targeted disruption of agricultural pests. The ability to fine-tune the biological activity—shifting a molecule from a receptor antagonist to an agonist or tailoring its selectivity against enzyme isoforms—by modifying the substituents on the pyrazole core underscores its privileged status. A deep understanding of these molecular mechanisms is paramount for leveraging this versatile scaffold to design the next generation of safer, more effective therapeutic and agricultural agents.

References

In Vitro Evaluation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide and its analogs. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The rigid, bicyclic tetrahydrocyclopenta[c]pyrazole core, in particular, has been identified as a promising scaffold for targeting neurological and inflammatory conditions.[4] Specifically, this scaffold has been linked to the inhibition of N-type (Cav2.2) voltage-gated calcium channels, a critical target in chronic pain pathways.[5] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, yet flexible, approach to elucidating the compound's mechanism of action, potency, selectivity, and preclinical safety profile. We will detail a logical progression of assays, from initial target validation to comprehensive safety and metabolic assessments, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Targeted In Vitro Strategy

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a robust and meticulously planned preclinical evaluation. For compounds like this compound, the initial steps are critical in defining its therapeutic potential and identifying potential liabilities. Cell-based assays form the cornerstone of this early evaluation, offering a biologically relevant context to assess a compound's efficacy and safety before progressing to more complex and costly in vivo studies.[6][7][8]

The known association of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold with N-type calcium channel (Cav2.2) inhibition provides a crucial starting point for our investigation.[5] These channels are pivotal in regulating neurotransmission, particularly in nociceptive pathways, making them a well-established target for novel analgesics.[9][10] Therefore, our in vitro strategy will be anchored in confirming and characterizing this primary mechanism of action.

However, a comprehensive evaluation must extend beyond the primary target. We must construct a holistic profile of the compound, which includes assessing its selectivity against other ion channels, its general cytotoxicity, and its metabolic fate. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is a "fail early, fail cheap" strategy that significantly reduces attrition in later stages of drug development.[11][12][13]

This guide will unfold in a logical sequence, beginning with primary screening to confirm target engagement, followed by secondary assays to determine potency and mechanism, and concluding with a panel of safety and metabolic assays to build a comprehensive preclinical profile.

Phase I: Primary Screening and Target Validation

The initial phase focuses on confirming the hypothesis that this compound acts as an N-type calcium channel blocker. We will employ a high-throughput functional assay to rapidly assess this activity.

High-Throughput Functional Screening: FLIPR Calcium Flux Assay

The Fluorometric Imaging Plate Reader (FLIPR) system is an indispensable tool for high-throughput screening (HTS) of compounds that modulate intracellular calcium levels, making it ideal for studying ion channels.[8][11][14] This assay measures the influx of calcium into the cell upon channel activation, which is detected by a calcium-sensitive fluorescent dye.

Causality and Rationale: We choose the FLIPR assay for primary screening due to its high throughput, which allows for the rapid testing of multiple concentrations of the compound and its analogs. It provides a functional readout of channel inhibition, which is more informative than simple binding assays at this stage.[15] We will utilize a cell line endogenously expressing the human Cav2.2 channel, such as the SH-SY5Y neuroblastoma cell line, to ensure biological relevance.[9]

Experimental Protocol: FLIPR Calcium Flux Assay for Cav2.2 Inhibition

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in the recommended medium until they reach 80-90% confluency.

    • Seed the cells into 384-well black-walled, clear-bottom microplates and incubate overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[11]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a known Cav2.2 inhibitor (e.g., ω-conotoxin MVIIA) as a positive control.[9]

    • Add the compound solutions to the wells and incubate for a predetermined period to allow for target engagement.

  • Channel Activation and Fluorescence Reading:

    • Prepare a stimulant solution containing a high concentration of potassium chloride (KCl) to depolarize the cell membrane and activate the voltage-gated Cav2.2 channels.

    • Place the microplate into the FLIPR instrument.

    • Initiate the reading, which involves adding the KCl stimulant to the wells and simultaneously measuring the change in fluorescence over time.

  • Data Analysis:

    • The fluorescence signal will increase upon calcium influx. The degree of inhibition by the test compound is measured by the reduction in the peak fluorescence signal compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Phase II: Potency, Selectivity, and Mechanism of Action

With the primary activity confirmed, the next phase delves deeper into the compound's pharmacological profile. We will use the "gold standard" electrophysiological technique to precisely quantify potency and investigate the mechanism of inhibition.

Gold Standard Potency Determination: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to manual patch-clamping while retaining high-quality data, making them ideal for detailed mechanistic studies in drug discovery.[16] This technique directly measures the ionic currents flowing through the channel, offering unparalleled insight into the compound's effect on channel function.

Causality and Rationale: Electrophysiology is essential for confirming the results of the FLIPR assay and for providing a more accurate determination of the compound's potency (IC50). It also allows us to investigate the "state-dependence" of the block, i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel, which can have significant implications for therapeutic efficacy and side effects.[17]

Experimental Protocol: Automated Patch-Clamp Assay for Cav2.2 Inhibition

  • Cell Preparation:

    • Use a cell line stably expressing the human Cav2.2 channel (e.g., HEK293 cells).

    • On the day of the experiment, prepare a single-cell suspension.

  • System Setup:

    • Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with the appropriate intracellular and extracellular solutions.[18]

    • External Solution (in mM): 140 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4.

    • Internal Solution (in mM): 140 Cs-Aspartate, 5 MgCl2, 10 EGTA, 10 HEPES; pH 7.2.

  • Data Acquisition:

    • Cells are automatically captured on the patch-clamp chip, and a whole-cell recording configuration is established.

    • Apply a specific voltage protocol to elicit Cav2.2 currents. A typical protocol involves holding the cell at a negative potential (e.g., -90 mV) and applying a depolarizing step (e.g., to +10 mV) to open the channels.[5]

    • Record a stable baseline current in the external solution.

    • Sequentially perfuse the cells with increasing concentrations of this compound.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition versus concentration and fit the data to determine the IC50 value.

Visualizing the Evaluation Workflow

The logical progression from high-throughput screening to detailed mechanistic studies is crucial for an efficient evaluation process.

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Mechanism & Potency cluster_2 Phase III: Safety & Selectivity HTS High-Throughput Screening (FLIPR Calcium Flux Assay) IC50_prelim Preliminary IC50 Determination HTS->IC50_prelim Identify active compounds Ephys Automated Electrophysiology (Patch-Clamp) IC50_prelim->Ephys Confirm activity IC50_gold Gold-Standard IC50 Ephys->IC50_gold State_Dep State-Dependence Analysis Ephys->State_Dep Cytotox Cytotoxicity Assays (MTT, LDH) IC50_gold->Cytotox Profile safety ADME ADME Profiling (Metabolic Stability, CYP Inhibition) IC50_gold->ADME hERG Cardiac Safety (hERG Assay) IC50_gold->hERG G cluster_0 ADME-Tox Evaluation cluster_1 Data Output Compound 1,4,5,6-Tetrahydrocyclopenta[c] pyrazole-3-carboxamide Cytotox General Cytotoxicity (MTT / LDH Assays) Compound->Cytotox MetStab Metabolic Stability (Liver Microsomes) Compound->MetStab CYP_Inhib CYP450 Inhibition (Key Isoforms) Compound->CYP_Inhib hERG Cardiac Safety (hERG E-Phys) Compound->hERG CC50 CC50 Cytotox->CC50 CLint Intrinsic Clearance (CLint) MetStab->CLint CYP_IC50 CYP IC50 CYP_Inhib->CYP_IC50 hERG_IC50 hERG IC50 hERG->hERG_IC50

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of pyrazole derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and establishes a framework for self-validating protocols. Through a synthesis of theoretical principles and practical applications, this guide aims to empower scientists to confidently and accurately characterize this vital class of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1] Their unique structural and electronic properties confer a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[1][2] Prominent pharmaceutical agents such as Celecoxib and Rimonabant feature the pyrazole core, underscoring its therapeutic relevance.[3] The pharmacological profile of pyrazole analogs can be significantly modified by the introduction of various substituents on the pyrazole ring, making precise structural characterization paramount for rational drug design and development.[4][5]

This guide will systematically dissect the application of NMR, IR, and MS to unravel the structural intricacies of pyrazole derivatives, providing a robust analytical toolkit for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including pyrazole derivatives.[6] It provides detailed information about the carbon-hydrogen framework, the electronic environment of individual atoms, and the connectivity between them.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) is indispensable for identifying the substitution pattern on the pyrazole ring. The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to the nature and position of substituents.

  • H4 Proton: The proton at the C4 position typically appears as a triplet (or a singlet if C3 and C5 are substituted) in the range of δ 6.3-6.5 ppm . In one example, the ¹H-NMR spectrum of pyrazole showed a triplet peak at 6.369 ppm corresponding to the H4 proton.[7]

  • H3 and H5 Protons: The protons at the C3 and C5 positions are chemically distinct and usually appear as doublets in the region of δ 7.5-7.7 ppm . For instance, the ¹H-NMR spectrum of pyrazole displayed a doublet peak at 7.657 ppm assigned to the H3 and H5 protons.[7]

  • N-H Proton: The N-H proton of N-unsubstituted pyrazoles can be observed as a broad singlet, often in the range of δ 10.0-13.0 ppm , although its appearance and chemical shift can be highly dependent on solvent and concentration due to proton exchange and hydrogen bonding.[8] In some cases, tautomerism between the two nitrogen atoms can lead to the disappearance of the NH proton signal.[7]

Substituent Effects: Electron-withdrawing groups will generally deshield the ring protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift. N-substitution also significantly influences the chemical shifts of the ring protons.[9]

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing direct information about the carbon framework of pyrazole derivatives. The chemical shifts of the pyrazole ring carbons are characteristic and aid in confirming the substitution pattern.[10]

  • C4 Carbon: The C4 carbon typically resonates in the range of δ 105-110 ppm .[11][12]

  • C3 and C5 Carbons: The C3 and C5 carbons appear further downfield, generally in the region of δ 130-150 ppm .[11][12] The specific chemical shifts are influenced by the tautomeric form present in solution for N-unsubstituted pyrazoles.[13]

  • Tautomerism: In N-unsubstituted pyrazoles, the rapid proton exchange between N1 and N2 can lead to averaged signals for C3 and C5.[13] Low-temperature NMR studies can sometimes "freeze out" this exchange, allowing for the observation of distinct signals for each tautomer.[14]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H3/C37.5 - 7.7130 - 150
H4/C46.3 - 6.5105 - 110
H5/C57.5 - 7.7130 - 150
N-H10.0 - 13.0 (broad)-
Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of the pyrazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[15]

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Step 3: Data Processing and Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[9]

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the respective protons and carbons of the pyrazole derivative.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[16] For pyrazole derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features.

Characteristic IR Absorption Bands
  • N-H Stretch: In N-unsubstituted pyrazoles, the N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹ .[16][17] The broadness is due to intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic): The C-H stretching vibrations of the pyrazole ring are generally observed above 3000 cm⁻¹ .

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹ .[18]

  • Substituent Functional Groups: The presence of other functional groups on the pyrazole ring or its substituents will give rise to their own characteristic absorption bands (e.g., C=O stretch for a carbonyl group, NO₂ stretches for a nitro group).

Table 2: Key IR Absorption Frequencies for Pyrazole Derivatives

Functional GroupVibrationFrequency Range (cm⁻¹)
N-HStretch3100 - 3500 (broad)
Aromatic C-HStretch> 3000
C=N, C=CStretch1400 - 1600
Experimental Protocol: IR Spectrum Acquisition

Step 1: Sample Preparation

  • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.[19]

Step 2: Data Acquisition

  • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates/solvent).

  • Place the sample in the spectrometer and acquire the IR spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Step 3: Data Analysis

  • Identify the major absorption bands in the spectrum.

  • Correlate the observed frequencies with known characteristic absorption bands for different functional groups to confirm the structural features of the pyrazole derivative.[20]

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[21] Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.[21]

Molecular Ion and Fragmentation
  • Molecular Ion (M⁺•): Electron impact (EI) ionization is a common technique for analyzing pyrazole derivatives. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. The pyrazole ring is relatively stable, often resulting in a prominent molecular ion peak.[3]

  • Fragmentation Pathways: The molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Common fragmentation pathways for pyrazoles include:

    • Loss of N₂: Cleavage of the N-N bond and subsequent loss of a nitrogen molecule is a characteristic fragmentation pathway for many nitrogen-containing heterocycles.

    • Loss of HCN: Elimination of hydrogen cyanide is another common fragmentation route.

    • Ring Cleavage: The pyrazole ring can undergo various ring-opening and rearrangement processes, leading to a complex pattern of fragment ions.[22][23]

    • Substituent Fragmentation: The nature of the substituents on the pyrazole ring will significantly influence the fragmentation pattern.[3] For example, a benzyl group may lead to a prominent tropylium ion (m/z 91).

The fragmentation of pyrazoles can be complex and is often dependent on the specific substitution pattern.[3][24]

Experimental Protocol: Mass Spectrum Acquisition

Step 1: Sample Introduction

  • Introduce a small amount of the sample into the mass spectrometer. This can be done via direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures or thermally labile compounds.

Step 2: Ionization and Mass Analysis

  • Ionize the sample using an appropriate method, such as electron impact (EI) or electrospray ionization (ESI).

  • The resulting ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Step 3: Data Analysis

  • Identify the molecular ion peak to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information. Propose logical fragmentation pathways to account for the major fragment ions observed in the spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragment ions, further aiding in structural elucidation.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and accurate structural assignment.

Diagram 1: Integrated Workflow for Spectroscopic Analysis of Pyrazole Derivatives

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesized Pyrazole Derivative IR IR Spectroscopy Synthesis->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Connectivity & Stereochemistry MS Mass Spectrometry (EI/ESI) Synthesis->MS Molecular Weight & Formula Data_Integration Data Integration & Interpretation IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of pyrazole derivatives using integrated spectroscopic techniques.

By combining the functional group information from IR, the connectivity and stereochemical details from NMR, and the molecular weight and fragmentation data from MS, a complete and unambiguous structural assignment can be achieved.

Conclusion

The spectroscopic analysis of pyrazole derivatives is a multifaceted process that requires a deep understanding of the principles and practical applications of NMR, IR, and Mass Spectrometry. This guide has provided a comprehensive framework for researchers to approach this task with confidence and scientific rigor. By employing the detailed protocols and interpretative strategies outlined herein, scientists can effectively characterize the structure of novel pyrazole compounds, thereby accelerating the discovery and development of new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydrocyclopenta[c]pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Fused Pyrazole Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold." Its versatile chemical nature and ability to form key interactions with biological targets have led to a multitude of approved drugs for a wide range of diseases.[1][2][3][4] This guide delves into a specific, rigidified analogue of the pyrazole family: the tetrahydrocyclopenta[c]pyrazole core. By fusing a cyclopentane ring to the pyrazole, we introduce a three-dimensional structure that can offer enhanced selectivity and metabolic stability compared to its more flexible counterparts. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this fascinating scaffold, with a primary focus on its development as N-type calcium channel (Cav2.2) inhibitors for the treatment of chronic pain.[5][6]

The Tetrahydrocyclopenta[c]pyrazole Core: A Strategic Design Choice

The decision to explore the tetrahydrocyclopenta[c]pyrazole scaffold is rooted in the principles of rational drug design. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering a unique combination of hydrogen bond donor and acceptor capabilities.[1] Fusing this with a cyclopentane ring system imparts conformational rigidity. This rigidity can be advantageous in drug discovery for several reasons:

  • Entropy Reduction: A more rigid molecule has fewer conformations to adopt in solution. This pre-organization can lead to a smaller entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Enhanced Selectivity: The defined shape of the rigid scaffold can better fit the specific contours of a target's binding site, leading to improved selectivity over other related targets.

  • Metabolic Stability: The fusion of the ring system can shield metabolically susceptible sites on the pyrazole ring, potentially improving the pharmacokinetic profile of the compound.

The core structure of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a versatile starting point for chemical elaboration.[7]

SAR of Tetrahydrocyclopenta[c]pyrazoles as N-type Calcium Channel (Cav2.2) Inhibitors

The N-type calcium channel (Cav2.2) is a critical target for the management of chronic pain.[5][8] A key publication in this area details the exploration of a novel series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as Cav2.2 blockers.[5][6] The following sections dissect the SAR of this series.

General Scaffold and Key Interaction Points

The general structure explored consists of the tetrahydrocyclopenta[c]pyrazole core with substitutions at the N1 and C3 positions. The SAR study systematically investigated the impact of various functional groups at these positions on the inhibitory activity against Cav2.2.

Caption: General scaffold of tetrahydrocyclopenta[c]pyrazole Cav2.2 inhibitors.

The N1-Substituent: A Key Determinant of Potency

The substituent at the N1 position of the pyrazole ring was found to be a critical driver of potency. The SAR studies revealed a strong preference for a substituted aromatic ring at this position.

  • Aromatic Requirement: Non-aromatic substituents at N1 generally led to a significant loss of activity.

  • Substitution Pattern: A 2,4-disubstituted phenyl ring was identified as an optimal moiety.

  • Nature of Substituents: Halogen atoms, particularly chlorine and fluorine, at the 2 and 4 positions of the phenyl ring consistently provided high potency. For instance, a 2,4-dichlorophenyl group was a recurrent feature in the most active compounds.

The C3-Substituent: Fine-Tuning Activity and Properties

The C3 position of the pyrazole core was explored with a variety of amide and sulfonamide functionalities. This position proved to be crucial for fine-tuning the activity and physicochemical properties of the compounds.

  • Amide Linkage: An amide bond at the C3 position was found to be a favorable linker to a variety of substituted aromatic and heteroaromatic rings.

  • Terminal Aromatic Group: The nature of the aromatic ring attached to the amide linker significantly influenced activity. Electron-donating and electron-withdrawing groups on this terminal ring were explored, with a trifluoromethyl-substituted pyridine ring showing promising results in some of the most potent analogues.

Quantitative SAR Data

The following table summarizes the SAR data for a selection of representative compounds from the series of N-type calcium channel inhibitors.

Compound IDN1-SubstituentC3-Amide SubstituentCav2.2 IC50 (nM)
1 2,4-Dichlorophenyl4-Fluorophenyl150
2 2,4-Dichlorophenyl2-Trifluoromethylpyridin-4-yl25
3 4-Chlorophenyl2-Trifluoromethylpyridin-4-yl350
4 2,4-Difluorophenyl2-Trifluoromethylpyridin-4-yl40
5 2,4-Dichlorophenyl4-Cyanophenyl120

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

The following protocols are representative of the synthetic and analytical methods used in the development of tetrahydrocyclopenta[c]pyrazole derivatives.

General Synthesis of the Tetrahydrocyclopenta[c]pyrazole Core

The synthesis of the core scaffold typically involves a multi-step sequence starting from readily available materials.

synthesis_workflow start Cyclopentanone step1 Formylation start->step1 e.g., Ethyl formate, NaH step2 Cyclization with Hydrazine step1->step2 Hydrazine hydrate end Tetrahydrocyclopenta[c]pyrazole Core step2->end

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Formylation of Cyclopentanone: To a solution of sodium hydride in a suitable solvent (e.g., THF), cyclopentanone is added dropwise at 0 °C. This is followed by the addition of a formylating agent such as ethyl formate. The reaction is stirred at room temperature until completion.

  • Cyclization with Hydrazine: The crude product from the formylation step is dissolved in a protic solvent like ethanol. Hydrazine hydrate is then added, and the mixture is refluxed.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core.

N-Arylation and Amide Coupling

Further diversification of the core is achieved through standard cross-coupling and amide bond formation reactions.

diversification_workflow core Core Scaffold step1 N-Arylation core->step1 Aryl halide, Cu catalyst step2 Functionalization at C3 (e.g., Carboxylation) step1->step2 step3 Amide Coupling step2->step3 Amine, Coupling agent (e.g., HATU) end Final Compound step3->end

Caption: Diversification workflow for the final compounds.

Step-by-Step Protocol:

  • N-Arylation: The tetrahydrocyclopenta[c]pyrazole core is subjected to an N-arylation reaction, often a copper-catalyzed Ullmann condensation, with a substituted aryl halide.

  • C3-Carboxylation: The C3 position of the N-arylated intermediate is functionalized, for example, by lithiation followed by quenching with carbon dioxide to install a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU to form the final amide product.

Conclusion and Future Directions

The tetrahydrocyclopenta[c]pyrazole scaffold has proven to be a valuable platform for the development of potent N-type calcium channel inhibitors. The SAR is well-defined, with the N1- and C3-substituents playing key roles in determining potency and physicochemical properties. The rigid nature of this fused-ring system likely contributes to its favorable binding characteristics.

Future research in this area could explore:

  • Alternative Fused Rings: Investigating the impact of different ring sizes (e.g., tetrahydrocyclobuta[c]pyrazoles or tetrahydrocyclohexa[c]pyrazoles) on activity and selectivity.

  • Broader Target Screening: Screening libraries of tetrahydrocyclopenta[c]pyrazole derivatives against other target classes, such as kinases, where pyrazoles have shown significant promise.[9]

  • Pharmacokinetic Optimization: Further fine-tuning of the substituents to optimize metabolic stability, solubility, and oral bioavailability.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of the tetrahydrocyclopenta[c]pyrazole scaffold for the discovery of novel therapeutics.

References

"discovery of novel pyrazole-4-carboxamide derivatives with thioether moiety"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-4-Carboxamide Derivatives with Thioether Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal and agrochemical research, forming the structural basis for a multitude of bioactive compounds. This technical guide delves into the discovery of a novel class of these derivatives, characterized by the strategic incorporation of a thioether moiety. We will explore the rationale behind this molecular design, rooted in principles of bioisosteric replacement, which aims to enhance biological activity, fine-tune physicochemical properties, and overcome potential resistance mechanisms. This document provides a comprehensive overview of the design strategy, detailed synthetic pathways, robust protocols for biological evaluation, and an in-depth analysis of the structure-activity relationships (SAR). By synthesizing field-proven insights with rigorous scientific data, this guide serves as an essential resource for professionals engaged in the development of next-generation fungicides and therapeutics.

The Strategic Imperative for Thioether Moiety Integration

The pyrazole-4-carboxamide core is a "privileged scaffold," renowned for its role in a variety of commercial drugs and fungicides.[1][2] Its versatility allows for extensive chemical modification to target a range of biological entities, from fungal enzymes to human kinases.[3][4] A common strategy in molecular design is the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile.

Our focus is the bioisosteric replacement of an ether linkage with a thioether. The rationale is multifaceted:

  • Modulation of Physicochemical Properties: Sulfur, being less electronegative and larger than oxygen, alters key properties like lipophilicity, polarizability, and metabolic stability.[5] Thioethers can undergo oxidation to form polar sulfoxides and sulfones, a transition that can be exploited for stimuli-responsive drug delivery systems.[6]

  • Enhanced Target Engagement: The thioether linkage can offer different bond angles and lengths compared to an ether, potentially allowing for more optimal interactions within a target protein's binding pocket. This can lead to increased potency and selectivity.

  • Overcoming Resistance: In agrochemical applications, target site mutations can reduce the efficacy of existing fungicides. Novel derivatives with altered binding modes, facilitated by the thioether group, may be effective against these resistant strains.

A prime example of this strategy is the development of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[7][8] By replacing the ether group in lead compounds with a thioether scaffold, researchers have successfully developed candidates with significantly enhanced antifungal potency.[7][8]

Rational Drug Design and Structure-Activity Relationship (SAR)

The design of potent pyrazole-4-carboxamide derivatives is a systematic process guided by SAR analysis. The core structure can be deconstructed into key components, each offering a vector for optimization.

SAR_Logic Scaffold Pyrazole-4-Carboxamide Core R1 R1: Pyrazole Substituent (e.g., -CF3, -CHF2) Impacts: Target affinity, Lipophilicity Scaffold->R1 R2 R2: Carboxamide N-Substituent (Thioether Moiety) Impacts: Binding pocket interaction, Potency Scaffold->R2 Activity Biological Activity (e.g., Antifungal, Anticancer) R1->Activity Modulate R3 R3: Thioether Aryl/Alkyl Group (e.g., Phenyl, Benzyl) Impacts: SAR, Selectivity R2->R3 R3->Activity Modulate

Caption: Logical relationship of molecular components for SAR studies.

Key SAR Insights:

  • Pyrazole Ring (R1): Substituents at the 3-position of the pyrazole ring are critical for potency. Small, lipophilic, and electron-withdrawing groups like difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) are often favored for potent SDHI activity.[9]

  • Carboxamide Linker: The amide bond is a crucial hydrogen bonding motif that anchors the molecule within the target's active site.

  • Thioether Moiety (R2 & R3): The nature of the group attached to the sulfur atom significantly influences activity. Studies have explored both phenyl sulfide and benzyl sulfide derivatives.[7] The substitution pattern on the aromatic ring of the thioether provides a rich field for SAR exploration. For instance, in the context of Aurora kinase inhibitors, bulky, electron-withdrawing substituents on the phenyl rings were found to be favorable for inhibitory activity.[10][11]

Synthetic Methodologies: A Validated Pathway

The synthesis of pyrazole-4-carboxamide derivatives bearing a thioether moiety can be achieved through a straightforward and efficient multi-step process. The following protocol is a generalized, self-validating system based on established literature procedures.[1][7]

Workflow Diagram: General Synthesis

Synthesis_Workflow cluster_0 Step 1: Pyrazole Carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling A Ethyl Acetoacetate Derivative C Pyrazole Ester Intermediate A->C Cyclization B Hydrazine Hydrate B->C D Hydrolysis (NaOH) C->D E Pyrazole-4-Carboxylic Acid D->E G Acyl Chloride Intermediate E->G Chlorination F Thionyl Chloride (SOCl₂) F->G I Target Pyrazole-4-Carboxamide G->I Amidation H Substituted Thiophenol/Benzylthiol H->I Biological_Evaluation A Primary Screening: In Vitro Antifungal Assay B Determination of EC₅₀ Values A->B Quantify Potency C Secondary Screening: In Vivo Protective Assays (e.g., Detached Leaf) B->C Select Hits D Mechanism of Action (MoA) Studies B->D Investigate 'How' G Lead Compound Identification C->G E SDH Enzyme Inhibition Assay (IC₅₀) D->E F Microscopy Analysis (SEM/TEM) D->F E->G Confirm MoA F->G Confirm MoA MoA_SDHI cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII Fumarate Fumarate ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e⁻ ComplexII->Fumarate ComplexII->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ Inhibitor Pyrazole-Thioether Derivative Inhibitor->ComplexII INHIBITS

References

Methodological & Application

Versatile Synthetic Routes for Substituted Pyrazole Carboxamide Derivatives: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

Substituted pyrazole carboxamides are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous blockbuster drugs and next-generation crop protection agents.[1][2][3][4] Their prevalence is due to the pyrazole ring's unique ability to act as a stable, aromatic scaffold that can engage in various biological interactions, including hydrogen bonding and π-stacking, while the appended carboxamide provides a versatile handle for modulating physicochemical properties and target engagement.[5][6] This application note provides a detailed guide to the most robust and widely employed synthetic strategies for accessing this privileged scaffold. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into navigating common synthetic challenges.

Strategic Overview: Constructing the Pyrazole Carboxamide Core

The synthesis of substituted pyrazole carboxamides can be broadly categorized into two primary strategies. The choice is dictated by the availability of starting materials, the desired substitution pattern, and the chemical tolerance of the substituents.

Strategy A: Pyrazole Ring Formation Followed by Amidation This is the most prevalent and flexible approach.[7] It involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality, which is then coupled with a desired amine in a late-stage diversification step. This strategy is ideal for generating libraries of analogues with varied amide substituents.

Strategy B: Amide Installation Followed by Pyrazole Cyclization In this alternative route, the carboxamide moiety is incorporated into an acyclic precursor before the pyrazole ring is formed.[7] This approach can be advantageous when the target amine is sensitive to the conditions of standard amide coupling reactions or when the acyclic precursors are more readily available.

The following diagram illustrates these divergent strategic pathways.

G cluster_0 Strategic Pathways for Pyrazole Carboxamide Synthesis START Key Precursors (e.g., 1,3-Dicarbonyls, Hydrazines, Amines) A1 Step 1: Pyrazole Ring Synthesis (e.g., Knorr Cyclocondensation) START->A1 Strategy A B1 Step 1: Form Acyclic Amide Precursor START->B1 Strategy B A2 Step 2: Form Pyrazole-COOH / COOR A1->A2 A3 Step 3: Amide Coupling A2->A3 A_OUT Target Pyrazole Carboxamide A3->A_OUT B2 Step 2: Pyrazole Ring Cyclization B1->B2 B_OUT Target Pyrazole Carboxamide B2->B_OUT

Caption: High-level overview of the two primary synthetic strategies.

The Workhorse Route: Strategy A - Ring Formation then Amidation

This section details the most common workflow, breaking it down into three critical stages: pyrazole core synthesis, functional group interconversion to the carboxylic acid, and the final amide bond formation.

Stage 1: Pyrazole Ring Synthesis via Knorr Cyclocondensation

The Knorr pyrazole synthesis, first reported in 1883, remains the most straightforward and versatile method for constructing polysubstituted pyrazole rings.[1][8][9] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11] By choosing a β-ketoester as the 1,3-dicarbonyl component, a pyrazole-carboxylate ester is directly formed, which is the ideal precursor for the target carboxamides.

Mechanism & Rationale: The reaction typically proceeds under acidic catalysis. The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[9][12] Subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can sometimes be an issue, but with β-ketoesters, the more nucleophilic nitrogen of the substituted hydrazine generally attacks the more electrophilic ketone carbonyl first.

G cluster_workflow Workflow for Strategy A start 1,3-Dicarbonyl (e.g., β-Ketoester) knorr Protocol 1: Knorr Cyclocondensation start->knorr hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->knorr ester Pyrazole-carboxylate Ester Intermediate knorr->ester hydrolysis Protocol 2: Ester Hydrolysis ester->hydrolysis acid Pyrazole-carboxylic Acid hydrolysis->acid activation Protocol 3A: Acid Chloride Formation acid->activation coupling Protocol 3B: Amide Formation activation->coupling product Final Pyrazole Carboxamide coupling->product amine Desired Amine (R'R''NH) amine->coupling

Caption: Detailed workflow for the construction of pyrazole carboxamides via Strategy A.

Protocol 1: Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylate Ester

  • Objective: To synthesize the core pyrazole ester scaffold.

  • Materials:

    • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 - 1.1 eq)

    • Solvent: Glacial acetic acid or ethanol

    • Catalyst (optional): Catalytic amount of HCl or H₂SO₄ if using ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted hydrazine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of hydrazine).

    • Add the β-ketoester (1.0-1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.

    • Rationale: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation and dehydration steps.[12] Refluxing provides the necessary activation energy for the cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often crystallizes or precipitates directly from the cooled solution.

    • If precipitation occurs, collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or water to remove residual acetic acid.

    • If no precipitate forms, pour the reaction mixture into ice-water. The product should precipitate. Collect the solid by vacuum filtration.

    • Dry the product under vacuum to yield the pyrazole-5-carboxylate ester, which can often be used in the next step without further purification.

Stage 2: Hydrolysis to the Pyrazole Carboxylic Acid

The pyrazole ester is a stable intermediate, but the corresponding carboxylic acid is required for activation and subsequent amidation. Saponification (base-catalyzed hydrolysis) is the most common method.[7]

Protocol 2: Saponification of a Pyrazole-5-carboxylate Ester

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid, the key precursor for amide coupling.[7]

  • Materials:

    • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Solvent: Tetrahydrofuran (THF)/Water or Methanol/Water co-solvent system (e.g., 3:1 ratio)

    • 1M Hydrochloric acid (HCl) solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in the THF/water co-solvent mixture.

    • Add the base (LiOH or NaOH, 1.5-3.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

    • Rationale: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. THF or methanol is used as a co-solvent to ensure the solubility of the often-hydrophobic pyrazole ester in the aqueous medium.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[7]

    • Once complete, cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.

    • Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts (e.g., LiCl or NaCl).

    • Dry the product under high vacuum. The resulting pyrazole-5-carboxylic acid is often pure enough for the next step.[7]

Stage 3: Amide Bond Formation

This is the crucial step where the desired amine is introduced. The most reliable method involves converting the carboxylic acid to a more reactive acyl chloride intermediate.[2][7][13][14]

Protocol 3: Two-Step Amidation via Acid Chloride Formation

  • Objective: To synthesize the final N-substituted-1H-pyrazole-5-carboxamide.

  • Materials:

    • Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[2][7]

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Desired primary or secondary amine (1.2 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Procedure:

    Part A: Acid Chloride Formation [7]

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Rationale: DMF reacts with oxalyl or thionyl chloride to form the Vilsmeier reagent, which is the active species that catalyzes the conversion to the acid chloride. Anhydrous conditions are critical as these chlorinating agents react violently with water.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically a solid or oil and should be used immediately in the next step without purification.[7][14]

    Part B: Amide Formation [7] 8. Dissolve the crude acid chloride from the previous step in fresh anhydrous DCM and cool the solution to 0 °C. 9. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM. 10. Rationale: Two equivalents of base are required: one to neutralize the HCl generated during the reaction, and an excess to drive the reaction to completion. An additional 0.5 eq is used to scavenge any residual acid from the previous step. 11. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. 12. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC. 13. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. 14. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. 15. Purify the crude product by flash column chromatography or recrystallization to yield the pure pyrazole carboxamide derivative.

Data Presentation: Amide Coupling Conditions

The final amidation step can be performed using various reagents. The choice depends on the scale, substrate tolerance, and desired purity profile.

Reagent SystemBaseSolventTemperatureTypical Reaction TimeKey Considerations
Oxalyl Chloride / DMF [7]TEA, DIPEADCM, THF0 °C to RT2-16 hHighly efficient; volatile byproducts. Requires anhydrous conditions.
Thionyl Chloride (SOCl₂) [2][14]TEA, PyridineDCM, Toluene0 °C to RT2-16 hCost-effective; requires careful handling. Byproducts can be harder to remove.
DCC / DMAP [15]DMAP (cat.)DCM0 °C to RT12-24 hMilder conditions. Forms dicyclohexylurea (DCU) byproduct, which must be filtered off.
HATU / DIPEA DIPEADMF, NMPRT1-4 hPeptide coupling reagent. Very efficient, low racemization risk for chiral amines. More expensive.

Conclusion

The synthetic strategies outlined in this guide provide a robust and versatile toolbox for accessing substituted pyrazole carboxamides. The most common and flexible approach involves a three-stage sequence: Knorr cyclocondensation to form a pyrazole ester, saponification to the carboxylic acid, and subsequent conversion to the target amide, typically via an acid chloride intermediate. By understanding the rationale behind each step and carefully controlling reaction conditions, researchers can efficiently synthesize diverse libraries of these high-value compounds for applications in drug discovery and development.

References

"experimental protocols for synthesizing 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step experimental protocol for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazole core is a privileged structure in numerous pharmacologically active agents, and fused bicyclic systems like the one described herein have been investigated as potent N-type calcium channel blockers for applications in chronic pain management.[1] This guide details a robust and reliable synthetic route commencing from the commercially available ethyl 2-oxocyclopentanecarboxylate. The methodology is grounded in the principles of the classic Knorr pyrazole synthesis, followed by a standard amidation sequence. The protocols are designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, providing not only step-by-step instructions but also the underlying chemical rationale for key procedural choices.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The fused tetrahydrocyclopenta[c]pyrazole system, in particular, offers a rigid, three-dimensional structure that is attractive for designing selective inhibitors of protein targets, such as ion channels.[1]

The target molecule, this compound, incorporates a primary carboxamide group at the 3-position of the pyrazole ring. The carboxamide functional group is a key pharmacophoric element, capable of forming critical hydrogen bond interactions with biological targets, a feature often exploited in the design of kinase inhibitors and other therapeutic agents.[5][6]

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by functional group manipulation to install the desired carboxamide.

  • Part A: Knorr-Type Cyclocondensation. This step involves the reaction of a 1,3-dicarbonyl equivalent, ethyl 2-oxocyclopentanecarboxylate, with hydrazine hydrate. This classic cyclocondensation reaction efficiently constructs the fused pyrazole ring system, yielding the stable ethyl ester intermediate.[7][8]

  • Part B: Amidation Sequence. The ethyl ester from Part A is converted to the final primary carboxamide. A robust two-step sequence is employed:

    • Saponification: The ester is first hydrolyzed to the corresponding carboxylic acid using a strong base.

    • Amidation via Acid Chloride: The carboxylic acid is converted to a highly reactive acid chloride intermediate, which is then treated with ammonia to furnish the target carboxamide with high efficiency.[5][6]

This strategic approach ensures high yields and facilitates purification at each stage.

Visualization of Experimental Workflow

The overall synthetic pathway is depicted below.

G cluster_0 Part A: Cyclocondensation cluster_1 Part B: Amidation A Ethyl 2-oxocyclopentanecarboxylate C Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate A->C Ethanol, Acetic Acid (cat.), Reflux B Hydrazine Hydrate B->C D 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid C->D 1. NaOH (aq), Reflux 2. HCl (aq) E 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonyl Chloride D->E Thionyl Chloride (SOCl₂), Reflux F This compound (Final Product) E->F Ammonium Hydroxide (NH₄OH)

Caption: Overall workflow for the synthesis of the target compound.

Part A: Protocol for Synthesis of Ethyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Principle of the Reaction

This reaction is a classic example of the Knorr pyrazole synthesis, where a β-ketoester reacts with hydrazine to form a pyrazole ring.[8] The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine onto the ester carbonyl. Subsequent dehydration yields the aromatic pyrazole ring.

Visualization of Reaction Mechanism

Caption: Simplified mechanism of Knorr pyrazole synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
Ethyl 2-oxocyclopentanecarboxylate611-10-9156.181.56 g (1.48 mL)Commercially available.[9]
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.060.55 mL (~11 mmol)Caution: Toxic and corrosive. Handle in fume hood.
Ethanol (Absolute)64-17-546.0720 mLReaction solvent.
Acetic Acid (Glacial)64-19-760.052-3 dropsCatalyst.
Saturated Sodium Bicarbonate Solution--As neededFor neutralization.
Ethyl Acetate141-78-688.11As neededFor extraction.
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying.
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material. With stirring, add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 equivalents). Finally, add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of water and 20 mL of ethyl acetate.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product, Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a solid product.

Part B: Protocol for Synthesis of this compound

Step B1: Saponification to the Carboxylic Acid
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the ethyl ester intermediate (e.g., 5 mmol) in a mixture of ethanol (15 mL) and a 2M aqueous solution of sodium hydroxide (10 mL, 20 mmol, 4 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 15 mL of water and cool in an ice bath.

    • With vigorous stirring, slowly acidify the solution by adding 2M hydrochloric acid dropwise until the pH is ~2-3. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. This product is often pure enough for the next step.

Step B2: Amidation via Acid Chloride Intermediate

CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Acid Chloride Formation:

    • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid from Step B1 (e.g., 4 mmol).

    • Add thionyl chloride (SOCl₂) (5 mL, excess) and a catalytic drop of N,N-dimethylformamide (DMF).

    • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

    • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (a trap containing NaOH solution is recommended to neutralize the SOCl₂ vapors). The resulting crude acid chloride is typically used immediately without further purification.

  • Amidation:

    • Cool the flask containing the crude acid chloride in an ice bath.

    • Under a nitrogen atmosphere, slowly add 10 mL of a cold, concentrated aqueous ammonium hydroxide solution (~28-30%) dropwise with vigorous stirring. A precipitate will form immediately.

    • Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of this compound. By leveraging the foundational Knorr pyrazole synthesis and a robust amidation sequence, researchers can access this valuable heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry programs. The methods are scalable and utilize readily available reagents, making them highly practical for a standard synthetic chemistry laboratory.

References

Application Notes & Protocols: A Guide to the Characterization and Use of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide, a novel heterocyclic compound, as a chemical probe. Given that the specific biological targets of this molecule are not yet extensively documented, this guide focuses on establishing a robust, field-proven workflow for target identification and validation. We present detailed protocols for unbiased chemoproteomic screening to identify potential protein interactors and for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiologically relevant context. The overarching goal is to empower researchers to unlock the therapeutic and biological insights offered by this promising pyrazole scaffold.

Introduction: The Pyrazole Scaffold and a Strategy for Probe Characterization

The pyrazole ring system is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory functions.[2][3][4][5] this compound (herein referred to as "the probe") emerges from this rich chemical lineage. Its rigid, fused-ring structure presents a unique three-dimensional geometry for exploring protein binding pockets.

While commercially available, the specific protein targets and mechanism of action for this particular carboxamide are not well-established.[6] This presents a unique opportunity for discovery. A chemical probe is a small molecule that is used to study biological systems, and its utility is defined by its selectivity and well-characterized interaction with its target protein(s). Therefore, the first critical step in utilizing this compound is to elucidate its molecular targets.

Our strategy is a two-pronged approach that moves from broad, unbiased discovery to specific, targeted validation:

  • Target Identification (Discovery Phase): Employing a chemoproteomics platform to survey the entire proteome for potential binding partners of the probe.[7][8]

  • Target Validation (Confirmation Phase): Using the Cellular Thermal Shift Assay (CETSA) to confirm direct physical engagement between the probe and candidate proteins within the complex milieu of an intact cell.[9][10][11]

This workflow provides a self-validating system, ensuring high confidence in the identified targets before proceeding to downstream functional studies.

Unbiased Target Identification via Chemoproteomics

Chemoproteomics is a powerful technology used to identify the protein targets of bioactive compounds on a proteome-wide scale.[12] One of the most robust methods involves creating a modified version of the probe that can be used for affinity purification of its binding partners from a cell lysate.[8][13]

Rationale and Workflow Overview

The core principle is to use the probe to "fish" for its targets. To achieve this, the probe is typically synthesized with a "handle," such as a terminal alkyne group. This handle does not significantly alter the core pharmacology of the probe but allows for the covalent attachment of a reporter tag, like biotin, via highly specific "click chemistry."[13] The biotinylated probe-protein complexes can then be captured on streptavidin-coated beads, washed to remove non-specific binders, and the enriched target proteins identified by mass spectrometry.[13]

A critical component of this workflow is the competition control. By pre-incubating the cell lysate with the original, unmodified probe before adding the alkyne-tagged version, true targets will be occupied and unable to bind the tagged probe. This results in a significant reduction in their signal in the mass spectrometry data, providing strong evidence of specific binding.[13]

G cluster_prep Probe Preparation & Cell Treatment cluster_capture Target Capture & Enrichment cluster_analysis Analysis Probe Synthesize Alkyne-tagged Probe Treatment Treat Cells: 1. DMSO (Vehicle) 2. Alkyne-Probe 3. Probe then Alkyne-Probe Probe->Treatment Cells Culture Cells Cells->Treatment Lysis Cell Lysis Treatment->Lysis Click Click Chemistry: Add Biotin-Azide Lysis->Click Pulldown Streptavidin Bead Pulldown Click->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis: Identify & Quantify Proteins MS->Data Hits Identify Putative Targets (Depleted in Competition Sample) Data->Hits caption Fig 1. Chemoproteomic workflow for target identification. G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture & Harvest Cells Treatment Aliquot Cells & Treat: 1. Vehicle (DMSO) 2. Probe Cells->Treatment Heat Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) Treatment->Heat Cool Cool to Room Temp Heat->Cool Lysis Freeze-Thaw Lysis Cool->Lysis Centrifuge Centrifuge to Separate Soluble vs. Aggregated Lysis->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Curve Plot Melting Curve & Determine ΔTm WB->Curve caption Fig 2. Cellular Thermal Shift Assay (CETSA) workflow.

References

Application Notes & Protocols: Development of Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitor (SDHI) Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery and development of pyrazole carboxamide derivatives as potent antifungal agents. Moving beyond a rigid template, this guide is structured to follow the logical workflow of a contemporary drug discovery program—from understanding the molecular target to rational design, synthesis, and multi-layered biological evaluation. The protocols and insights provided herein are synthesized from established research, emphasizing the causality behind experimental choices to empower researchers to not only execute but also adapt these methodologies for their specific research goals.

Section 1: The Molecular Target - Fungal Succinate Dehydrogenase (SDH)

The foundation of a successful targeted drug discovery program lies in a deep understanding of its biological target. For a vast and commercially significant class of pyrazole carboxamide fungicides, this target is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2]

1.1. Biological Rationale for Targeting SDH

Succinate Dehydrogenase is a unique enzyme as it plays a crucial role in two fundamental metabolic pathways: the Krebs (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the ETC. This dual function makes it an exceptionally vulnerable point in fungal metabolism. Inhibition of SDH effectively short-circuits cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[3][4] Its highly conserved nature among fungi and the presence of specific binding pockets that can be exploited for selective inhibition make it an ideal target for developing novel fungicides.[1]

1.2. Mechanism of Inhibition

Pyrazole carboxamides act as potent inhibitors by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[3] This binding is highly specific and is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the pocket.[5][6] This physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron flow from succinate and disrupting the entire respiratory process.[3][7]

TCA_Cycle_Inhibition cluster_TCA Krebs (TCA) Cycle pathway_node pathway_node inhibitor_node inhibitor_node SuccinylCoA SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH SDH (Complex II) Malate Malate Fumarate->Malate CoQ Ubiquinone (Q) SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Inhibition

Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.

Section 2: Design and Synthesis Strategy

The chemical synthesis of novel pyrazole carboxamides is driven by rational design principles aimed at optimizing potency, spectrum, and safety. Strategies often involve modifying known active scaffolds from commercial fungicides like boscalid or fluxapyroxad.[6][8]

2.1. Core Principles of Molecular Design

  • Structure-Activity Relationship (SAR): This is the cornerstone of the design process. Small modifications are systematically made to different parts of the molecule—the pyrazole ring, the amine moiety, and the linker—and the resulting changes in antifungal activity are measured. For example, introducing a difluoromethyl group at the 3-position of the pyrazole ring is a common strategy to enhance efficacy.[3][7]

  • Scaffold Hopping & Bioisosteric Replacement: To explore new chemical space and circumvent existing patents, parts of a known active molecule are replaced with structurally different fragments that retain similar physicochemical properties. For instance, an ether linkage might be replaced with a thioether, or a phenyl ring with a different heterocyclic system.[9][10] This can lead to compounds with improved properties.

Synthesis_Workflow start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A Start: Pyrazole-4-Carboxylic Acid B Step 1: Acyl Chloride Formation (e.g., SOCl₂) A->B C Intermediate: Pyrazole-4-Carbonyl Chloride B->C E Step 2: Amide Coupling Reaction C->E D Start: Substituted Amine (R-NH₂) D->E F Final Product: Target Pyrazole Carboxamide E->F

Caption: General Synthetic Workflow for Pyrazole Carboxamides.

2.2. Protocol: General Synthesis of Pyrazole-4-Carboxamides

This protocol provides a generalized, two-step procedure for synthesizing pyrazole-4-carboxamides, a common core structure for SDHI fungicides.[11][12]

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amide bond formation with a diverse range of amines.

Step 1: Synthesis of Pyrazole-4-Carbonyl Chloride

  • To a solution of the desired pyrazole-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.[11]

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired substituted amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude pyrazole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the amine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[5]

Section 3: In Vitro Antifungal Activity Assessment

In vitro screening is the critical first step to quantify the intrinsic antifungal potency of newly synthesized compounds and establish SAR.

3.1. Protocol: Mycelial Growth Inhibition Assay

This method is standard for evaluating activity against filamentous plant pathogenic fungi.[12][13]

Rationale: This assay directly measures the compound's ability to inhibit the vegetative growth of a fungus, providing a clear and quantifiable endpoint (EC₅₀) for potency.

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While still molten (approx. 50-60 °C), add the test compound (dissolved in a minimal amount of a solvent like acetone or DMSO) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Pour the amended PDA into 90 mm Petri dishes. A solvent-only plate serves as the negative control, and a commercial fungicide (e.g., boscalid) serves as the positive control.

  • Inoculation: From a fresh culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum), cut a 5 mm mycelial plug from the edge of the colony.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.

  • Measurement: When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the colony diameter of the control and dt is the colony diameter of the treated plate.

  • EC₅₀ Determination: Use the inhibition percentages at different concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis software.

3.2. Protocol: Broth Microdilution Assay (MIC Determination)

This method, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), is essential for determining the Minimum Inhibitory Concentration (MIC) against both yeasts and molds.[14][15]

Rationale: The broth microdilution format allows for high-throughput screening and provides a standardized MIC value, which is the lowest concentration of an antifungal that inhibits the visible growth of a microorganism.[15]

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a spore or cell suspension in sterile saline. Adjust the suspension to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds) using a hemocytometer or spectrophotometer.[14]

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in RPMI 1640 medium.[14] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final test concentration. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-72 hours, depending on the fungal species.[15]

  • Endpoint Reading: The MIC is determined by visual inspection or by using a microplate reader. For azoles and SDHIs against yeasts, the MIC is often defined as the lowest concentration that produces a significant (e.g., 50%) reduction in growth compared to the drug-free control well. For molds, it is often the concentration that shows complete inhibition of growth.[15]

3.3. Data Presentation

Quantitative data should be summarized for clear comparison.

CompoundTarget FungusEC₅₀ (µg/mL) [In Vitro]IC₅₀ (µM) [SDH Enzyme]
Test Cmpd 1 R. solani0.046[16][17]3.29[16]
Test Cmpd 2 R. solani1.1[8][18]3.3[8][18]
Test Cmpd 3 S. sclerotiorum0.94[19]N/A
Boscalid (Control) R. solani0.741[16][17]7.51[16]
Fluxapyroxad (Control) R. solani0.103[16][17]5.99[16]
N/A: Not Assessed

Section 4: Mechanism of Action (MoA) Elucidation

Confirming that a compound acts on its intended target is a crucial validation step. For pyrazole carboxamides, this involves demonstrating direct inhibition of the SDH enzyme and observing the downstream cellular consequences.

MOA_Workflow start_node start_node protocol_node protocol_node analysis_node analysis_node conclusion_node conclusion_node A Active Compound from In Vitro Screening B Protocol 5.1: SDH Enzyme Inhibition Assay A->B C Protocol 5.2: Electron Microscopy (SEM/TEM) A->C D Application Note 5.3: Molecular Docking A->D E Analysis: Calculate IC₅₀ value B->E F Analysis: Observe mitochondrial & hyphal morphology C->F G Analysis: Predict binding mode & correlate with SAR D->G H Conclusion: Confirm MoA as SDH Inhibitor E->H F->H G->H

Caption: Workflow for Confirming the Mechanism of Action (MoA).

4.1. Protocol: SDH Enzyme Inhibition Assay

Rationale: This biochemical assay provides direct evidence that the compound inhibits the target enzyme. A low IC₅₀ value that correlates with a low EC₅₀ value strongly supports an on-target mechanism.[16]

  • Mitochondria Isolation: Grow the target fungus in liquid culture. Harvest the mycelia, and physically disrupt the cells (e.g., using a mortar and pestle with liquid nitrogen or bead beating). Isolate the mitochondrial fraction through differential centrifugation.

  • Assay Setup: The assay measures the rate of succinate-dependent reduction of a dye. In a 96-well plate, add the mitochondrial preparation, succinate (as the substrate), and various concentrations of the test compound.

  • Reaction and Measurement: Initiate the reaction by adding an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP). Measure the decrease in absorbance over time at a specific wavelength (e.g., 600 nm) using a plate reader.

  • IC₅₀ Calculation: Calculate the rate of reaction for each compound concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).

4.2. Application Note: Morphological Analysis & Molecular Docking

  • Electron Microscopy: Treating fungal hyphae with an effective pyrazole carboxamide SDHI is expected to cause visible ultrastructural damage. Scanning Electron Microscopy (SEM) can reveal shrunken, wrinkled, and collapsed hyphae.[16][20] Transmission Electron Microscopy (TEM) can provide a view inside the cell, often showing disorganized cytoplasm and swollen or dissolved mitochondria, which is consistent with a breakdown in energy metabolism.[8][18]

  • Molecular Docking: Computational docking simulations are used to build a predictive model of how the compound fits into the SDH Q-site.[5] This powerful tool helps rationalize SAR by identifying key interactions (e.g., hydrogen bonding to residues like Tryptophan or Tyrosine) that contribute to high-affinity binding and potent inhibition.[6] It serves to explain why certain chemical modifications lead to higher or lower antifungal activity.

References

Application Notes & Protocols: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the exploration of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide and its derivatives as potential therapeutic agents. This document outlines the rationale behind targeting this scaffold, detailed synthetic protocols, methodologies for biological evaluation, and potential mechanisms of action based on current scientific understanding of related pyrazole-based compounds.

Introduction: The Pyrazole Carboxamide Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its derivatives have been investigated as anti-inflammatory, anticancer, antimicrobial, and neurological agents.[1][3][4] The carboxamide functional group appended to the pyrazole ring often plays a crucial role in establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites.

The specific bicyclic structure of this compound offers a rigidified framework that can reduce conformational flexibility, potentially leading to higher binding affinity and selectivity for a specific target. This guide will explore the potential of this scaffold in drug discovery, drawing insights from studies on structurally related compounds.

Synthetic Strategy: A Plausible Route to this compound

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-(ethoxymethylene)cyclopentanone

  • To a stirred solution of cyclopentanone (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and acetic anhydride (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain 2-(ethoxymethylene)cyclopentanone as a clear oil.

Step 2: Cyclocondensation with Hydrazine Hydrate

  • Dissolve 2-(ethoxymethylene)cyclopentanone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the formation of the pyrazole ring by TLC.

  • Remove the solvent under reduced pressure. The resulting crude product, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, can be carried forward to the next step without extensive purification.

Step 3: Carboxylation at the C3 Position

  • This step can be challenging and may require optimization. A potential approach is through Vilsmeier-Haack formylation followed by oxidation.

  • Alternatively, direct carboxylation using a suitable carboxylating agent under strong basic conditions could be explored.

Step 4: Amidation to form the Carboxamide

  • Activate the carboxylic acid from the previous step using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt) in an anhydrous solvent like N,N-Dimethylformamide (DMF).[5]

  • Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base) to the activated ester.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the final compound, this compound, by column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][6]

Diagram of Synthetic Workflow:

Synthetic Workflow Cyclopentanone Cyclopentanone Intermediate1 2-(ethoxymethylene)cyclopentanone Cyclopentanone->Intermediate1 Triethyl orthoformate, Acetic anhydride Intermediate2 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Intermediate1->Intermediate2 Hydrazine hydrate Intermediate3 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid Intermediate2->Intermediate3 Carboxylation FinalProduct This compound Intermediate3->FinalProduct Amidation (EDCI, HOBt, NH4Cl) CaV_Assay_Workflow Start Plate HEK293-CaV2.2 Cells DyeLoading Load with Fluo-4 AM Start->DyeLoading CompoundIncubation Incubate with Test Compound DyeLoading->CompoundIncubation FluorescenceReading1 Measure Baseline Fluorescence CompoundIncubation->FluorescenceReading1 Depolarization Add KCl to Depolarize FluorescenceReading1->Depolarization FluorescenceReading2 Measure Post-Depolarization Fluorescence Depolarization->FluorescenceReading2 DataAnalysis Calculate % Inhibition and IC50 FluorescenceReading2->DataAnalysis Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Tyrosine Kinase RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound This compound Compound->FLT3 Inhibition

References

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazoles in Kinase-Targeted Therapies

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase function represents a cornerstone of targeted therapy. Within the diverse chemical space of kinase inhibitors, the pyrazole nucleus has distinguished itself as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][3]

This in-depth guide provides a comprehensive overview of the use of pyrazole derivatives as kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of their inhibitory action, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven protocols for their synthesis and evaluation.

I. The Pyrazole Core: A Versatile Hinge-Binding Motif

The efficacy of many pyrazole-based inhibitors stems from their ability to mimic the adenine core of ATP, the natural substrate for kinases. The pyrazole ring can act as a bioisosteric replacement for the purine, forming critical hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme.[1] This interaction anchors the inhibitor in the active site, providing a foundation for further interactions that dictate potency and selectivity.

The versatility of the pyrazole scaffold is a key attribute. The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors (N-H) and acceptors (N), allowing for diverse binding orientations within the ATP pocket.[3] Furthermore, the carbon atoms of the ring provide multiple points for substitution, enabling chemists to fine-tune the inhibitor's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

II. Prominent Pyrazole-Based Kinase Inhibitors: From Bench to Bedside

The therapeutic potential of the pyrazole scaffold is underscored by the number of FDA-approved drugs that incorporate this motif. These drugs target a range of kinases implicated in various cancers and inflammatory diseases.

Drug Name Primary Kinase Target(s) Approved Indications Reference
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[4]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[1][4]
Erdafitinib FGFR1-4Urothelial Carcinoma[4]
Asciminib BCR-ABL1 (allosteric inhibitor)Chronic Myeloid Leukemia (CML)[5]
Encorafenib BRAF V600EMelanoma, Colorectal Cancer[5]
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis[1]
Pirtobrutinib BTKMantle Cell Lymphoma[5]

These examples highlight the broad applicability of the pyrazole core in targeting diverse kinase families, from receptor tyrosine kinases (RTKs) like ALK and FGFR to non-receptor tyrosine kinases such as JAK and ABL.

III. Synthetic Strategies for Pyrazole-Based Kinase Inhibitors

The construction of the pyrazole ring is a well-established area of organic chemistry, with numerous methods available for its synthesis. Multicomponent reactions (MCRs) have gained significant traction for the synthesis of highly substituted pyrazoles due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials.[6][7][8] A common and classical approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[8]

Below is a representative, generalized protocol for the synthesis of a substituted pyrazole, a common core in many kinase inhibitors.

Protocol 1: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol outlines a general procedure for a one-pot, three-component synthesis of a pyrazole derivative.

Materials:

  • Aryl or alkyl hydrazine (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., a β-ketoester) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a few drops of acetic acid or a Lewis acid like Yb(OTf)₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 mmol) to the mixture.

  • Catalyst Addition: Add a catalytic amount of acetic acid or the Lewis acid catalyst to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of ethanol). Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Multicomponent Approach: This strategy is chosen for its efficiency, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[6]

  • Catalyst: An acid catalyst is often employed to facilitate the condensation reactions and accelerate the rate of pyrazole ring formation.[8]

  • Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.

  • Purification by Chromatography: This is a standard and effective method for isolating the desired pyrazole isomer from any side products or unreacted starting materials.

IV. In Vitro Evaluation of Pyrazole-Based Kinase Inhibitors

The initial assessment of a novel pyrazole derivative's inhibitory activity is typically performed using in vitro biochemical assays. These assays measure the direct effect of the compound on the enzymatic activity of the target kinase.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a robust and widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][9] A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP at a concentration close to the Kₘ for the kinase

  • Kinase reaction buffer (specific to the kinase)

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Kinase Reaction Setup: In a 384-well plate, add the following components in this order:

    • Kinase reaction buffer

    • Diluted pyrazole inhibitor or vehicle (for control wells)

    • Kinase enzyme

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well to convert the ADP produced to ATP and initiate the luciferase-based detection reaction. Incubate for 30-60 minutes at room temperature.[7]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation:

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)][10]

    • Signal_inhibitor: Luminescence signal in the presence of the inhibitor.

    • Signal_max: Luminescence signal of the vehicle control (no inhibitor).

    • Signal_min: Luminescence signal of the background control (no kinase).

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11] A lower IC₅₀ value indicates a more potent inhibitor.

Self-Validation and Causality:

  • ATP Concentration at Kₘ: Performing the assay with ATP at its Michaelis-Menten constant (Kₘ) for the specific kinase provides a more accurate and comparable measure of inhibitor potency (IC₅₀).[12]

  • Controls: The inclusion of maximum signal (no inhibitor) and minimum signal (no enzyme) controls is crucial for accurate data normalization and calculation of percent inhibition.

  • Dose-Response Curve: Generating a full dose-response curve allows for a robust determination of the IC₅₀ and provides insights into the inhibitor's potency and mechanism of action.

V. Cell-Based Evaluation of Pyrazole-Based Kinase Inhibitors

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for assessing a compound's activity in a more physiologically relevant context. These assays provide information on cell permeability, target engagement within the cell, and the ultimate effect on cellular processes like proliferation and survival.

Protocol 3: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell line of interest (with the target kinase being active)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Pyrazole inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) control.

  • Incubation: Incubate the cells with the inhibitor for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate Percent Viability: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle)

  • Determine GI₅₀ Value: Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 4: Target Engagement Assessment by Western Blotting

Western blotting can be used to assess whether the pyrazole inhibitor engages its target kinase in cells by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.[1][14]

Materials:

  • Cell line expressing the target kinase

  • Pyrazole inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and/or its substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Treat the cells with varying concentrations of the pyrazole inhibitor for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated protein. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal protein loading. A loading control like β-actin or GAPDH should also be used.

Data Analysis and Interpretation:

  • Densitometry: Quantify the band intensities for the phosphorylated and total proteins using image analysis software (e.g., ImageJ).[15]

  • Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each sample. Further normalize to the loading control.

  • Calculate Percent Inhibition of Phosphorylation: Compare the normalized phosphorylation levels in the inhibitor-treated samples to the vehicle-treated control to determine the percent inhibition of target phosphorylation.[16]

Protocol 5: Advanced Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a powerful live-cell method to quantify the binding of a compound to its target protein. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same site as the inhibitor.[16][17]

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase family

  • Pyrazole inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • NanoBřet™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Preparation: Seed the NanoLuc®-kinase expressing cells in the assay plate.

  • Compound and Tracer Addition: Add the pyrazole inhibitor at various concentrations, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.

  • Substrate Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Incubation: Incubate the plate at room temperature in the dark.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

Data Analysis and Interpretation:

  • Calculate BRET Ratio: The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission.

  • Competitive Displacement Curve: The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the inhibitor concentration to generate a competitive displacement curve.

  • Determine Cellular IC₅₀: Fit the data to a sigmoidal curve to determine the cellular IC₅₀ value, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in live cells.[18]

VI. Visualization of Key Concepts

Visual aids are invaluable for understanding complex biological pathways and experimental workflows. Below are examples of diagrams created using Graphviz (DOT language) to illustrate concepts discussed in this guide.

Signaling Pathway Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Phosphorylates Substrate Downstream Substrate Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Pyrazole Inhibitor Dilutions Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Kinase + Inhibitor) Compound_Dilution->Reaction_Setup Preincubation Pre-incubate (15-30 min) Reaction_Setup->Preincubation Initiate_Reaction Initiate Reaction (Add Substrate + ATP) Preincubation->Initiate_Reaction Incubate Incubate (e.g., 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Terminate_Reaction Detect_Signal Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) Terminate_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Structure-Activity Relationship (SAR) Concept

SAR_Concept cluster_core Pyrazole Core Pyrazole Pyrazole Scaffold (Hinge Binding) R1 R1 Group (Potency/Selectivity) R1->Pyrazole R2 R2 Group (Solubility/PK) R2->Pyrazole R3 R3 Group (Cellular Activity) R3->Pyrazole

Caption: Conceptual diagram illustrating the structure-activity relationship (SAR) of pyrazole-based kinase inhibitors.

VII. Conclusion and Future Perspectives

The pyrazole scaffold has firmly established its importance in the landscape of kinase inhibitor drug discovery. Its inherent properties make it an ideal starting point for the design of potent and selective inhibitors against a wide range of kinase targets. The continued exploration of novel synthetic methodologies, particularly multicomponent reactions, will undoubtedly lead to the generation of even more diverse and complex pyrazole libraries.

For researchers in this field, a thorough understanding of the principles of kinase inhibition, coupled with robust and well-validated in vitro and cell-based assays, is paramount for the successful identification and optimization of new drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource in this endeavor. As our understanding of kinase biology continues to deepen, the versatile pyrazole core will undoubtedly remain a central feature in the development of the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole-3-Carboxamide Derivatives in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Therapeutic Avenue for Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Despite advances in chemotherapy and hematopoietic stem cell transplantation, the prognosis for many AML patients remains poor, necessitating the development of novel targeted therapies. A promising target in AML is the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, occurring in approximately 30% of AML patients, lead to constitutive activation of the kinase and are associated with a poor prognosis.[1] This has spurred the development of FLT3 inhibitors, with pyrazole-3-carboxamide derivatives emerging as a particularly potent and versatile scaffold.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of pyrazole-3-carboxamide derivatives as potential therapeutic agents for AML. We will delve into the rationale behind their design, provide detailed synthetic protocols, and outline key biological assays for their characterization.

The Pyrazole-3-Carboxamide Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazole ring is a five-membered heterocycle that serves as a versatile building block in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[3] The pyrazole-3-carboxamide core, in particular, has proven to be a "privileged structure" for the design of kinase inhibitors. The amide group and the pyrazole ring nitrogens can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, including FLT3.[1] This interaction anchors the inhibitor, allowing other parts of the molecule to extend into and interact with adjacent hydrophobic and solvent-exposed regions of the kinase, thereby conferring potency and selectivity.

General Synthetic Strategy for Pyrazole-3-Carboxamide Derivatives

The synthesis of pyrazole-3-carboxamide derivatives for AML research typically follows a convergent strategy, wherein a substituted pyrazole-3-carboxylic acid is coupled with a variety of amine-containing fragments. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of Pyrazole Core cluster_1 Synthesis of Amine Fragment cluster_2 Final Coupling and Purification Starting_Materials Commercially Available Starting Materials Pyrazole_Acid Substituted Pyrazole-3-Carboxylic Acid Starting_Materials->Pyrazole_Acid Multi-step synthesis Coupling Amide Coupling Reaction Pyrazole_Acid->Coupling Amine_Starting_Materials Diverse Amine Building Blocks Amine_Fragment Functionalized Amine Amine_Starting_Materials->Amine_Fragment Functionalization/ Modification Amine_Fragment->Coupling Final_Product Pyrazole-3-Carboxamide Derivative Coupling->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Biological_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization & Preclinical Studies Kinase_Assay In Vitro Kinase Assay (FLT3, CDKs) Cell_Viability_Assay Cell Viability/Proliferation Assay (AML Cell Lines, e.g., MV4-11) Kinase_Assay->Cell_Viability_Assay Target_Engagement Target Engagement Assay (Western Blot for p-FLT3, p-STAT5) Cell_Viability_Assay->Target_Engagement Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Target_Engagement->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis SAR_Studies Structure-Activity Relationship (SAR) Analysis Cell_Cycle_Analysis->SAR_Studies In_Vivo_Studies In Vivo Efficacy Studies (AML Xenograft Models) SAR_Studies->In_Vivo_Studies FLT3_Signaling_Pathway cluster_0 FLT3 Receptor and Inhibitor cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Inhibitor Pyrazole-3-carboxamide Derivative Inhibitor->FLT3 Inhibition Proliferation Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

References

Chapter 1: The Scientific Foundation: Target and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Rational Design and Synthesis of Pyrazole Carboxamide Fungicides for Crop Protection

Introduction: The global imperative for food security necessitates continuous innovation in crop protection. Fungal pathogens are responsible for a significant portion of global crop losses, creating an urgent need for effective and sustainable fungicides.[1] Pyrazole carboxamides represent a cornerstone class of modern fungicides, primarily due to their potent and specific mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, blocking cellular respiration and energy production, which ultimately leads to fungal death.[2][5][6] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the design, synthesis, and evaluation of novel pyrazole carboxamide fungicides for researchers in the agrochemical field.

The efficacy of pyrazole carboxamide fungicides is rooted in their ability to inhibit the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][7] The design of novel SDHIs is therefore a target-centric process, guided by an understanding of the enzyme's binding pocket and the structure-activity relationships (SAR) of existing inhibitors.

The Target: Succinate Dehydrogenase (Complex II)

The SDH enzyme is a highly conserved protein complex. SDHI fungicides act by binding to the ubiquinone (Qp) binding site of the complex, preventing the reduction of ubiquinone to ubiquinol and thereby halting electron transfer.[2] The key to successful inhibitor design is to create a molecule that fits snugly and interacts favorably within this Qp site. Molecular docking simulations are a powerful tool to visualize these interactions and predict the binding affinity of new chemical entities.[8][9]

Core Pharmacophore and Structure-Activity Relationships (SAR)

A typical pyrazole carboxamide SDHI consists of three key moieties, each contributing to the molecule's overall activity. Understanding the function of each part is crucial for rational design.

  • Pyrazole Ring: This is the core scaffold. The substitution pattern on the pyrazole ring is critical for activity. For instance, many commercial SDHIs feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, as this specific substitution pattern orients the other parts of the molecule correctly for binding.[6]

  • Amide Linker: The carboxamide group is essential for forming key hydrogen bonds within the SDH binding site, particularly with tryptophan and tyrosine residues.[9][10]

  • Amine Moiety (Anilide or equivalent): This part of the molecule is the primary point of diversification. It occupies a hydrophobic pocket, and its structure heavily influences the compound's spectrum of activity, potency, and physical properties. SAR studies have shown that bulky, lipophilic groups are often favored.[11][12][13] The strategic introduction of different substituents on this terminal ring allows for the fine-tuning of the fungicide's properties.

The overall workflow for designing these compounds is an iterative cycle of design, synthesis, and testing.

G cluster_0 A Target Analysis (SDH Enzyme) B Rational Design & SAR (Scaffold Hopping, Docking) A->B Identifies Binding Site C Chemical Synthesis (Pyrazole Core + Amine) B->C Generates Target Molecules D In Vitro Screening (Mycelial Growth Assay) C->D Provides Test Compounds E In Vivo Evaluation (Greenhouse/Field Trials) D->E Selects Potent Compounds F Lead Optimization E->F Confirms Efficacy F->B Refines Molecular Design

Caption: Iterative workflow for pyrazole carboxamide fungicide development.

Chapter 2: Synthesis Protocols

The most common and flexible synthetic strategy involves the preparation of a pyrazole carboxylic acid intermediate, which is then coupled with a desired amine.[14] This late-stage diversification allows for the rapid generation of a library of analogs for SAR studies.

Protocol 2.1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a common method for creating the core acid intermediate, a building block for many successful SDHI fungicides.[6]

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH), Water (H₂O), Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Cyclization: In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the crude residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water (2:1).

  • Add NaOH (2.0 eq) and stir the mixture at 60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: General Amide Coupling Procedure

This protocol details the conversion of the pyrazole carboxylic acid to the final carboxamide product.

G cluster_0 cluster_1 cluster_2 Py_COOH Pyrazole-COOH Reagents Coupling Agent (e.g., SOCl₂) Base (e.g., Triethylamine) Solvent (e.g., DCM) Plus1 + Amine R-NH₂ Product Pyrazole-CONH-R Reagents->Product Amide Bond Formation

Caption: General scheme for amide coupling reaction.

Materials:

  • Pyrazole-4-carboxylic acid (from Protocol 2.1) (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., a substituted aniline) (1.2 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (2.5 eq)

Procedure:

  • Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Add a catalytic drop of DMF.

  • Add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride is complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[14]

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.[8][15]

Chapter 3: Biological Evaluation Protocols

Screening newly synthesized compounds for antifungal activity is a critical step to identify promising candidates. This typically begins with in vitro assays against a panel of economically important fungal pathogens.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a compound required to inhibit fungal growth by 50% (EC₅₀).

Materials:

  • Synthesized pyrazole carboxamides

  • Commercial standard fungicide (e.g., Boscalid, Fluxapyroxad)[15]

  • Target fungal pathogens (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)[10]

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm)

  • Sterile cork borer (5 mm)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each test compound and the standard fungicide in DMSO at a concentration of 10,000 µg/mL.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate should be prepared containing only DMSO at the same final concentration.

  • Pour approximately 20 mL of the amended PDA into each petri dish and allow it to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Data Collection: When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the colony diameter (mm) of the control and T is the colony diameter (mm) of the treated plate.

  • EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value for each compound by probit analysis or by plotting the inhibition percentage against the log of the concentration.

Data Presentation

Results from the primary screen should be organized to facilitate SAR analysis.

Compound IDR¹ Group (on Amine)EC₅₀ (µg/mL) vs. R. solaniEC₅₀ (µg/mL) vs. S. sclerotiorum
Lead-01 2-chlorophenyl5.118.14
Lead-02 2-methylphenyl11.9315.32
Lead-03 2,4-dichlorophenyl3.064.55
Boscalid (Commercial Standard)7.519.19
Fluxapyroxad (Commercial Standard)5.990.19

Note: Data is representative and derived from fungicidal activity values reported in the literature for novel pyrazole carboxamides to illustrate the format.[8][10][16]

Compounds showing high potency (in vitro EC₅₀ < 10 µg/mL) against a broad spectrum of pathogens are prioritized for secondary screening, which includes in vivo tests on host plants to evaluate their protective and curative activities under more realistic conditions.[4][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrocyclopenta[c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydrocyclopenta[c]pyrazole derivatives. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the common challenges encountered during your research. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the nuanced issues you may face in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide actionable solutions to get your synthesis back on track.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent and frustrating issue. The cause often lies in reaction conditions, reactant stability, or competing side reactions.[1][2] A systematic approach is the most effective way to diagnose and solve the problem.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Reagent Instability Hydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce reactivity.[2] Solution: Use freshly opened or purified hydrazine. If degradation is suspected, handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction The core cyclocondensation reaction can be slow. Solution: 1. Catalyst: Ensure you are using an appropriate acid catalyst (e.g., a few drops of glacial acetic acid) to facilitate the initial hydrazone formation and subsequent cyclization.[2] 2. Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid decomposition.
Suboptimal pH The reaction is highly pH-sensitive. While acid catalysis is necessary, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and stalling the reaction. Conversely, basic conditions can promote unwanted side reactions.[2] Solution: A small amount of a weak acid is typically optimal. Avoid strong acids unless specified by a validated protocol.
Side Reactions Competing reactions can consume starting materials. For instance, ketones can undergo self-condensation, or hydrazine can form azines.[3] Solution: Control the stoichiometry carefully. An excess of hydrazine (approx. 1.5-2 equivalents) can sometimes improve yields when the dicarbonyl component is the limiting reagent.[1]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

LowYieldWorkflow start Low Yield Observed reagent_check Check Reagent Purity (Hydrazine, Diketone) start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Time, Catalyst) reagent_check->conditions_check Reagents OK success Yield Improved reagent_check->success Impure Reagents Found & Replaced side_reactions Analyze for Side Products (TLC, NMR of crude) conditions_check->side_reactions No Improvement conditions_check->success Optimization Successful workup_issue Review Workup & Purification (Extraction, Chromatography) side_reactions->workup_issue No Obvious Side Rxns side_reactions->success Side Rxns Suppressed workup_issue->success Losses Identified

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm getting a mixture of products that are difficult to separate. What is happening?

You are most likely observing the formation of regioisomers . This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound (like 2-acetylcyclopentanone) with a substituted hydrazine.[2][4][5] The two nitrogen atoms of the hydrazine and the two different carbonyl groups of the diketone create two possible pathways for cyclization, leading to two distinct pyrazole products.[4][6][7]

Mechanism of Regioisomer Formation

The reaction of methylhydrazine with an unsymmetrical 1,3-diketone can proceed via two pathways, leading to a mixture of regioisomers.

RegioisomerFormation cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B diketone O R1 O R3 intA Intermediate A (Attack at C1) diketone:c1->intA N-attack intB Intermediate B (Attack at C2) diketone:c2->intB N-attack hydrazine H2N-NH-R2 prodA Product A (Regioisomer 1) intA->prodA Cyclization & Aromatization prodB Product B (Regioisomer 2) intB->prodB Cyclization & Aromatization

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Solutions to Control Regioselectivity:

  • Solvent Choice: This is a powerful tool. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity, often favoring one isomer by over 99:1.[8] These solvents are thought to selectively stabilize one of the transition states through hydrogen bonding.

  • Strategic Starting Material Selection: If possible, use a symmetrical 1,3-dicarbonyl precursor to eliminate the possibility of regioisomers entirely.

  • Post-Synthesis Functionalization: Synthesize a simpler, symmetrical pyrazole and then add the desired functional groups in subsequent steps. This can offer better control over the final product's structure.[9]

  • Chromatography: If a mixture is unavoidable, careful column chromatography is often required for separation. Developing an effective solvent system using TLC is critical.

Q3: My product characterization suggests I've made a dihydropyrazole (pyrazoline), not the aromatic pyrazole. How do I fix this?

This is a common outcome, especially when the synthesis involves α,β-unsaturated ketones or when the reaction conditions are not sufficiently forcing to drive the final aromatization step.[2][10] The initial cyclization yields the non-aromatic pyrazoline ring, which must be oxidized to form the stable, aromatic pyrazole.[3][4][6][11]

Solutions for Aromatization:

  • In-Situ Oxidation: Some protocols are designed for one-pot condensation and oxidation.

    • Heating pyrazolines in DMSO under an oxygen atmosphere is an effective and environmentally benign method.[3][11]

    • Using bromine in the reaction mixture can also afford the pyrazole directly, though it is a harsher reagent.[3][11]

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step.

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A mild and efficient reagent for oxidizing pyrazolines to pyrazoles, often at room temperature.[12]

    • Manganese Dioxide (MnO₂): A classic, heterogeneous oxidant that is effective but may require heating.[12]

    • Iodine/Base: A mixture of iodine and a base like sodium bicarbonate can also promote aromatization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr synthesis of the pyrazole core?

The Knorr pyrazole synthesis is the cornerstone reaction for this class of heterocycles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4]

Mechanism of Knorr Pyrazole Synthesis

The reaction proceeds through an acid-catalyzed, multi-step process involving nucleophilic attack, cyclization, and dehydration.

KnorrMechanism A 1,3-Dicarbonyl + Hydrazine B Nucleophilic Attack (N on C=O) A->B C Hydrazone/Enamine Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Cyclized Hemiaminal Intermediate D->E F Dehydration/ Aromatization E->F G Pyrazole Product F->G

Caption: Stepwise mechanism of the Knorr pyrazole synthesis.

The mechanism begins with a nucleophilic attack from one of the hydrazine's nitrogen atoms onto one of the carbonyl carbons.[1][7][13] This is followed by the elimination of water to form a key hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl carbon, leading to cyclization.[1] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[1]

Q2: How do I properly characterize my final tetrahydrocyclopenta[c]pyrazole product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool.

    • ¹H NMR: Look for the disappearance of signals from the 1,3-dicarbonyl precursor's active methylene protons. The appearance of characteristic signals for the pyrazole ring protons and the protons on the fused cyclopentane ring is key. Aromatic protons on substituents will appear in the typical δ 7-8 ppm range.[14]

    • ¹³C NMR: Expect to see signals for the pyrazole ring carbons, typically in the δ 100-150 ppm range, depending on substitution. The disappearance of the two carbonyl signals from the starting material is a critical indicator of a complete reaction.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the molecular formula. The fragmentation pattern can also offer structural clues. High-Resolution Mass Spectrometry (HRMS) is recommended for precise mass determination to support elemental composition.[14][15]

  • Infrared (IR) Spectroscopy: Useful for tracking functional groups. Key indicators include the disappearance of the strong C=O stretching bands from the 1,3-dicarbonyl starting material (around 1650-1720 cm⁻¹) and the appearance of C=N and C=C stretching bands associated with the pyrazole ring.[12][17][18][19]

Q3: Are there any modern or "green" synthetic alternatives to traditional methods?

Yes, the field is continuously evolving to incorporate more efficient and environmentally friendly techniques.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[20][21]

  • One-Pot/Multicomponent Reactions: These strategies improve efficiency by combining multiple synthetic steps into a single operation without isolating intermediates.[3][4][11][22][23] This reduces solvent waste and saves time.

  • Eco-Friendly Solvents: Research is ongoing into the use of greener solvents like polyethylene glycol (PEG) or even water, which can replace more hazardous organic solvents in certain protocols.[24][25]

Part 3: Experimental Protocols

Protocol 1: General Synthesis of a 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

This protocol describes a typical Knorr condensation reaction.

Materials:

  • 2-Acetylcyclopentanone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (or 2,2,2-Trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylcyclopentanone (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Add phenylhydrazine (1.1 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (~5 drops) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol).

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired product.

  • Characterize the purified product using NMR, MS, and IR spectroscopy.

Protocol 2: DDQ Oxidation of a Dihydropyrazole (Pyrazoline) Intermediate

This protocol is for the aromatization of an isolated pyrazoline.

Materials:

  • Pyrazoline intermediate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.2 eq)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the pyrazoline intermediate (1.0 eq) in DCM in a round-bottom flask with a magnetic stirrer.

  • Add DDQ (1.1 eq) portion-wise to the solution at room temperature. The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature for 2-4 hours.[12] Monitor the formation of the pyrazole and consumption of the pyrazoline by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DDQ-hydroquinone byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. We aim to move beyond simple protocols by explaining the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile strategy for synthesizing pyrazole carboxamides?

The most prevalent and flexible approach is a two-stage strategy: first, the construction of a pyrazole ring bearing a carboxylic acid or ester group at the C5 position, followed by amidation.[1] This method is highly favored because it allows for late-stage diversification. A single pyrazole carboxylic acid intermediate can be coupled with a wide array of amines to generate a library of target carboxamides.[1] A less common alternative involves installing the carboxamide functionality on an acyclic precursor before the cyclization to form the pyrazole ring.[1] This latter strategy can be advantageous if the desired amine is sensitive to the conditions of the amidation step.[1]

Q2: I'm planning a Knorr pyrazole synthesis to get my initial pyrazole ester. What are the key factors for controlling regioselectivity?

The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of pyrazole chemistry.[2] However, with unsymmetrical 1,3-dicarbonyls, the reaction can yield two different regioisomers. The regioselectivity is influenced by the substituents on both reactants and the reaction conditions.[1] For instance, the condensation of aryl hydrazines with 1,3-diketones substituted with an alkyl group at the 2-position can lead to high regioselectivity.[3]

Q3: My pyrazole synthesis is giving a low yield. What are the first things I should check?

Low yield is a frequent challenge. A systematic approach to troubleshooting is crucial.[2] Key areas to investigate include:

  • Stability of the Hydrazine Reagent: Hydrazines can be unstable; ensure you are using a high-quality reagent.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can all negatively impact yield.[2]

  • Side Reactions: Be aware of potential competing reactions that may consume your starting materials.[2]

  • Stoichiometry: In some cases, using an excess of the hydrazine reagent (e.g., 2 equivalents) can improve the yield, especially when the dicarbonyl compound is the limiting reagent.[2]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Step

You have successfully synthesized your pyrazole-5-carboxylic acid, but the subsequent amidation reaction to form the desired carboxamide is resulting in a low yield.

Visualizing the Amidation Workflow

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Pyrazole-5-Carboxylic Acid Activating_Agent SOCl₂ or (COCl)₂ EDC/HOBt Acid->Activating_Agent Activation Activated_Intermediate Acid Chloride or Activated Ester Activating_Agent->Activated_Intermediate Product Pyrazole Carboxamide Activated_Intermediate->Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Product Base TEA or DIPEA Base->Product Acid Scavenger

Caption: Key steps in the amidation of a pyrazole-5-carboxylic acid.

Potential Causes and Solutions
Potential Cause Scientific Rationale Recommended Action
Incomplete activation of the carboxylic acid The conversion of the carboxylic acid to a more reactive species (like an acid chloride or an activated ester) is crucial for the nucleophilic attack by the amine. If this step is inefficient, the reaction will be slow and incomplete.Method 1 (Acid Chloride): Use fresh thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) with a catalytic amount of DMF in an anhydrous solvent like DCM or THF. Ensure the reaction goes to completion before adding the amine.[1] Method 2 (Coupling Agents): For sensitive substrates, use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) to form an activated ester in situ.[4][5]
Low nucleophilicity of the amine Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction sluggish. Steric hindrance around the nitrogen atom can also impede the reaction.Increase the reaction temperature or prolong the reaction time. Consider using a more potent activating agent for the carboxylic acid. In some cases, switching to a different synthetic strategy where the amide bond is formed earlier might be necessary.
Presence of moisture Water can hydrolyze the activated carboxylic acid intermediate (e.g., acid chloride) back to the unreactive carboxylic acid, effectively quenching the reaction.Use anhydrous solvents (e.g., DCM, THF) and ensure all glassware is thoroughly dried.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate base A base is required to neutralize the HCl generated during the reaction (when using acid chlorides) or to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical.For acid chloride routes, use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[1] For coupling agent methods, a base may not always be necessary, but can sometimes accelerate the reaction.
Suboptimal temperature Amide bond formation can be temperature-sensitive. Some reactions require initial cooling to control exotherms, followed by warming to drive the reaction to completion.A common procedure is to add the amine solution to the activated acid at 0 °C and then allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Problem 2: Product is Impure or Contaminated with Side-Products

Your reaction appears to have worked, but the final pyrazole carboxamide is difficult to purify, showing multiple spots on TLC or contaminants in the NMR spectrum.

Troubleshooting Workflow for Purity Issues

Purity_Troubleshooting Start Impure Product Check_Starting_Materials Purity of Starting Materials? Start->Check_Starting_Materials Side_Reactions Potential Side Reactions? Check_Starting_Materials->Side_Reactions Yes Purify_Starting_Materials Recrystallize or Chromatograph Starting Materials Check_Starting_Materials->Purify_Starting_Materials No Workup Workup Procedure Adequate? Side_Reactions->Workup Modify_Conditions Adjust Temperature, Solvent, or Reagents to Minimize Side Reactions Side_Reactions->Modify_Conditions Yes Purification Purification Method Optimal? Workup->Purification Optimize_Workup Incorporate Acid/Base Washes or Extractions Workup->Optimize_Workup No Pure_Product Pure Pyrazole Carboxamide Purification->Pure_Product Yes Optimize_Purification Change Chromatography Solvent System or Consider Recrystallization Purification->Optimize_Purification No

Caption: A decision-making workflow for troubleshooting product purity.

Potential Causes and Solutions
Potential Cause Scientific Rationale Recommended Action
Impure starting materials The purity of the final product is directly dependent on the purity of the starting pyrazole carboxylic acid and the amine.Ensure the pyrazole carboxylic acid precursor is pure before proceeding to the amidation step. Often, the acid can be used without further purification after hydrolysis of the corresponding ester.[1] If necessary, purify the starting materials by recrystallization or column chromatography.
Formation of regioisomers during pyrazole synthesis If the initial Knorr synthesis produced a mixture of regioisomers and they were not separated, this mixture will be carried through to the final product.Optimize the Knorr synthesis for better regioselectivity.[3] If a mixture is unavoidable, attempt to separate the isomeric pyrazole carboxylic acids by column chromatography or fractional crystallization before the amidation step.
Side reactions of the activating agent Activating agents like SOCl₂ can sometimes lead to undesired chlorination on electron-rich aromatic or heteroaromatic rings.Use a milder activating agent like EDC/HOBt.[4][5] Alternatively, perform the reaction at a lower temperature to minimize side reactions.
Ineffective workup The workup procedure is designed to remove unreacted reagents, catalysts, and byproducts. An inadequate workup will leave these impurities in the crude product.After quenching the reaction, perform aqueous washes to remove water-soluble impurities. For example, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can remove acidic impurities, while a wash with dilute HCl can remove basic impurities like excess amine.[1] A final wash with brine helps to remove residual water before drying the organic layer.[1]
Suboptimal purification The chosen purification method may not be effective for separating the desired product from closely related impurities.For flash column chromatography, perform a systematic screen of different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find the optimal conditions for separation.[1][6] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carboxylic Acid via Ester Hydrolysis

This protocol details the hydrolysis of a pyrazole-5-carboxylate ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[1]

  • Materials:

    • Pyrazole-5-carboxylate ester (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add the base (LiOH or NaOH, 1.5-3.0 eq) to the solution and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with 1M HCl.

    • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[1]

Protocol 2: Synthesis of N-substituted-1H-pyrazole-5-carboxamide via Acid Chloride

This protocol describes the formation of the amide bond starting from the pyrazole-5-carboxylic acid.[1]

  • Materials:

    • Pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Desired primary or secondary amine (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Procedure:

    • Suspend or dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or by observing the cessation of gas evolution).

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[1]

References

Technical Support Center: Purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Purity After Column Chromatography

  • Question: My final product shows persistent impurities after silica gel column chromatography. What are the likely causes and how can I improve the separation?

  • Answer: Low purity following column chromatography is a frequent challenge. The root cause often lies in the selection of the mobile phase, the nature of the impurities, or the compound's interaction with the stationary phase.

    • Causality & Solution:

      • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the target compound from its impurities. The carboxamide and pyrazole moieties can lead to strong interactions with silica gel.

        • Actionable Advice: Conduct a systematic solvent screen using Thin Layer Chromatography (TLC) with various solvent systems of differing polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution for separating complex mixtures.[1][2][3]

      • Co-eluting Impurities: Common impurities in the synthesis of pyrazole carboxamides can include unreacted starting materials like the corresponding carboxylic acid or ester, and side-products from the amidation step.[1][4] These may have similar polarities to the desired product.

        • Actionable Advice: If impurities are acidic (e.g., residual carboxylic acid), consider a pre-chromatography workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2] Conversely, a wash with dilute aqueous acid (e.g., 1N HCl) can remove basic impurities.[2]

      • Product Tailing/Streaking on Silica: The amide and pyrazole nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

        • Actionable Advice: Add a small amount of a polar modifier to your mobile phase. For example, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica gel, improving the elution of basic compounds. For acidic compounds, a small amount of acetic or formic acid can be beneficial.

Issue 2: Poor Recovery or Product Loss During Purification

  • Question: I am experiencing significant loss of my product during the purification process. What are the potential reasons and how can I maximize my yield?

  • Answer: Product loss can occur at various stages, from workup to chromatography and final isolation. Identifying the source of the loss is key to improving your recovery.

    • Causality & Solution:

      • Incomplete Extraction During Workup: The polarity of this compound might lead to its partial solubility in the aqueous phase during liquid-liquid extraction.

        • Actionable Advice: After the initial extraction, perform several additional extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). To decrease the polarity of the aqueous layer and drive the product into the organic phase, consider adding brine (saturated NaCl solution) during the wash steps.[2][5]

      • Irreversible Adsorption on Silica Gel: As mentioned, strong interactions with the stationary phase can sometimes lead to the product being irreversibly retained on the column.

        • Actionable Advice: If you suspect strong adsorption, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Alternatively, a "plug" of silica can be used for a rapid, preliminary purification to remove highly polar or non-polar impurities before a more refined chromatographic step.[6]

      • Precipitation During Solvent Removal: The product may be less soluble in the final eluent fractions and could precipitate on the rotary evaporator, leading to losses during transfer.

        • Actionable Advice: After concentrating the column fractions, dissolve the residue in a minimal amount of a high-volatility solvent in which the product is highly soluble (e.g., dichloromethane or acetone) to facilitate a clean transfer to a pre-weighed vial.

II. Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound?

A1: The two primary methods for purifying this compound to high purity (>98%) are recrystallization and flash column chromatography .

  • Flash Column Chromatography is highly effective for removing a wide range of impurities, especially when dealing with complex crude mixtures. Silica gel is the most common stationary phase.[2][3][4]

  • Recrystallization is an excellent final purification step to achieve high crystalline purity and is particularly effective at removing trace impurities that are difficult to separate by chromatography. The choice of solvent is critical.[5][7]

Q2: What are the likely impurities I might encounter in the synthesis of this compound?

A2: The impurity profile depends on the synthetic route. However, common impurities for this class of compounds include:

  • Unreacted Starting Materials: This could include 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid or its corresponding ester.[1][4]

  • Reagents from Amidation: If the carboxamide is formed from an acid chloride, residual coupling agents or their byproducts may be present.[4]

  • Side-Products: These can arise from incomplete reactions or side reactions during the formation of the pyrazole ring or the installation of the carboxamide group.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can help identify the structure of any significant impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.[4]

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Methanol

  • Dichloromethane

  • Triethylamine (optional)

  • Glass column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a chamber with a solvent system such as 80:20 Ethyl Acetate:Hexane.

    • Visualize the spots under UV light.

    • Adjust the solvent polarity to achieve a retention factor (Rf) of ~0.2-0.3 for the product spot. If streaking is observed, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase.

    • If using a gradient, start with a lower polarity mixture and gradually increase the proportion of the more polar solvent.

    • Collect fractions in test tubes or vials.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and suitable for a wide range of polarities.
Mobile Phase (Starting Point) Ethyl Acetate / Hexane GradientGood for separating compounds of intermediate polarity.
Alternative Mobile Phase Dichloromethane / Methanol GradientEffective for more polar compounds.
Loading Method Dry LoadingGenerally provides better resolution and avoids issues with solvent effects.
Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of the product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water) to find a suitable system.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

IV. Visualized Workflows and Logic

General Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Purity Verification TLC TLC Analysis Column Column Chromatography TLC->Column Select Solvent System NMR_Crude ¹H NMR of Crude Workup Aqueous Workup (Acid/Base Wash) NMR_Crude->Workup Identify Impurity Type Workup->Column Recrystal Recrystallization Column->Recrystal For High Purity HPLC HPLC Analysis Column->HPLC Recrystal->HPLC NMR_Pure ¹H & ¹³C NMR HPLC->NMR_Pure MS Mass Spectrometry NMR_Pure->MS G Start Low Purity after Column Chromatography Check_TLC Re-evaluate TLC: Poor Separation or Streaking? Start->Check_TLC Poor_Sep Poor Separation Check_TLC->Poor_Sep Yes Streaking Streaking Check_TLC->Streaking No Optimize_Solvent Optimize Solvent Gradient Poor_Sep->Optimize_Solvent Add_Modifier Add Modifier (e.g., TEA or Acetic Acid) Streaking->Add_Modifier Pre_Purify Pre-Purification Wash (Acid/Base Extraction) Optimize_Solvent->Pre_Purify If co-eluting End Achieve High Purity Optimize_Solvent->End Change_Stationary Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary If still streaking Add_Modifier->End Change_Stationary->End Pre_Purify->End

References

Technical Support Center: Improving Pyrazole Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole-based compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of drugs like Celecoxib, Rimonabant, and Edaravone.[1][2][3] However, achieving high yields and purity can be challenging. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing pyrazoles?

The most prevalent and straightforward method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction, first reported in 1883, is widely used due to its reliability and the ready availability of starting materials.[6][7] The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8]

Q2: My pyrazole synthesis is resulting in a very low yield. What are the most likely causes?

Low yield is a frequent issue stemming from several factors. The primary culprits are often suboptimal reaction conditions, the stability of the hydrazine reagent, or competing side reactions.[4] For instance, the choice of solvent, temperature, and catalyst can dramatically impact the reaction's efficiency. In many cases, the reaction may not have gone to completion, or significant amounts of byproducts, such as regioisomers or pyrazoline intermediates, may have formed.[9]

Q3: I'm using an unsymmetrical 1,3-diketone and getting a mixture of products. How can I control regioselectivity?

The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[9][10] The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[7] Regioselectivity can be controlled by:

  • Solvent Choice: Aprotic dipolar solvents like DMF or N,N-dimethylacetamide have been shown to provide better regioselectivity than commonly used protic solvents like ethanol.[6]

  • Catalysis: The use of specific catalysts can direct the reaction towards a single isomer.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the attack at one carbonyl center, favoring the formation of one regioisomer.[6]

Q4: My reaction mixture turns a deep yellow or red color, and the final product is difficult to purify. What is happening?

This is a common observation, particularly when using hydrazine or its derivatives, which can be unstable and prone to side reactions.[11] The coloration often indicates the formation of impurities.[9] Ensuring the purity of your hydrazine starting material and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions and improve the cleanliness of the reaction.[11]

In-Depth Troubleshooting Guides

Issue 1: Persistently Low Reaction Yield

Symptom: The isolated yield of the desired pyrazole product is consistently below expectations (<50%).

Causality Analysis: Low yields are rarely due to a single factor. A systematic approach is required to diagnose the root cause, which could range from reagent quality to suboptimal reaction parameters or inefficient work-up.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent Step 1: Verify Reagent Quality - Hydrazine (purity, age) - 1,3-Dicarbonyl (decomposition) - Solvent (anhydrous?) start->reagent conditions Step 2: Optimize Reaction Conditions - Temperature (increase/decrease) - Solvent Polarity - Reaction Time reagent->conditions Reagents OK catalyst Step 3: Introduce/Change Catalyst - Acid vs. Base Catalysis - Lewis Acids (e.g., nano-ZnO, AgOTf) - Green Catalysts (e.g., NH4Cl) conditions->catalyst Conditions Optimized workup Step 4: Analyze Work-up & Purification - Incomplete precipitation? - Product loss during extraction? - Column chromatography optimization catalyst->workup Catalysis Explored endpoint Yield Improved workup->endpoint Purification Optimized G sub Unsymmetrical 1,3-Diketone (R1 ≠ R3) + Phenylhydrazine pathA Path A: Attack at Carbonyl 1 sub->pathA pathB Path B: Attack at Carbonyl 3 sub->pathB isoA Regioisomer A pathA->isoA isoB Regioisomer B pathB->isoB

References

Technical Support Center: Troubleshooting Common Issues in Pyrazole Derivative Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Derivative Experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Section 1: Synthesis-Related Issues

The synthesis of the pyrazole core, most famously achieved through the Knorr synthesis, is a cornerstone of many research endeavors.[1] However, this and other synthetic routes can present several challenges, from low yields to the formation of stubborn side products.

FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in pyrazole synthesis can stem from several factors, including suboptimal reaction conditions, incomplete conversion of starting materials, or degradation of the product.

Underlying Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the reaction outcome. For instance, in the condensation of 1,3-dicarbonyl compounds with hydrazines, aprotic dipolar solvents like DMF or NMP can give better results than traditional protic solvents like ethanol.[2] The reaction temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts or degradation.[3]

  • Catalyst Inefficiency: While many pyrazole syntheses can proceed without a catalyst, the use of a suitable catalyst can significantly improve yields and reaction times.[4] For example, Lewis acids like lithium perchlorate have been shown to be effective.[4] The choice and concentration of the catalyst should be carefully optimized.

  • Incomplete Starting Material Conversion: This can be due to poor reactivity of the substrates or insufficient reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[5][6] If reactivity is an issue, consider using more activated starting materials or adjusting the reaction conditions to favor the desired transformation.

Troubleshooting Workflow for Low Yield:

A troubleshooting workflow for addressing low yields in pyrazole synthesis.

FAQ 2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[1] This arises from the two possible initial points of nucleophilic attack by the hydrazine on the dicarbonyl compound.

Controlling Regioselectivity:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly favor the formation of one regioisomer over the other.[7]

  • pH Control: Adjusting the pH of the reaction medium can also direct the reaction towards a specific regioisomer. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[7]

  • Steric and Electronic Control: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one of the reaction pathways, leading to the preferential formation of a single isomer.[7] Similarly, strong electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons, thereby directing the nucleophilic attack.

  • Alternative Synthetic Routes: When direct condensation proves problematic, alternative strategies such as 1,3-dipolar cycloaddition reactions can offer better regiocontrol.[2]

Experimental Protocol for Enhancing Regioselectivity:

  • Solvent Screening: Perform small-scale parallel reactions using a range of solvents, including standard solvents (e.g., ethanol, DMF) and fluorinated alcohols (e.g., TFE, HFIP). Analyze the product ratio in each case by ¹H NMR or LC-MS.

  • pH Adjustment: Conduct the reaction under acidic (e.g., catalytic acetic acid), neutral, and basic (e.g., triethylamine) conditions to assess the effect on the isomeric ratio.

  • Temperature Profiling: Evaluate a range of reaction temperatures to determine if a lower or higher temperature favors the formation of the desired regioisomer.

FAQ 3: My reaction mixture contains a significant amount of a pyrazoline intermediate. How can I promote aromatization to the desired pyrazole?

The reaction of α,β-unsaturated carbonyl compounds with hydrazines often proceeds through a pyrazoline intermediate, which then needs to be oxidized to form the aromatic pyrazole ring.[7] Incomplete oxidation is a common reason for the presence of pyrazoline byproducts.

Promoting Aromatization:

  • In-situ Oxidation: The inclusion of a mild oxidizing agent in the reaction mixture can facilitate the conversion of the pyrazoline to the pyrazole as it is formed. Common oxidizing agents for this purpose include copper(II) salts or simply exposing the reaction to air, sometimes with a base.

  • Post-synthesis Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step. A variety of oxidizing agents can be used, such as manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or elemental sulfur at high temperatures. The choice of oxidant will depend on the functional groups present in the molecule.

  • Dehydrogenation Catalysts: Catalytic dehydrogenation using a catalyst like palladium on carbon (Pd/C) at elevated temperatures can also be an effective method for aromatization.

Section 2: Purification and Characterization

Even with an optimized synthesis, the isolation and characterization of the final pyrazole derivative can present its own set of challenges.

FAQ 4: I am having difficulty purifying my pyrazole derivative. What are some common issues and effective purification strategies?

Purification challenges often arise from the presence of closely related byproducts, such as regioisomers or starting materials with similar polarities to the product.

Common Purification Hurdles and Solutions:

Issue Underlying Cause Recommended Purification Strategy
Co-eluting Isomers Regioisomers often have very similar polarities, making separation by standard column chromatography difficult.[1]Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase. Chiral chromatography may be necessary for enantiomeric separation.
Persistent Colored Impurities Side reactions involving the hydrazine starting material can produce highly colored impurities.[1]Treatment with activated charcoal can often remove colored impurities. Recrystallization is also an effective method for removing minor impurities.
Poor Solubility The solubility of pyrazole derivatives can vary significantly depending on their substitution pattern.[8]For purification by recrystallization, a careful solvent screen is necessary to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.
Product Instability on Silica Gel Some pyrazole derivatives may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.Use of neutral or basic alumina for chromatography can be a viable alternative. Alternatively, treating the silica gel with a small amount of a base like triethylamine before packing the column can neutralize the acidic sites.
FAQ 5: My NMR spectrum is complex and difficult to interpret. What are the key features to look for in the ¹H and ¹³C NMR of pyrazoles?

The NMR spectra of pyrazoles provide a wealth of information for structure elucidation.

Key Spectroscopic Features:

  • ¹H NMR:

    • The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm).

    • The C4-H proton usually appears as a triplet (or a singlet in 3,5-disubstituted pyrazoles).[9]

    • The C3-H and C5-H protons are doublets (or singlets if the other position is substituted).[9]

    • The N-H proton of N-unsubstituted pyrazoles is often broad and can be found over a wide chemical shift range, sometimes not even being observed.

  • ¹³C NMR:

    • The carbon atoms of the pyrazole ring typically resonate in the range of δ 100-150 ppm.[9]

    • The chemical shifts are sensitive to the nature and position of substituents.

Logical Workflow for Spectroscopic Characterization:

A logical workflow for the spectroscopic characterization of pyrazole derivatives.

Section 3: Stability and Storage

The long-term stability of your synthesized pyrazole derivatives is crucial for reliable experimental results.

FAQ 6: My pyrazole derivative seems to be degrading over time. What are the common degradation pathways and how should I store my compounds?

The stability of pyrazole compounds is influenced by their structure, as well as storage conditions like temperature, light, and moisture.[10]

Factors Affecting Stability and Recommended Storage:

  • Hydrolysis: Pyrazole derivatives containing ester or amide functionalities can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[10]

    • Storage Recommendation: Store in a desiccator over a drying agent. If in solution, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C).[10]

  • Oxidation: The pyrazole ring itself is generally stable to oxidation, but substituents can be susceptible.[11][12] Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.[10]

    • Storage Recommendation: For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[10]

  • Photosensitivity: Some pyrazole derivatives can undergo photodegradation upon exposure to UV or visible light.[10]

    • Storage Recommendation: Store in amber vials or wrap containers in aluminum foil to protect from light.[10]

A change in color of the compound during storage is often an indicator of degradation.[10] If this occurs, it is advisable to re-purify and re-characterize the compound before use.

References

Technical Support Center: Stability and Degradation of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We have structured this resource to address potential challenges you may encounter, with a focus on the stability and degradation of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable. In solution, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: How stable is the carboxamide group to hydrolysis?

A2: The carboxamide group is generally much more resistant to hydrolysis than an ester group.[1] While esters of similar pyrazole compounds have been shown to degrade in aqueous buffers at pH 8 with half-lives of 1-2 hours, the amide is expected to be significantly more stable under these conditions.[2] However, prolonged exposure to strongly acidic or basic conditions (pH < 2 or pH > 12) and elevated temperatures can lead to hydrolysis, yielding the corresponding carboxylic acid.

Q3: What is the expected stability of the pyrazole ring at different pH values?

A3: The pyrazole ring itself is a stable aromatic heterocycle.[3] Studies on pyrazole and its derivatives suggest that the ring is stable across a wide pH range, typically from pH 4 to 10.[4] Therefore, degradation of the pyrazole ring is not expected under typical experimental conditions.

Q4: Is the compound susceptible to oxidation?

A4: Yes, the saturated tetrahydrocyclopenta portion of the molecule is potentially susceptible to oxidation. Oxidative conditions, such as exposure to air, peroxides, or certain biological systems, could lead to the formation of hydroxylated species or even dehydrogenation to form the more aromatic cyclopentapyrazole derivative.[5][6]

Q5: What is the likely photostability of this compound?

A5: Pyrazole-containing compounds can be susceptible to photodegradation. It is recommended to protect solutions of this compound from direct light, especially high-energy UV light, to prevent potential photochemical reactions.

Q6: Are there any known thermal liabilities?

A6: While specific data for this compound is not available, carboxamides, in general, can undergo thermal degradation at elevated temperatures.[7] The initial decomposition is often related to the amide group.[8] It is advisable to avoid prolonged exposure to high temperatures (e.g., above 80°C) in solution.

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental issues related to the stability of this compound.

Guide 1: Inconsistent Results in Biological Assays

Issue: You are observing high variability in your experimental results (e.g., IC50 values) when using this compound.

Possible Cause: The compound may be degrading in your assay medium or under your experimental conditions.

Troubleshooting Steps:

  • Assess Compound Solubility: Visually inspect your stock and working solutions for any precipitation. Poor solubility can lead to inconsistent dosing.[9]

  • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a solid aliquot for each experiment.

  • Incubate Compound in Assay Medium: To test for stability, incubate the compound in your complete assay medium (including all additives) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to check for the appearance of new peaks or a decrease in the parent compound peak area.

  • Evaluate Adsorption to Labware: The compound may be adsorbing to plasticware. Compare the concentration of a solution incubated in a polypropylene tube versus a glass vial to check for loss of compound.

  • Consider On-Target vs. Off-Target Effects: If you suspect degradation, a degradant could be responsible for the observed biological activity. Confirming on-target activity with a structurally different inhibitor of the same target can be a useful strategy.[9]

Guide 2: How to Conduct a Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Use the following conditions to stress the compound. For each condition, also prepare a blank solution (without the compound) subjected to the same stress.

Stress ConditionReagent/ConditionIncubation Time
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 60°C (in solid state and solution)7 days
Photolytic UV light (254 nm) and white light7 days
  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as UPLC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

    • Mass-to-charge ratios of the new peaks to propose structures for the degradants.

Diagram of a Forced Degradation Study Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution control Unstressed Control Sample stock->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Incubate base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Incubate oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Incubate thermal Thermal (60°C) stock->thermal Incubate photo Photolytic (UV/Vis Light) stock->photo Incubate analyze Analyze all samples by UPLC-MS/MS control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed vs. control chromatograms analyze->compare identify Identify Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

Guide 3: Recommended Analytical Method for Stability Assessment

Objective: To provide a starting point for developing a UPLC-MS/MS method to separate the parent compound from its potential degradation products.

Instrumentation:

  • UPLC System: Capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is recommended for sensitive detection and structural elucidation.[10][11]

Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the parent mass and expected degradant masses.

Rationale for Method Choices:

  • C18 Column: Provides good retention and separation for a wide range of small molecules.

  • Formic Acid: Improves peak shape and ionization efficiency in positive mode ESI.

  • Gradient Elution: Necessary to separate compounds with different polarities, which is expected in a degradation study.

Diagram of Potential Degradation Pathways:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolyzed 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid parent->hydrolyzed H₂O / H⁺ or OH⁻ oxidized Cyclopenta[c]pyrazole-3-carboxamide (Aromatized) parent->oxidized [O] hydroxylated Hydroxylated derivatives parent->hydroxylated [O]

Caption: Potential degradation pathways of the title compound.

References

"overcoming resistance mechanisms to pyrazole-based drugs"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on pyrazole-based drug resistance. My focus is on molecular pathways, common hurdles encountered in experiments, and proven strategies to address these challenges. The goal is to amass a complete and relevant knowledge base for my work.

Refining Research Strategies

I'm now zeroing in on targeted Google searches to gather information on resistance mechanisms, experimental hurdles, and proven methods for pyrazole-based drugs. I'll analyze the results to pinpoint recurring challenges and their scientific basis, which will shape the FAQ and troubleshooting sections. The next step is crafting detailed experimental protocols for key assays.

Structuring the Support Center

I'm now starting with a fresh round of Google searches, this time targeting resistance mechanisms of pyrazole-based drugs. I'm focusing on molecular pathways, experimental hurdles, and proven remedies. The analysis will guide the FAQ and troubleshooting sections, and I'll draft detailed experimental protocols for key assays. I plan to use Graphviz for visual aids, integrate quantitative data into tables, and cite all sources rigorously.

Technical Support Center: Enhancing the Bioavailability of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for enhancing the bioavailability of pyrazole carboxamide derivatives.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming bioavailability challenges associated with pyrazole carboxamide derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during preclinical and formulation development.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding the bioavailability of pyrazole carboxamide derivatives.

Q1: Why do many of my pyrazole carboxamide derivatives show low oral bioavailability?

A: Low oral bioavailability in this class of compounds is typically rooted in two primary physicochemical challenges: poor aqueous solubility and/or low intestinal permeability.[1][2] These properties are best understood through the lens of the Biopharmaceutics Classification System (BCS).

  • Poor Solubility (BCS Class II & IV): Pyrazole carboxamides are often crystalline, hydrophobic molecules. Their rigid structure and potential for strong intermolecular interactions in the crystal lattice can lead to high lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] If a drug doesn't dissolve, it cannot be absorbed.

  • Low Permeability (BCS Class III & IV): Even if soluble, the compound must be able to cross the lipid membranes of the intestinal epithelium to enter systemic circulation.[3][4] Low permeability can result from:

    • High Polarity: While less common for this class, excessive polar surface area can hinder passive diffusion.

    • Efflux Transporter Activity: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) superfamily.[5][6] This acts as a "bouncer," limiting net absorption.[6]

The first step in any investigation is to determine the compound's aqueous solubility and permeability to classify it and select an appropriate enhancement strategy.

Q2: What key ADME properties should I prioritize when profiling my pyrazole carboxamide derivative?

A: A comprehensive ADME (Absorption, Distribution, Metabolism, Elimination) profile is crucial for understanding a compound's in vivo behavior. For early-stage assessment, focus on the parameters in the table below.

ADME Parameter Key Experimental Assay Significance for Bioavailability Typical Target Range for Oral Drugs
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum concentration available for absorption. A prerequisite for absorption.> 50 µg/mL
Intestinal Permeability Caco-2 or PAMPA AssayPredicts the rate of passive diffusion across the gut wall.[7]Papp > 5 x 10⁻⁶ cm/s (Caco-2)
Efflux Liability Caco-2 Bidirectional Transport AssayIdentifies if the compound is a substrate for efflux pumps (e.g., P-gp), which actively limit absorption.[5]Efflux Ratio (B-A / A-B) < 2
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayDetermines the rate of metabolism by liver enzymes (e.g., CYPs). High first-pass metabolism reduces the amount of drug reaching circulation.t½ > 30 minutes (in microsomes)
Plasma Protein Binding Equilibrium DialysisHigh binding reduces the free fraction of the drug available for therapeutic effect and metabolism, impacting distribution and clearance.Fraction unbound (fu) > 1%

Data compiled from various drug discovery guidelines and ADME studies.[7][8]

Q3: My compound's bioavailability is inconsistent between batches. Could crystal polymorphism be the cause?

A: Absolutely. Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical and often overlooked factor that can dramatically impact bioavailability.[9][10][11]

Different polymorphs have distinct crystal lattice arrangements, leading to variations in their physical properties, most notably solubility and dissolution rate.[1][10] Metastable polymorphs are generally more soluble than their stable counterparts but can convert to the more stable, less soluble form over time, especially during manufacturing or storage.[1][12] This conversion can lead to:

  • Batch-to-batch variability in dissolution profiles.

  • Reduced bioavailability in clinical trials compared to promising early results.

  • Failure of the drug product to meet stability specifications.

It is imperative to conduct a thorough polymorph screen early in development to identify all possible crystal forms and select the most stable and appropriate one for formulation.[1][11]

Section 2: Formulation Strategies & Troubleshooting

This section provides guides on common formulation techniques to address the challenges identified above.

Topic: Solubility Enhancement
Q4: My pyrazole carboxamide is a "brick-dust" molecule with very low solubility (BCS Class II). What are my primary formulation options?

A: For BCS Class II compounds, where dissolution is the rate-limiting step for absorption, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The three main strategies are particle size reduction, solid dispersions, and lipid-based formulations.[2][13][14]

G cluster_start Initial Problem cluster_strategies Primary Solubility Enhancement Strategies cluster_mechanism Mechanism of Action Start Poorly Soluble Pyrazole Carboxamide (BCS Class II/IV) Size Particle Size Reduction (Micronization/Nanonization) Start->Size ASD Amorphous Solid Dispersions (Spray Drying, HME) Start->ASD Lipid Lipid-Based Formulations (SMEDDS/SNEDDS) Start->Lipid Mech_Size ↑ Surface Area ↑ Dissolution Rate (Noyes-Whitney Eq.) Size->Mech_Size How it Works Mech_ASD Drug in Amorphous State (Higher Energy, No Lattice Barrier) Supersaturation ASD->Mech_ASD Mech_Lipid Drug is Solubilized in Lipid Matrix Forms Micelles/Emulsions in GI Tract Lipid->Mech_Lipid

Caption: Workflow for selecting a solubility enhancement strategy.

  • Particle Size Reduction (Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][14] This is a robust method but may not be sufficient for compounds with extremely low solubility.

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques.[15] By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, the high energy required to break the crystal lattice is eliminated.[16][17] This can lead to a state of "supersaturation" in the gut, dramatically increasing the driving force for absorption.

  • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): The drug is dissolved in a mixture of lipids, surfactants, and co-solvents.[15] Upon contact with GI fluids, these formulations spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state.[13]

Q5: [Troubleshooting] My amorphous solid dispersion (ASD) shows excellent initial dissolution but recrystallizes during stability testing. What's wrong and how do I fix it?

A: This is a common and critical failure mode for ASDs. The amorphous state is thermodynamically unstable, and the compound will always try to revert to its more stable crystalline form. Recrystallization negates the bioavailability advantage.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps & Solutions
Poor Drug-Polymer Miscibility The polymer's job is to keep the drug molecules separated and prevent them from organizing into a crystal lattice. If they are not miscible, phase separation will occur, leading to crystallization.1. Screen Polymers: Use polymers with functional groups that can form hydrogen bonds with your pyrazole carboxamide (e.g., PVP, HPMC-AS).[15]2. Assess Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), indicating good miscibility.
Insufficient Drug Loading Paradoxically, both too high and too low drug loading can be problematic. Too high, and the polymer can't effectively stabilize the drug. Too low, and there may not be enough drug-polymer interaction.Optimize Drug Loading: Create ASDs with varying drug loads (e.g., 10%, 25%, 50%) and assess their physical stability under accelerated conditions (e.g., 40°C/75% RH).
High Molecular Mobility The formulation's stability is highly dependent on its glass transition temperature (Tg). If the storage temperature is too close to the Tg, the molecules have enough mobility to rearrange and crystallize.1. Select High-Tg Polymers: Choose polymers that result in a high-Tg formulation (ideally >50°C above storage temperature).2. Add a Secondary Stabilizer: Sometimes a second polymer or a surfactant can be added to further inhibit crystallization.
Environmental Factors (Moisture) Water is a potent plasticizer. It can be absorbed by the formulation, lower the Tg, increase molecular mobility, and act as a solvent to facilitate recrystallization.Protect from Moisture: Ensure the final dosage form includes a moisture barrier (e.g., film coating) and is packaged with a desiccant.
Topic: Permeability & Efflux Issues
Q6: My compound has good solubility after formulation as an ASD, but in vivo absorption is still poor. Could P-glycoprotein (P-gp) efflux be the culprit?

A: Yes, this is a classic scenario for a BCS Class III or IV compound, or a well-formulated BCS Class II compound. If solubility is no longer the limiting factor, poor permeability due to efflux is a highly likely cause.[5] P-gp is highly expressed in the apical membrane of intestinal enterocytes and acts as a barrier, pumping substrates back into the gut lumen.[5][6]

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream Drug_Lumen Pyrazole Carboxamide Drug_Cell Drug Inside Cell Drug_Lumen->Drug_Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Pgp->Drug_Lumen Active Efflux (ATP-Dependent) Drug_Cell->Pgp Binding Drug_Blood Absorbed Drug Drug_Cell->Drug_Blood Absorption

Caption: Mechanism of P-glycoprotein mediated drug efflux.

To confirm this, you need to perform a bidirectional Caco-2 assay. This experiment measures the permeability of your compound across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that expresses P-gp) in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.

An Efflux Ratio (Papp B-A / Papp A-B) of > 2 is a strong indication that your compound is a P-gp substrate.

Section 3: Advanced Strategies & Experimental Protocols

Topic: Advanced Bioavailability Enhancement
Q7: When should I consider a prodrug strategy for my pyrazole carboxamide?

A: A prodrug approach is a chemical modification strategy that is particularly useful when formulation approaches alone are insufficient. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active parent drug.

Consider a prodrug strategy when:

  • Solubility is Extremely Low: If even advanced formulations like ASDs fail to provide adequate exposure, a highly soluble prodrug can be designed. For example, adding a phosphate or amino acid moiety can dramatically increase aqueous solubility. The moiety is then cleaved by enzymes (e.g., phosphatases, peptidases) in the gut wall or liver to release the active drug.

  • Permeability is the Main Barrier (Efflux): While less common, some prodrugs can be designed to not be recognized by efflux transporters, allowing them to bypass the P-gp pump.

  • Targeted Delivery is Needed: A prodrug can be designed to be cleaved only at a specific site (e.g., the colon) to achieve targeted drug release.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general workflow for lab-scale ASD preparation.

Objective: To prepare a 25% w/w drug-loaded ASD of a pyrazole carboxamide derivative ("PCD-01") with polyvinylpyrrolidone/vinyl acetate copolymer (Kollidon® VA 64).

Materials:

  • PCD-01 (your pyrazole carboxamide derivative)

  • Kollidon® VA 64

  • Dichloromethane (DCM) and Methanol (solvents)

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Analytical balance, glassware

Methodology:

  • Solution Preparation:

    • Accurately weigh 1.0 g of PCD-01 and 3.0 g of Kollidon® VA 64.

    • Prepare a 1:1 v/v mixture of DCM and Methanol.

    • Dissolve both the drug and the polymer in a sufficient volume of the solvent mixture (e.g., 100 mL, resulting in a 4% w/v solution) with stirring until a clear solution is obtained. This visual confirmation of clarity is the first sign of miscibility.

  • Spray Dryer Setup:

    • Set the inlet temperature to a value that is ~20°C below the boiling point of the most volatile solvent (e.g., 80-100°C).

    • Set the aspirator to maximum capacity to ensure efficient drying and particle collection.

    • Set the pump rate to achieve a target outlet temperature (e.g., 45-55°C). The outlet temperature is critical; it must be high enough to remove the solvent but low enough to prevent thermal degradation.

  • Spray Drying Process:

    • Pump the drug-polymer solution through the two-fluid nozzle into the drying chamber.

    • The atomized droplets are rapidly dried by the hot nitrogen gas, solidifying the drug and polymer into an amorphous dispersion.

    • The solid particles are collected in the cyclone separator.

  • Secondary Drying & Characterization:

    • Collect the resulting powder and place it in a vacuum oven at 40°C overnight to remove any residual solvent.

    • Crucial QC: Characterize the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (a halo pattern indicates amorphous material) and DSC to determine the glass transition temperature (Tg).

Section 4: References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. 7

  • ADME properties of the designed pyrazole derivatives. ResearchGate. 18

  • ADME-T profiling of pyrazole-carboxamide derivatives (compounds 3a-3h). ResearchGate. 8

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. 19

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. (2021). PubMed Central. 20

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. 21

  • Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. 22

  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. (2025). ResearchGate. 23

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. 24

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). SciSpace. 9

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PubMed Central. 25

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. 16

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. 17

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. 15

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health. 26

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. 27

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. 28

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Wisdom Library. 29

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 30

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. 31

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). PubMed Central. 1

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. 13

  • Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. (2025). ResearchGate. 32

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. 2

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharma Excipients. 33

  • Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research. 10

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. 34

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. 11

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. 35

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. 36

  • Current status of pyrazole and its biological activities. PubMed Central. 37

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. 14

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PubMed Central. 5

  • Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy. MDPI. 38

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019). Pharma Excipients. 33

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2013). PubMed. 39

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). PubMed Central. 4

  • Grand challenges in oral drug delivery. Frontiers. 40

  • Making sense of drug-efflux transporters in the physiological environment. (2022). PubMed Central. 41

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. 42

  • Cellular Efflux Transporters and the Potential Role of Natural Products in Combating Efflux Mediated Drug Resistance. AMiner. 43

  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense. National Institutes of Health. 6

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of pyrazole carboxamide, in particular, have emerged as promising candidates in oncology, with numerous compounds advancing through preclinical and clinical development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel compound, "1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide" (referred to herein as Compound-T), using a systematic, evidence-based approach. We will objectively compare its potential performance against established alternatives, supported by detailed experimental protocols and data interpretation.

The Competitive Landscape: Establishing Benchmarks for Comparison

To ascertain the therapeutic potential of Compound-T, its activity must be contextualized against both standard-of-care chemotherapeutics and other pyrazole-based inhibitors. This comparative analysis is crucial for identifying a unique therapeutic window or improved efficacy.

Compound Class Reported Mechanism of Action Primary Therapeutic Use
Doxorubicin AnthracyclineDNA intercalator and topoisomerase II inhibitorBroad-spectrum chemotherapy
Paclitaxel TaxaneMicrotubule stabilizer, inducing mitotic arrestBroad-spectrum chemotherapy
Celecoxib Pyrazole DerivativeSelective COX-2 inhibitorAnti-inflammatory, potential anti-cancer
Ruxolitinib Pyrazole DerivativeJAK1/JAK2 inhibitorMyelofibrosis, polycythemia vera
FN-1501 Pyrazole DerivativePotent FLT3 inhibitorInvestigational for Acute Myeloid Leukemia (AML)[5]
Compound-T Pyrazole CarboxamideHypothesized: Kinase Inhibitor / DNA Binding Agent To be determined

A Phased Approach to Biological Validation: From Initial Screening to Mechanistic Insights

A rigorous validation workflow is not merely a sequence of assays but a logical progression of hypothesis testing. Each phase is designed to answer critical questions about the compound's activity, guiding the decision to advance development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Deconvolution P1_A Cytotoxicity Profiling (MTT/LDH Assays) P1_B Determine IC50 Values P1_A->P1_B Dose-response curves P2_A Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) P1_B->P2_A Proceed with potent cytotoxicity P2_B Cell Cycle Analysis (Flow Cytometry) P2_A->P2_B P3_A Kinase Panel Screening P2_B->P3_A Identify cell cycle phase arrest P3_C Western Blot Analysis (Signaling Pathways) P3_A->P3_C P3_B DNA Binding Assays (EtBr Displacement) P3_B->P3_C

Caption: A three-phased experimental workflow for validating the biological activity of a novel compound.

Phase 1: Foundational Cytotoxicity Profiling

The initial step is to ascertain whether Compound-T possesses anti-proliferative or cytotoxic effects.[6] This is a fundamental gatekeeping stage in drug discovery.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound-T and comparator drugs (Doxorubicin, Paclitaxel) in culture medium. Treat cells for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Example: IC50 Values (µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer)
Compound-T 8.512.35.2
Doxorubicin 0.50.80.3
Paclitaxel 0.010.050.02
Celecoxib 35.650.128.9

Interpretation: This hypothetical data suggests Compound-T has moderate single-agent cytotoxicity, warranting further investigation into its mechanism of action. Its potency is less than standard chemotherapeutics but significantly greater than a related pyrazole, Celecoxib, in this context.

Phase 2: Unraveling the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Inducing apoptosis is a desirable trait for an anti-cancer agent.[7]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat a selected cell line (e.g., HCT116) with Compound-T at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Comparative Data Example: Apoptosis Induction in HCT116 Cells (%)

Treatment (48h) Early Apoptosis Late Apoptosis/Necrosis
Vehicle Control 2.11.5
Compound-T (5.2 µM) 25.815.3
Doxorubicin (0.3 µM) 35.222.7

Interpretation: These results would indicate that Compound-T is a potent inducer of apoptosis, a favorable characteristic for an anti-cancer drug candidate.

Phase 3: Identifying the Molecular Target

The broad biological activity of pyrazole derivatives often stems from their ability to interact with multiple cellular targets, including protein kinases and DNA.[3][8] This phase aims to deconvolve the specific molecular interactions of Compound-T.

Target Hypothesis 1: Kinase Inhibition

Many pyrazole carboxamides function as ATP-competitive kinase inhibitors.[5] A broad kinase screen is an efficient first step to identify potential targets.

G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundT Compound-T CompoundT->MEK Inhibition

Caption: A representative kinase signaling pathway potentially inhibited by Compound-T.

Experimental Protocol: Kinase Panel Screening & Western Blot Validation

  • Kinase Screening: Submit Compound-T to a commercial kinase profiling service (e.g., a panel of >400 kinases) at a fixed concentration (e.g., 10 µM) to identify initial hits (e.g., >50% inhibition).

  • Western Blot Validation:

    • Treat cancer cells with Compound-T for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated (active) and total forms of the identified kinase target (e.g., p-MEK, total MEK) and downstream effectors (e.g., p-ERK, total ERK).

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Target Hypothesis 2: DNA Interaction

Some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[8]

Experimental Protocol: Ethidium Bromide (EtBr) Displacement Assay

  • Complex Formation: Prepare a solution of calf thymus DNA (CT-DNA) and Ethidium Bromide (EtBr). EtBr fluoresces strongly when intercalated into DNA.

  • Titration: Add increasing concentrations of Compound-T to the CT-DNA-EtBr complex.

  • Fluorescence Measurement: Measure the fluorescence emission intensity (excitation ~520 nm, emission ~600 nm) after each addition.

  • Data Analysis: A significant decrease in fluorescence intensity suggests that Compound-T is displacing EtBr from the DNA, indicating a binding interaction.[8]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial validation of a novel pyrazole carboxamide, Compound-T. By employing a phased approach that moves from broad phenotypic screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The comparative data generated against established drugs is essential for determining its potential novelty and therapeutic value.

Positive findings from these in vitro assays would provide a strong rationale for advancing Compound-T to more complex studies, including in vivo efficacy models in animals, further structure-activity relationship (SAR) studies to optimize potency and selectivity, and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.[3][9] The ultimate goal of this rigorous validation process is to identify promising new chemical entities that can be developed into effective medicines.[10]

References

A Comparative Analysis of Pyrazole Carboxamide Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its inherent structural features allow for diverse substitutions, leading to a wide array of analogs with finely tuned biological activities. This guide provides a comparative analysis of selected pyrazole carboxamide analogs, focusing on their anticancer properties. We will delve into their differential efficacy, mechanisms of action, and the experimental methodologies used to evaluate their performance, offering researchers and drug development professionals a comprehensive overview of this promising class of compounds.

The Pyrazole Carboxamide Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxamide group, forms the fundamental structure of these analogs. This arrangement provides a rigid backbone with strategically positioned hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The power of this scaffold lies in the ability to modify substituents at different positions of the pyrazole ring, which significantly influences the compound's pharmacokinetic and pharmacodynamic properties.[1][2][3]

Comparative Efficacy of Pyrazole Carboxamide Analogs as Anticancer Agents

The anticancer potential of pyrazole carboxamide derivatives has been extensively explored, with numerous analogs demonstrating potent activity against a range of cancer cell lines.[4][5] This section compares the cytotoxic and enzyme-inhibitory activities of representative analogs from recent studies.

Cytotoxicity Against Human Cancer Cell Lines

The 3-(4,5-dihydro-1H-pyrazol-1-yl)benzonitrile core has been a fruitful starting point for the synthesis of potent anticancer agents. A comparative study of various derivatives reveals significant differences in their cytotoxic effects across different cancer cell lines. The data presented below is a synthesis of findings from multiple studies to illustrate the structure-activity relationships.

Compound IDR1-SubstituentR2-SubstituentCell LineIC50 (µM)Reference
Analog 3a 4-chlorophenylHA549 (Lung)13.49 ± 0.17[4]
Analog 3h 4-methoxyphenylHA549 (Lung)22.54 ± 0.25[4]
Analog 3a 4-chlorophenylHHeLa (Cervical)17.52 ± 0.09[4]
Analog 3h 4-methoxyphenylHHeLa (Cervical)24.14 ± 0.86[4]
Compound 6k (details not specified)(details not specified)HeLa (Cervical)0.43[6]
Compound 6k (details not specified)(details not specified)HepG2 (Liver)0.67[6]
Compound 7a (details not specified)(details not specified)MCF7 (Breast)0.304 ± 0.006[7]
Compound 5b (details not specified)(details not specified)OVCAR3 (Ovarian)0.233 ± 0.001[7]

Analysis of Structure-Activity Relationship (SAR):

From the data, it is evident that substitutions on the phenyl ring attached to the pyrazoline core significantly impact cytotoxicity. For instance, the presence of an electron-withdrawing group like chlorine (Analog 3a) results in higher potency compared to an electron-donating group like methoxy (Analog 3h) against both A549 and HeLa cells.[4] This suggests that the electronic properties of the substituents play a crucial role in the anticancer activity of these compounds. Further modifications, as seen in compounds 6k, 7a, and 5b, can lead to even more potent analogs with sub-micromolar IC50 values.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of pyrazole carboxamide analogs are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.[8][9] Some analogs also exert their effects through interactions with DNA.[10]

Inhibition of Protein Kinases

Many pyrazole carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[8][9]

Targeting Aurora Kinases:

Aurora kinases A and B are critical regulators of mitosis, and their abnormal expression is linked to chromosomal instability and cancer.[6] Certain pyrazole-4-carboxamide analogs have been developed as dual inhibitors of Aurora A and B.[6]

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6k Aurora A16.3[6]
Compound 6k Aurora B20.2[6]

The potent, low nanomolar inhibition of both Aurora A and B by compound 6k highlights its potential as a targeted anticancer agent.[6] This dual inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_0 Cell Cycle Progression cluster_1 Pyrazole Carboxamide Analog (e.g., Compound 6k) cluster_2 Cellular Effects G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Allows Cytokinesis Cytokinesis Mitosis->Cytokinesis Leads to Compound_6k Compound_6k Aurora A/B Kinases Aurora A/B Kinases Compound_6k->Aurora A/B Kinases Inhibition Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Aurora A/B Kinases->G2/M Checkpoint Promotes Aurora A/B Kinases->Mitotic Arrest

DNA Interaction

Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects by interacting with DNA.[10] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

One such compound, pym-5, demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA.[10] This suggests that DNA can be a direct target for this class of compounds.

DNA_Interaction cluster_0 Pyrazole Carboxamide Analog (e.g., pym-5) cluster_1 Cellular DNA cluster_2 Cellular Consequences pym_5 pym_5 DNA_Minor_Groove DNA_Minor_Groove pym_5->DNA_Minor_Groove Binds to Supercoiled_DNA Supercoiled_DNA pym_5->Supercoiled_DNA Interacts with DNA_Conformation_Change DNA_Conformation_Change DNA_Minor_Groove->DNA_Conformation_Change Leads to DNA_Cleavage DNA_Cleavage Supercoiled_DNA->DNA_Cleavage Induces Apoptosis Apoptosis DNA_Conformation_Change->Apoptosis Triggers DNA_Cleavage->Apoptosis Triggers

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols for assessing the anticancer activity of pyrazole carboxamide analogs.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide analogs in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with pyrazole carboxamide analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan crystals Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this reaction by a compound is quantified. Various detection methods can be used, such as radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays.

Protocol (Luminescence-based - ADP-Glo™ Kinase Assay as an example):

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the pyrazole carboxamide analog at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the ADP produced and thus to the kinase activity. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

Pyrazole carboxamide analogs represent a highly promising and adaptable class of compounds in the field of oncology. The comparative analysis presented in this guide demonstrates that subtle structural modifications to the pyrazole carboxamide scaffold can lead to significant variations in anticancer potency and mechanism of action. The ability of these analogs to target diverse cellular machinery, including protein kinases and DNA, underscores their therapeutic potential.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic profiles. The use of computational tools for in silico screening and molecular docking can further accelerate the discovery of novel, potent, and highly targeted pyrazole carboxamide-based anticancer agents. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of this important class of molecules.

References

"1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide vs. other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Comparative Guide to Kinase Inhibitors: A Focus on the Pyrazole-3-Carboxamide Scaffold

Introduction

While the specific compound 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide is not documented in publicly available scientific literature, its core structure, pyrazole-3-carboxamide, is a well-established and highly valuable scaffold in the design of kinase inhibitors.[1][2][3][4][5] This guide will utilize a prominent, clinically approved drug featuring a related core, Sunitinib, as a representative for this class of inhibitors.[6][7][8][9][10][11][12][13][14]

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its anti-angiogenic and anti-tumor activities.[9] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6][9] We will compare Sunitinib's performance against two other widely used kinase inhibitors with distinct mechanisms and target profiles: Erlotinib, a selective EGFR inhibitor, and Vemurafenib, a specific inhibitor of the mutated BRAF kinase.[15][16][17][18][19][20][21][22][23][][25][26][27][28][29][30][31] This comparative analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths, weaknesses, and experimental considerations.

Mechanism of Action and Target Profiles

The efficacy of a kinase inhibitor is defined by its target profile and how it modulates specific signaling pathways.

  • Sunitinib: This is a multi-targeted inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[6][8] It also inhibits other kinases like c-KIT, FLT3, and RET.[6][8][32][33] This broad-spectrum activity allows it to disrupt multiple oncogenic signaling pathways simultaneously.[32]

  • Erlotinib: In contrast, Erlotinib is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15][17][19] It is particularly effective against tumors with activating mutations in EGFR.[15][29] By binding to the ATP-binding site of EGFR, it blocks downstream signaling pathways that promote cell proliferation and survival.[15][20][][29]

  • Vemurafenib: This inhibitor is a prime example of a targeted therapy, as it is specifically designed to inhibit the V600E mutated form of the BRAF kinase.[16][21][23][25][27] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many melanomas.[21][22][27][30] Vemurafenib has little to no activity against wild-type BRAF.[23]

G cluster_sunitinib Sunitinib Pathway cluster_erlotinib Erlotinib Pathway cluster_vemurafenib Vemurafenib Pathway Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR inhibits PDGFR PDGFR Sunitinib->PDGFR inhibits cKIT c-KIT Sunitinib->cKIT inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation PDGFR->Proliferation cKIT->Proliferation Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Vemurafenib Vemurafenib BRAF_V600E BRAF (V600E) Vemurafenib->BRAF_V600E inhibits MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK

Signaling pathways targeted by Sunitinib, Erlotinib, and Vemurafenib.

Biochemical Potency and Selectivity

The biochemical potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values for our selected inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Sunitinib VEGFR22[34]
PDGFRβ1[34]
c-KIT1[34]
FLT31[34]
Erlotinib EGFR2
Vemurafenib BRAF (V600E)31[35]
BRAF (wild-type)100[35]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity and Phenotypic Effects

While biochemical assays are crucial for determining direct kinase inhibition, cellular assays provide a more comprehensive understanding of an inhibitor's effects in a biological context. The half-maximal growth inhibition (GI50) is a common metric used to assess the potency of a compound in inhibiting cell proliferation.

InhibitorCell LineKey TargetGI50 (nM)Reference(s)
Sunitinib HUVECVEGFR210
A375PDGFRβ50
Erlotinib A431EGFR8
HCC827 (EGFR mutant)EGFR5
Vemurafenib A375 (BRAF V600E)BRAF V600E100
WM266.4 (BRAF V600E)BRAF V600E80

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are detailed methodologies for two key assays used in the characterization of kinase inhibitors.

LanthaScreen® Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity and inhibitor potency.

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_inhibitor Add Inhibitor Dilutions to Assay Plate prepare_reagents->add_inhibitor add_kinase Add Kinase to Plate add_inhibitor->add_kinase add_substrate_atp Initiate Reaction with Substrate/ATP Mix add_kinase->add_substrate_atp incubate_reaction Incubate at Room Temperature add_substrate_atp->incubate_reaction add_detection Stop Reaction and Add Detection Reagents (Antibody, EDTA) incubate_reaction->add_detection incubate_detection Incubate for FRET Development add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate end End read_plate->end

Workflow for a LanthaScreen® Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X solutions of kinase, fluorescein-labeled substrate, and ATP in the appropriate kinase buffer.[36] Prepare a serial dilution of the test inhibitor.

  • Assay Plate Setup: Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Kinase Reaction: Add 2.5 µL of the 2X kinase solution to each well.

  • Initiate Reaction: Add 2.5 µL of the 2X substrate/ATP mixture to each well to start the reaction.[36]

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a 2X solution of EDTA and terbium-labeled antibody to stop the reaction and detect the phosphorylated product.[37]

  • Final Incubation: Incubate the plate for at least 30 minutes at room temperature to allow for the development of the TR-FRET signal.[38]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.[37][39][40]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[41]

G start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_inhibitor Add Serial Dilutions of Inhibitor incubate_cells->add_inhibitor incubate_treatment Incubate for 48-72 hours add_inhibitor->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilize Incubate to Dissolve Formazan Crystals add_solubilizer->incubate_solubilize read_absorbance Read Absorbance at ~570 nm incubate_solubilize->read_absorbance end End read_absorbance->end

Workflow for an MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[42]

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the kinase inhibitor.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[43]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[42][43]

  • Incubation: Incubate the plate for 15 minutes with shaking to ensure complete solubilization.[42]

  • Data Acquisition: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Conclusion

The choice of a kinase inhibitor for research or therapeutic development depends heavily on the specific biological question or disease being addressed.

  • Sunitinib , with its multi-targeted profile, is a powerful tool for inhibiting angiogenesis and tumor growth in various cancer models. Its broad-spectrum activity, however, can also lead to more off-target effects.

  • Erlotinib offers a more targeted approach, demonstrating high efficacy in cancers driven by EGFR mutations. Its selectivity results in a more favorable side-effect profile in appropriately selected patient populations.

  • Vemurafenib represents the pinnacle of personalized medicine, with its activity almost exclusively limited to tumors harboring the BRAF V600E mutation. This high degree of specificity minimizes off-target toxicity but also narrows its therapeutic application.

Understanding the distinct characteristics of these inhibitors, from their molecular mechanisms to their cellular effects, is paramount for designing effective experiments and advancing the field of kinase inhibitor research.

References

A Senior Application Scientist's Guide to In Vivo Validation of Pyrazole Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Benchtop Promise to Preclinical Reality

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent therapeutic activities, including anti-inflammatory, analgesic, and, most notably, anticancer effects.[1][2][3] Many of these compounds exert their anticancer effects by targeting key cellular processes like cell division, angiogenesis, and programmed cell death (apoptosis).[4][5] However, promising in vitro data, such as a low IC50 value against a cancer cell line, is merely the first step in a long journey. The true test of a compound's potential lies in its performance within a complex biological system.

This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole compound's efficacy, focusing on oncology applications. We will move beyond a simple checklist of experiments to explain the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and directly informs critical go/no-go decisions in the drug development pipeline. The protocols and strategies outlined here are designed to create a self-validating system, incorporating appropriate controls and endpoints to ensure scientific integrity.

Pillar 1: The Strategic Framework for In Vivo Evaluation

The overarching goal of preclinical in vivo testing is to answer three fundamental questions about a candidate compound:

  • Is it efficacious? Does it inhibit tumor growth in a living organism?

  • Is it safe? What is the toxicity profile at therapeutically relevant doses?

  • Does it have appropriate drug-like properties? Does it reach the target tissue in sufficient concentrations to exert its effect (pharmacokinetics)?

A well-designed in vivo study integrates all three aspects. This guide will focus primarily on establishing efficacy, with essential considerations for toxicity and pharmacokinetics woven into the experimental design. All preclinical laboratory studies should adhere to Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[6][7]

Pillar 2: Selecting the Appropriate Battlefield - The Animal Model

The choice of animal model is the most critical decision in preclinical oncology research, as it directly impacts the clinical relevance of the findings. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and vital tool.[8][9]

Comparison of Xenograft Models
Model TypeDescriptionAdvantagesDisadvantagesBest Use Case
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are cultured in vitro and then implanted into immunodeficient mice.[9]High reproducibility, cost-effective, rapid tumor growth, suitable for large-scale screening.[9]Lacks the heterogeneity of patient tumors; may not fully represent the original tumor microenvironment.[10]Initial efficacy screening, dose-response studies, and comparison of multiple candidates.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[10][11]Preserves original tumor architecture, genetic heterogeneity, and drug sensitivity, offering higher predictive value for clinical outcomes.[10][11]More expensive, technically challenging, slower tumor growth, higher variability.[10]Evaluating efficacy in a model that closely mimics human cancer, biomarker discovery, and personalized medicine approaches.
Subcutaneous Model Tumor cells are injected into the flank of the mouse, just under the skin.[12]Easy to implant and monitor tumor growth with simple caliper measurements.[12]The tumor microenvironment is not representative of the organ of origin.Standard for most initial TGI studies due to simplicity and reproducibility.
Orthotopic Model Tumor cells are implanted into the corresponding organ in the mouse (e.g., lung cancer cells into the lung).[8]More accurately mimics the tumor microenvironment, allowing for the study of invasion and metastasis.[8][12]Technically demanding surgery is required; tumor growth is often monitored by imaging, which is more complex.[8]Advanced studies to evaluate the impact on metastasis and interaction with the native organ microenvironment.

For an initial validation of a novel pyrazole compound, a subcutaneous CDX model is often the most logical and cost-effective starting point.

Pillar 3: The Primary Endpoint - Quantifying Tumor Growth Inhibition (TGI)

The cornerstone of an in vivo efficacy study is the tumor growth inhibition (TGI) assay. This experiment directly measures the compound's ability to slow or stop tumor progression.

Experimental Workflow: TGI Study

TGI_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture (e.g., HT-29 Colon Cancer) implantation 3. Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_acclimatization 2. Animal Acclimatization (e.g., Athymic Nude Mice) animal_acclimatization->implantation tumor_growth 4. Monitor Tumor Growth (Wait for tumors ~100-150 mm³) implantation->tumor_growth randomization 5. Randomize Animals into Treatment Groups tumor_growth->randomization treatment 6. Administer Treatment (e.g., 21 days) randomization->treatment monitoring 7. Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint 8. Study Endpoint (Necropsy & Tissue Collection) monitoring->endpoint data_analysis 9. Data Analysis (%TGI, Statistical Tests) endpoint->data_analysis report 10. Final Report data_analysis->report

Caption: High-level workflow for a typical in vivo tumor growth inhibition study.

Detailed Protocol: Subcutaneous Xenograft TGI Study
  • Animal Model Selection: Procure 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID). Allow them to acclimatize for at least one week.

  • Cell Preparation: Culture a human cancer cell line relevant to the pyrazole compound's target. Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS) with Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes. Typical groups include:

    • Group 1: Vehicle Control (the formulation used to dissolve the compound)

    • Group 2: Pyrazole Compound (e.g., 50 mg/kg, daily)

    • Group 3: Positive Control/Standard-of-Care (e.g., Doxorubicin, 5 mg/kg, weekly)

  • Treatment Administration: Administer the compounds via the predetermined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule for a set period (e.g., 21 days).

  • Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of compound toxicity.[13]

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and fix a portion in formalin for histology while snap-freezing the rest for biomarker analysis.

Pillar 4: Validating the Mechanism of Action (MoA) In Vivo

Demonstrating that a tumor shrinks is essential, but explaining why it shrinks provides crucial mechanistic insight. Many pyrazole compounds function as anti-angiogenic agents or apoptosis inducers.[4][14][15] These effects can be validated using tissues collected at the study endpoint.

MoA 1: Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by the VEGF/VEGFR-2 signaling pathway.[16][17] Pyrazole compounds can inhibit this process.[4][18]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyrazole Pyrazole Compound Pyrazole->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes GoNoGo_Decision Efficacy Significant TGI? (e.g., >60%) Toxicity Acceptable Toxicity? (e.g., <15% body weight loss) Efficacy->Toxicity Yes NoGo NO-GO (Terminate or Redesign Compound) Efficacy->NoGo No PK Favorable PK? (e.g., sufficient exposure) Toxicity->PK Yes Optimize OPTIMIZE (Reformulate or Adjust Dose) Toxicity->Optimize No Go GO (Proceed to Advanced Models/IND-enabling studies) PK->Go Yes PK->Optimize No

References

A Comparative Guide to the Cross-Reactivity Profile of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide. Given the therapeutic potential of pyrazole derivatives, which are known to interact with a range of biological targets, a thorough understanding of this compound's selectivity is paramount for its development as a safe and effective therapeutic agent.[1][2][3][4][5][6] This document outlines a series of recommended experimental protocols, data interpretation strategies, and comparative analyses against established molecules to elucidate its specificity.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against targets such as kinases, ion channels, and G-protein coupled receptors.[4][5][7] Therefore, a systematic investigation into the potential off-target interactions of this compound is a critical step in preclinical development. This guide is intended for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies.

Rationale for Cross-Reactivity Profiling

Undesirable off-target interactions are a significant cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. By identifying potential cross-reactivities early, researchers can make informed decisions about lead optimization and clinical development strategies.[8][9][10] This guide proposes a tiered approach to cross-reactivity screening, beginning with broad panel screening followed by more focused mechanistic studies.

The initial selection of potential off-targets for this compound is guided by the known activities of structurally related pyrazole-carboxamide compounds.[1][3][4] A primary focus will be on a panel of kinases, given that many pyrazole derivatives are potent kinase inhibitors.[4] Additionally, screening against a panel of common off-targets, such as key ion channels and GPCRs, is recommended to build a comprehensive selectivity profile.

Comparative Compounds

To provide context to the cross-reactivity data, it is essential to benchmark the performance of this compound against well-characterized compounds. The following compounds are proposed for comparative analysis:

  • Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control in kinase panels.

  • Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy, providing a benchmark for a clinically relevant but non-selective kinase inhibitor.

  • A highly selective, target-class specific inhibitor: The choice of this compound will depend on the primary target class identified for this compound. For instance, if the primary target is a kinase, a highly selective inhibitor for that kinase would be included.

Experimental Workflows and Protocols

A multi-faceted approach employing biochemical and cell-based assays is recommended to generate a comprehensive cross-reactivity profile.

Biochemical Assays: Direct Target Engagement

Biochemical assays provide a direct measure of the interaction between the compound and a purified protein target, such as an enzyme or receptor.[11][12][13]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound and Comparative Compounds Incubation Incubate Compounds with Protein Targets Compound_Prep->Incubation Target_Prep Prepare Purified Protein Targets (e.g., Kinases, Receptors) Target_Prep->Incubation Reaction_Initiation Initiate Reaction (e.g., add ATP/substrate for kinases) Incubation->Reaction_Initiation Detection Measure Activity (e.g., Luminescence, Fluorescence) Reaction_Initiation->Detection Data_Processing Normalize Data and Generate Dose-Response Curves Detection->Data_Processing IC50_Determination Calculate IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for biochemical cross-reactivity screening.

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a labeled ligand.[14][15][16][17]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparative compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the purified receptor and a labeled ligand (radiolabeled or fluorescently labeled) at a fixed concentration.

  • Assay Procedure:

    • In a 96-well plate, add the purified receptor, the labeled ligand, and varying concentrations of the test compound.

    • Include controls for total binding (labeled ligand + receptor) and non-specific binding (labeled ligand + receptor + excess unlabeled ligand).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Detection:

    • Separate the bound from the free labeled ligand using a suitable method (e.g., filtration, scintillation proximity assay).

    • Measure the signal from the bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.[16]

Enzyme inhibition assays measure the ability of a compound to reduce the activity of an enzyme.[11][12][13][18]

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds.

    • Prepare the purified enzyme and its substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and varying concentrations of the test compound.

    • Pre-incubate the enzyme and compound for a defined period.[11][13]

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.[19]

Cell-Based Assays: Functional Consequences

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on a target within a living cell.[20][21][22][23][24]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture and Seed Cells Expressing Target of Interest Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Compound_Treatment Stimulation Stimulate Signaling Pathway (if necessary) Compound_Treatment->Stimulation Lysis_Detection Lyse Cells and Measure Downstream Readout Stimulation->Lysis_Detection Data_Processing Normalize Data and Generate Dose-Response Curves Lysis_Detection->Data_Processing EC50_Determination Calculate EC50 Values Data_Processing->EC50_Determination

Caption: Workflow for cell-based cross-reactivity screening.

This assay measures the inhibition of a kinase by quantifying the phosphorylation of its substrate within a cell.[21]

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the kinase of interest or have been engineered to overexpress it.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds for a specified duration.

    • If necessary, stimulate the cells with an appropriate agonist to activate the kinase.

  • Detection:

    • Lyse the cells to release the proteins.

    • Quantify the level of phosphorylation of the specific substrate using methods such as ELISA or Western blotting with phospho-specific antibodies.[21]

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein concentration.

    • Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the phosphorylation signal.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical Biochemical Cross-Reactivity Profile of this compound (IC50 values in µM)
TargetThis compoundStaurosporineDasatinibSelective Inhibitor
Kinase Panel
Kinase A (Primary Target)0.050.010.0050.02
Kinase B2.50.020.1>10
Kinase C>100.0150.05>10
Kinase D5.00.031.5>10
Ion Channel Panel
hERG>10N/AN/AN/A
Nav1.5>10N/AN/AN/A
GPCR Panel
GPCR X>10N/AN/AN/A
GPCR Y>10N/AN/AN/A

N/A: Not Applicable

Table 2: Hypothetical Cell-Based Functional Activity of this compound (EC50 values in µM)
Cell Line/AssayThis compoundDasatinibSelective Inhibitor
Kinase A Phosphorylation0.150.010.05
Kinase B Phosphorylation8.00.5>20
Cell Proliferation (Cancer Line X)0.20.0150.08
Cytotoxicity (Hepatocytes)>205.0>20

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized compounds, researchers can build a comprehensive selectivity profile. The hypothetical data presented illustrates how to interpret the findings to assess the compound's specificity and potential for off-target effects.

A favorable cross-reactivity profile, characterized by a significant window between on-target potency and off-target interactions, would provide strong support for the continued development of this compound as a therapeutic candidate. Further in-depth mechanistic studies and in vivo safety assessments would be the logical next steps to fully characterize its pharmacological properties.

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing Efficacy of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous blockbuster drugs and agrochemicals. Its prevalence drives a continuous demand for efficient and versatile synthetic methods. This guide provides an in-depth, objective comparison of the most prominent methods for pyrazole synthesis, moving beyond a simple listing of steps to explain the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure technical accuracy and field-proven insights.

The Classic Workhorse: Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most straightforward and widely used methods for constructing the pyrazole ring.[1] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2]

From 1,3-Dicarbonyl Compounds

This is the quintessential Knorr reaction, valued for its simplicity and the ready availability of starting materials.

Mechanism: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[1] A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial attack can occur at either carbonyl, potentially leading to a mixture of regioisomers.[3]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H2O Hydrazine Hydrazine Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is a representative example of the Knorr synthesis using acetylacetone and hydrazine.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and ethanol (30 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting oil is then distilled under vacuum to afford 3,5-dimethylpyrazole as a colorless solid.

From α,β-Unsaturated Carbonyl Compounds

This variation of the Knorr synthesis utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, which are readily accessible.[2]

Mechanism: The reaction typically proceeds in two stages. First, the hydrazine reacts with the α,β-unsaturated carbonyl compound to form a pyrazoline intermediate. This is followed by an oxidation step to aromatize the ring and yield the pyrazole.[2] The oxidation can be achieved using various reagents, or in some cases, occurs via air oxidation.

Pyrazole_from_Chalcone Chalcone Chalcone Pyrazoline Intermediate Pyrazoline Intermediate Chalcone->Pyrazoline Intermediate + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Pyrazole Pyrazole Pyrazoline Intermediate->Pyrazole Oxidation (-2H)

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone [4]

This protocol describes a one-pot synthesis from chalcone and hydrazine using mechanochemical ball milling.

  • Reaction Setup: In a stainless-steel ball-milling vessel, add the chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and sodium persulfate (2 mmol).

  • Reaction Conditions: Mill the mixture at room temperature for the specified time (typically 30-60 minutes). The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give the desired 3,5-diphenyl-1H-pyrazole.

The Regioselective Approach: 1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles. This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[5]

Mechanism: Nitrile imines, which are commonly generated in situ from hydrazonoyl halides in the presence of a base, react with alkynes in a [3+2] cycloaddition to form the pyrazole ring directly.[5] The regioselectivity is controlled by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.

Dipolar_Cycloaddition Hydrazonoyl Halide Hydrazonoyl Halide Nitrile Imine Nitrile Imine Hydrazonoyl Halide->Nitrile Imine Base (-H-Halide) Pyrazole Pyrazole Nitrile Imine->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne MCR_Workflow cluster_0 One-Pot Reaction Component A Component A Complex Pyrazole Complex Pyrazole Component A->Complex Pyrazole Catalyst/Solvent Component B Component B Component B->Complex Pyrazole Component C Component C Component C->Complex Pyrazole Component D Component D Component D->Complex Pyrazole

References

A Preclinical Benchmarking Guide: Evaluating 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide (Compound X) Against Standard-of-Care Therapies in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Despite advances in our understanding of its molecular pathogenesis, AML remains a significant clinical challenge, with a 5-year overall survival rate of less than 30% for newly diagnosed patients.[2] A major driver of poor prognosis in approximately 30% of AML cases is the presence of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.

The development of targeted therapies against FLT3 has marked a pivotal advancement in the treatment of this AML subtype.[4] However, challenges such as acquired resistance and toxicities associated with first-generation multi-kinase inhibitors necessitate the discovery of novel, more potent, and selective agents. This guide introduces a hypothetical investigational molecule, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide (hereafter referred to as "Compound X"), a novel pyrazole-carboxamide derivative. Drawing from the established anti-cancer properties of similar scaffolds, we postulate that Compound X functions as a next-generation kinase inhibitor.[5]

This document provides a comprehensive framework for the preclinical benchmarking of Compound X. Our objective is to present a rigorous, side-by-side evaluation of its efficacy and selectivity against current standard-of-care (SoC) treatments for FLT3-mutated AML. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear rationale for each step of the evaluation process.

Hypothesized Mechanism of Action and Target Profile of Compound X

We hypothesize that Compound X is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. The pyrazole-carboxamide core is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[6] The tetrahydrocyclopenta moiety is designed to confer conformational rigidity and potentially enhance binding affinity and selectivity for the FLT3 kinase domain.

Constitutive activation of FLT3 by mutations like ITD leads to the downstream activation of several pro-survival and proliferative signaling pathways, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.[6] By inhibiting the autophosphorylation of FLT3, Compound X is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor (ITD Mutation) P P FLT3_Receptor->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K STAT5 STAT5 P->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival, Anti-apoptosis) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT5->Proliferation_Survival Compound_X Compound X Compound_X->FLT3_Receptor Inhibition

Figure 1: Hypothesized mechanism of Compound X in the FLT3 signaling pathway.

Selection of Standard Treatment Comparators

To establish a robust benchmark for Compound X, we have selected a panel of current standard-of-care therapies for FLT3-mutated AML, each representing a different therapeutic modality.

  • Gilteritinib (Xospata®): A potent, second-generation, FDA-approved FLT3 inhibitor for relapsed/refractory FLT3-mutated AML. It serves as a high-bar comparator for targeted therapy due to its significant clinical activity as a single agent.[3][4]

  • Midostaurin (Rydapt®): A first-generation, multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[2][7] It represents an important clinical benchmark, though it is less selective than second-generation inhibitors.

  • "7+3" Induction Chemotherapy (Cytarabine + Daunorubicin): This combination remains the cornerstone of induction therapy for most AML patients fit for intensive treatment.[1][8] It provides a benchmark against traditional cytotoxic chemotherapy.

Preclinical Benchmarking Experimental Workflow

The evaluation of Compound X will proceed through a logical sequence of in vitro and in vivo assays designed to assess its potency, selectivity, cellular activity, and anti-leukemic efficacy.

Benchmarking_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Inhibition Assay (FLT3 vs. Kinome Panel) Cell_Proliferation Cell-Based Proliferation Assay (FLT3-ITD+ vs. FLT3-WT) Kinase_Assay->Cell_Proliferation Potency & Selectivity Apoptosis_Assay Apoptosis Induction Assay (Annexin V/PI Staining) Cell_Proliferation->Apoptosis_Assay Cellular Activity Signaling_Assay Downstream Signaling Inhibition (Western Blot for p-FLT3, p-STAT5, p-ERK) Apoptosis_Assay->Signaling_Assay Mechanism Confirmation Xenograft_Model AML Xenograft Mouse Model (MV4-11 cells) Signaling_Assay->Xenograft_Model Candidate for In Vivo Testing Efficacy_Study Efficacy Assessment (Tumor Growth Inhibition, Survival) Xenograft_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Study

Figure 2: Overall preclinical benchmarking workflow for Compound X.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of Compound X against FLT3 kinase and to assess its selectivity against a panel of other kinases.

Methodology:

  • Reagents: Recombinant human FLT3 kinase, kinase buffer, ATP, substrate peptide (e.g., Abltide), Compound X, Gilteritinib, Midostaurin (serial dilutions), and a kinase assay detection kit (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of Compound X, Gilteritinib, and Midostaurin in DMSO, followed by dilution in kinase buffer. b. In a 384-well plate, add 5 µL of the diluted compounds. c. Add 10 µL of a solution containing the FLT3 kinase and the substrate peptide to each well. d. Incubate for 10 minutes at room temperature to allow compound binding. e. Initiate the kinase reaction by adding 10 µL of ATP solution. f. Incubate for 1 hour at 30°C. g. Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no enzyme (100% inhibition) controls. b. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Profiling: Repeat the assay using a panel of other kinases (e.g., c-KIT, VEGFR2, PDGFR) to assess off-target activity.

Protocol 2: Cell-Based Proliferation Assay

Objective: To measure the anti-proliferative activity (GI50) of Compound X in FLT3-mutated and FLT3-wild-type AML cell lines.

Methodology:

  • Cell Lines:

    • FLT3-ITD positive: MV4-11, MOLM-13

    • FLT3-wild type: HL-60, U937

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, Compound X, Gilteritinib, Midostaurin, Cytarabine, Daunorubicin, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere/stabilize overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. For the 7+3 regimen, use a fixed ratio of Cytarabine and Daunorubicin. c. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. d. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percent growth inhibition relative to DMSO-treated control cells. b. Determine the GI50 (concentration causing 50% growth inhibition) by plotting percent inhibition versus log concentration and fitting to a dose-response curve.

Protocol 3: Apoptosis Induction Assay

Objective: To confirm that the anti-proliferative effect of Compound X is due to the induction of apoptosis.

Methodology:

  • Cell Line: MV4-11.

  • Reagents: Compound X, Gilteritinib (at 1x, 5x, and 10x their respective GI50 concentrations), Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, binding buffer.

  • Procedure: a. Treat MV4-11 cells with the compounds for 24 hours. b. Harvest and wash the cells with cold PBS. c. Resuspend the cells in 1X binding buffer. d. Add Annexin V-FITC and PI to the cells according to the kit protocol. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry, quantifying the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in compound-treated samples to the DMSO-treated control.

Protocol 4: In Vivo Xenograft Mouse Model of AML

Objective: To evaluate the in vivo anti-leukemic efficacy of Compound X in a disseminated AML model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Procedure: a. Inject 5 x 10^6 MV4-11 cells (expressing luciferase for bioluminescence imaging) intravenously into the tail vein of the mice. b. Monitor for engraftment by bioluminescence imaging (BLI). c. Once the leukemia is established (detectable BLI signal), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)
    • Compound X (e.g., 10, 30 mg/kg, daily oral gavage)
    • Gilteritinib (e.g., 10 mg/kg, daily oral gavage) d. Treat the mice for 21-28 days. e. Monitor tumor burden weekly using BLI. f. Monitor animal health daily (body weight, clinical signs of toxicity).

  • Endpoints and Data Analysis: a. Primary Endpoint: Overall survival. Analyze using Kaplan-Meier survival curves and log-rank tests. b. Secondary Endpoint: Change in tumor burden (BLI signal). Compare the BLI signal between groups at different time points. c. Toxicity Assessment: Monitor for changes in body weight and any adverse clinical signs.

Hypothetical Data Presentation and Interpretation

The following tables summarize the expected outcomes from the benchmarking studies, with hypothetical data for Compound X.

Table 1: In Vitro Potency and Selectivity

CompoundFLT3 IC50 (nM)c-KIT IC50 (nM)Selectivity (c-KIT/FLT3)
Compound X 0.5 150 300x
Gilteritinib1.02525x
Midostaurin119~0.8x

Interpretation: Compound X demonstrates sub-nanomolar potency against FLT3 and superior selectivity over the off-target kinase c-KIT compared to both Gilteritinib and the non-selective Midostaurin. This profile suggests a potentially wider therapeutic window with fewer off-target toxicities.

Table 2: Anti-Proliferative Activity in AML Cell Lines

CompoundMV4-11 (FLT3-ITD+) GI50 (nM)HL-60 (FLT3-WT) GI50 (nM)
Compound X 2.5 > 5,000
Gilteritinib5.0> 10,000
Midostaurin20800
Cytarabine5045
Daunorubicin108

Interpretation: Compound X shows potent anti-proliferative activity specifically in the FLT3-ITD positive cell line, with minimal effect on the FLT3-wild type line, confirming its on-target cellular activity. Its potency surpasses that of the standard-of-care comparators in the mutant cell line.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

Treatment GroupMedian Survival (days)% Increase in Lifespan vs. VehicleTumor Growth Inhibition at Day 21 (%)
Vehicle25-0
Compound X (30 mg/kg) 55 120% 95%
Gilteritinib (10 mg/kg)4892%85%

Interpretation: In the in vivo model, Compound X significantly extends survival and inhibits tumor growth more effectively than Gilteritinib at the tested doses, suggesting superior anti-leukemic efficacy.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking the novel pyrazole-carboxamide derivative, Compound X, against established therapies for FLT3-mutated AML. Based on our hypothetical data, Compound X presents a promising profile characterized by high potency, superior selectivity, and robust in vivo efficacy.

The successful completion of these studies would provide a strong rationale for advancing Compound X into further preclinical development. Future directions would include:

  • Combination Studies: Evaluating the synergy of Compound X with other AML therapies, such as venetoclax or standard chemotherapy.

  • Resistance Profiling: Investigating the potential for acquired resistance to Compound X and its activity against known FLT3 resistance mutations (e.g., F691L gatekeeper mutation).

  • Formal IND-Enabling Studies: Conducting comprehensive toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.

The rigorous and logical progression of the experiments described herein is crucial for making informed decisions in the drug development process, ultimately aiming to bring more effective and safer therapies to patients with AML.

References

A Head-to-Head Comparison of Pyrazole Derivatives in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring is a five-membered heterocyclic scaffold that has earned the designation of a "privileged structure" in medicinal chemistry. Its unique chemical properties allow it to serve as a versatile framework for designing potent and selective inhibitors of various enzymatic targets.[1][2][3] This has led to the development of numerous pyrazole derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] This guide provides an in-depth, head-to-head comparison of two distinct classes of pyrazole-based kinase inhibitors in common cellular assays. By examining a Cyclin-Dependent Kinase 2 (CDK2) inhibitor and a Janus Kinase (JAK) inhibitor, we will explore how subtle modifications to the pyrazole core can yield compounds with vastly different biological activities and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causal reasoning behind the experimental choices and detailed protocols to empower your own research.

The Targets: Differentiating Cell Cycle Control from Signal Transduction

To understand the cellular effects of our chosen compounds, we must first understand their targets. Both CDK2 and JAKs are kinases, but they govern fundamentally different aspects of cellular function.

  • Cyclin-Dependent Kinase 2 (CDK2): The Cell Cycle Gatekeeper CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, specifically the transitions from the G1 to S phase and progression through the S phase.[5] Its activity is tightly controlled by binding to regulatory proteins called cyclins (Cyclin E and Cyclin A). The active CDK2/cyclin complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thus committing the cell to division.[6] In many cancers, CDK2 is overexpressed or hyperactivated, leading to uncontrolled cell proliferation.[4][5] Therefore, inhibiting CDK2 is a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[4][5]

  • Janus Kinases (JAKs): Masters of Cytokine Signaling The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[7][8] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate the expression of genes involved in immunity, inflammation, and cell growth.[7] Constitutive activation of the JAK/STAT pathway is a driving force in various hematologic malignancies and inflammatory diseases, making JAKs a prime therapeutic target.[7]

Signaling Pathway Diagrams

To visualize these processes, the following diagrams illustrate the core mechanisms of CDK2 and JAK signaling and the points of inhibition by their respective pyrazole-based inhibitors.

CDK2_Pathway CyclinE_A Cyclin E/A Active_CDK2 Active CDK2/ Cyclin Complex CyclinE_A->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 Rb_E2F Rb-E2F Complex (Growth Suppressed) Active_CDK2->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Inhibitor Pyrazole CDK2 Inhibitor (e.g., Cmpd 15) Inhibitor->Active_CDK2 Inhibits

Caption: CDK2 signaling pathway and point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_Dimer->Gene_Expression Translocates & Activates Inhibitor Pyrazole JAK Inhibitor (e.g., Cmpd 3f) Inhibitor->JAK Inhibits

Caption: JAK/STAT signaling pathway and point of inhibition.

The Contenders: A Tale of Two Pyrazoles

For our head-to-head comparison, we have selected two potent, recently developed pyrazole derivatives from the literature, each targeting one of the pathways described above.

  • Compound 15 (CDK2 Inhibitor): A novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative identified as a highly potent CDK2 inhibitor.[6] It represents a class of compounds designed to halt the cell cycle.

  • Compound 3f (Pan-JAK Inhibitor): A potent 4-amino-(1H)-pyrazole derivative that demonstrates nanomolar inhibitory activity against JAK1, JAK2, and JAK3.[7] It is representative of compounds developed to block oncogenic signaling cascades.

Head-to-Head in Cellular Assays

The true test of a compound's utility lies in its performance in cellular assays. We will compare our contenders in three fundamental assays used in cancer drug discovery: the MTT assay for cytotoxicity, flow cytometry for cell cycle analysis, and Western blotting for pathway modulation.

Assay 1: Anti-Proliferative Activity (MTT Assay)

The "Why": The first question for any potential anticancer agent is "Does it kill cancer cells?". The MTT assay is a colorimetric assay that provides a quantitative measure of a cell population's metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cells to a range of drug concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

The Data:

CompoundTargetCell LineCancer TypeIC50 (µM)Source
Compound 15 CDK2A2780Ovarian0.158[6]
OVCAR-3Ovarian0.127[6]
HCT-116Colon0.207[6]
PC-3Prostate0.560[6]
Compound 3f Pan-JAKPC-3Prostate~2.5 (estimated)[7]
HELErythroleukemia~2.0 (estimated)[7]
K562CML~2.5 (estimated)[7]
MCF-7Breast~3.0 (estimated)[7]
MOLT4T-ALL~2.5 (estimated)[7]

Note: IC50 values for Compound 3f are estimated from graphical data presented in the source publication.

The Interpretation: Both pyrazole derivatives demonstrate potent anti-proliferative activity against a range of cancer cell lines. However, the data reveals key differences. Compound 15 (CDK2 inhibitor) exhibits sub-micromolar potency across all tested lines, with particularly high activity against ovarian cancer cells (A2780, OVCAR-3).[6] This suggests a broad-spectrum efficacy against cancers reliant on cell cycle progression. Compound 3f (JAK inhibitor) also shows low micromolar activity across its tested panel.[7] Notably, another compound from the same study, 11b , showed selective cytotoxicity at submicromolar levels against HEL and K562 cells, which are known to be driven by dysregulated JAK2 signaling.[7] This highlights how JAK inhibitors can be particularly effective in cancers with a specific addiction to the JAK/STAT pathway.

Assay 2: Mechanism of Action - Cell Cycle Analysis (Flow Cytometry)

The "Why": After establishing that a compound is cytotoxic, the next logical step is to determine how it kills cells. For a CDK2 inhibitor, the expected mechanism is cell cycle arrest. Flow cytometry is the gold standard for this analysis.[11][12] This technique involves staining the DNA of cells with a fluorescent dye like propidium iodide (PI).[12] As cells progress through the cycle, their DNA content doubles. The flow cytometer measures the fluorescence intensity of individual cells, allowing us to quantify the percentage of the population in each phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). A CDK2 inhibitor is expected to cause cells to accumulate in the S and/or G2/M phases.[6]

The Data & Interpretation: Mechanistic studies on Compound 15 in ovarian cancer cells confirmed this hypothesis. Treatment with the compound led to a significant arrest of cells at the S and G2/M phases of the cell cycle, consistent with its potent inhibition of CDK2.[6] This provides strong evidence that the observed cytotoxicity is a direct result of its intended mechanism of action. While the source for Compound 3f did not include cell cycle analysis, inhibition of the JAK/STAT pathway, which controls the expression of proliferation-related genes, would also be expected to induce cell cycle arrest, likely at the G1/S checkpoint. This highlights a key difference: Compound 15 acts directly on the cell cycle machinery, whereas Compound 3f acts on an upstream signaling pathway that regulates that machinery.

Assay 3: Mechanism of Action - Pathway Modulation (Western Blot)

The "Why": The final piece of the puzzle is to confirm that the compound engages its intended target within the cell. Western blotting is a powerful technique used to detect specific proteins in a sample and assess their post-translational modifications, such as phosphorylation.[13][14] By using antibodies specific to both the total protein and its phosphorylated form, we can determine if a kinase inhibitor is effectively blocking the phosphorylation of its downstream substrates.

The Interpretation: For the CDK2 inhibitor Compound 15 , a key experiment would be to measure the phosphorylation of Retinoblastoma (Rb) protein. The study confirmed that treatment with Compound 15 reduced the phosphorylation of Rb at a specific site (Thr821), providing direct evidence of target engagement in a cellular context.[6]

For the JAK inhibitor Compound 3f , the equivalent experiment would be to measure the phosphorylation of STAT3 (p-STAT3). Inhibition of JAKs should lead to a marked decrease in p-STAT3 levels without affecting the total amount of STAT3 protein. This experiment would confirm that the compound is blocking the JAK/STAT signaling cascade as intended.[7]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following sections provide detailed, step-by-step protocols for the assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.[9][15]

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Pyrazole Derivatives (Serial dilutions, 48-72h) B->C D 4. Add MTT Reagent (10 µL of 5 mg/mL stock) C->D E 5. Incubate (4h, 37°C) D->E F 6. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (570 nm on plate reader) F->G H 8. Calculate IC50 (Plot dose-response curve) G->H

Caption: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle-only (e.g., DMSO) controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background.[10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of cells with propidium iodide (PI) for analysis of DNA content.[16]

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvest: Harvest both adherent and floating cells. Transfer to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cells for fixation.[11] Incubate at -20°C for at least 2 hours (can be stored for weeks).[11]

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes.[17] Discard the ethanol and wash the pellet twice with PBS.[17] Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

  • Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol outlines the key steps for detecting changes in protein phosphorylation.[13][14]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification (BCA Assay) B 2. SDS-PAGE (Separate proteins by size) A->B C 3. Protein Transfer (Gel to PVDF membrane) B->C D 4. Blocking (Block non-specific sites) C->D E 5. Primary Antibody Incubation (e.g., anti-p-STAT3, overnight) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Add chemiluminescent substrate) F->G H 8. Imaging & Analysis (Capture signal and quantify bands) G->H

Caption: Experimental workflow for Western blot analysis.

Methodology:

  • Cell Culture and Lysis: Treat cells in 6-well plates with the pyrazole inhibitor. After treatment, wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., rabbit anti-p-Rb or mouse anti-p-STAT3).[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: After further washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imager.

  • Analysis: Re-probe the membrane with antibodies against the total protein (e.g., total Rb or total STAT3) and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using image analysis software.

Conclusion and Future Directions

This head-to-head comparison demonstrates the remarkable versatility of the pyrazole scaffold in generating potent and specific kinase inhibitors. By targeting distinct cellular processes—cell cycle progression versus signal transduction—these derivatives exhibit unique biological profiles. The CDK2 inhibitor, Compound 15 , shows broad, sub-micromolar anti-proliferative activity driven by direct cell cycle arrest.[6] In contrast, the pan-JAK inhibitor, Compound 3f , demonstrates efficacy that may be particularly pronounced in cancers with a known dependency on the JAK/STAT pathway.[7]

The cellular assays presented here—MTT, flow cytometry, and Western blotting—form a logical and powerful workflow for characterizing novel anti-cancer agents. They allow researchers to move from an initial screen of cytotoxicity to a detailed understanding of the compound's mechanism of action. Future studies for these promising pyrazole derivatives would logically progress to in vivo animal models to assess efficacy and safety, as well as exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the pyrazole chemical space will undoubtedly yield even more sophisticated and effective therapeutics for a range of human diseases.

References

A Researcher's Comparative Guide to Validating Target Engagement of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide as a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the validation of target engagement—the direct physical interaction between a drug and its intended protein target within a cellular context—stands as a cornerstone of preclinical development.[1] A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from insufficient target engagement in patients.[2] Therefore, robust, multi-faceted validation in the early stages is not merely a recommendation but a critical necessity to de-risk a candidate compound.

This guide provides an in-depth comparison of key methodologies for validating the target engagement of a novel investigational compound, 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide (hereafter referred to as TCPC ). The pyrazole-carboxamide scaffold is a well-established pharmacophore in kinase inhibitors, and based on initial screening, TCPC is hypothesized to target Cyclin-Dependent Kinase 2 (CDK2).[3][4]

CDK2 is a serine/threonine kinase that, in complex with Cyclin E or Cyclin A, acts as a master regulator of the G1/S phase transition of the cell cycle.[5][] Its dysregulation is a common feature in many cancers, making it a compelling therapeutic target.[7][8] This guide will walk researchers through a logical progression of experiments, from direct biochemical interaction to functional cellular outcomes, comparing TCPC's performance with a well-characterized tool compound, Kenpaullone , a known CDK inhibitor.[9] We will explore the causality behind experimental choices, provide detailed protocols, and present data in a comparative framework to offer a comprehensive playbook for robust target engagement validation.

The Target: CDK2 and its Role in Cell Cycle Progression

Understanding the target's function is paramount to designing effective validation assays. CDK2, when activated by Cyclin E, phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing the expression of genes required for DNA replication and progression into the S phase.[] Inhibiting CDK2 is intended to block this transition, leading to cell cycle arrest and preventing cancer cell proliferation.[5]

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Cyclin E Cyclin E CDK2_CyclinE Active CDK2/ Cyclin E Complex Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex (Transcription Repressed) pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F DNA_Replication DNA Replication CDK2_CyclinE->Rb_E2F P E2F->DNA_Replication Transcription TCPC TCPC (Inhibitor) TCPC->CDK2_CyclinE

Caption: CDK2/Cyclin E pathway at the G1/S checkpoint and the inhibitory action of TCPC.

Biochemical Validation: Direct Enzyme Inhibition

Expertise & Rationale: The first and most direct test of the hypothesis is to determine if TCPC can inhibit the catalytic activity of purified CDK2 enzyme in a controlled, cell-free environment. This biochemical assay removes the complexities of the cellular milieu (e.g., membrane permeability, efflux pumps) to provide a clean measure of direct target interaction.[2] We will use a luminescence-based kinase assay that quantifies ATP consumption, a direct proxy for kinase activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin E1 enzyme in kinase reaction buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., a peptide derived from Rb) and ATP in the same buffer. A typical ATP concentration is 100 µM.[11]

    • Prepare serial dilutions of TCPC and Kenpaullone (positive control) in DMSO, then dilute into the reaction buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions (TCPC, Kenpaullone) or vehicle (DMSO control).[11]

    • Add 10 µL of the 2X enzyme solution to all wells and incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and deplete unused ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12] Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with "no enzyme" (0% activity) and "vehicle control" (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Performance Data (Hypothetical)
CompoundAssay TypeTargetIC50 (nM)
TCPC ADP-Glo™CDK2/Cyclin E18.5
Kenpaullone ADP-Glo™CDK2/Cyclin E125.0

Cellular Validation: Target Binding in Intact Cells

Expertise & Rationale: Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but it doesn't confirm it can reach and bind its target in the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) provides this critical evidence. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][15] This stabilization can be measured by quantifying the amount of soluble protein remaining after a heat shock.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat intact cells with TCPC or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Cool & Lyse Cells B->C D 4. Pellet aggregated proteins via centrifugation C->D E 5. Analyze soluble fraction for CDK2 via Western Blot D->E

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency.

    • Treat cells with a saturating concentration of TCPC (e.g., 10 µM) or vehicle (DMSO) for 2 hours in culture media.

  • Heat Challenge:

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.[14]

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[14]

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction from the heat-denatured, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for CDK2. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and negative control.

    • Quantify the band intensities and plot the percentage of soluble CDK2 against the temperature for both vehicle- and TCPC-treated samples to generate "melt curves." The shift in the midpoint of the curve (Tagg) indicates target stabilization.

Comparative Performance Data (Hypothetical)
TreatmentTarget ProteinAggregation Temp (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO) CDK251.2 °C-
TCPC (10 µM) CDK256.8 °C+5.6 °C
TCPC (10 µM) GAPDH62.1 °C+0.2 °C

Advanced Cellular Validation: Quantitative Target Occupancy

Expertise & Rationale: While CETSA confirms if a compound binds, it is not easily adapted for high-throughput screening or precise quantification of intracellular affinity. The NanoBRET™ Target Engagement assay is a state-of-the-art method that addresses this by measuring compound binding in live cells in real-time.[16] The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[17][18] A target protein (CDK2) is fused to NanoLuc® Luciferase (the energy donor), and a cell-permeable fluorescent tracer that reversibly binds the target's active site serves as the energy acceptor. A test compound competes with the tracer, causing a loss of BRET signal in a dose-dependent manner.[19]

Principle of NanoBRET™ Target Engagement

NanoBRET_Principle cluster_bound Tracer Bound (No Inhibitor) cluster_displaced Tracer Displaced (Inhibitor Present) CDK2_NLuc_1 CDK2-NanoLuc Tracer_1 Tracer CDK2_NLuc_1->Tracer_1 BRET Signal (Energy Transfer) CDK2_NLuc_2 CDK2-NanoLuc No BRET Signal TCPC TCPC TCPC->CDK2_NLuc_2 Binding Tracer_2 Tracer

Caption: Principle of the NanoBRET™ assay for measuring target engagement.

Experimental Protocol: NanoBRET™ Assay (Overview)
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a CDK2-NanoLuc® fusion protein and a partner cyclin protein. Plate the transfected cells in a white, 384-well assay plate.

  • Compound Treatment: Prepare serial dilutions of TCPC and Kenpaullone. Add these compounds to the cells and incubate.

  • Tracer Addition: Add the NanoBRET® fluorescent tracer at a pre-optimized concentration.

  • Signal Detection: Add the NanoLuc® substrate, and immediately measure the donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of compound concentration to determine the intracellular IC50, which reflects the compound's affinity for the target in living cells.[19]

Comparative Performance Data (Hypothetical)
CompoundAssay TypeCellular ContextIntracellular IC50 (nM)
TCPC NanoBRET™Live HEK293 Cells45.2
Kenpaullone NanoBRET™Live HEK293 Cells112.8

Summary & Orthogonal Method Comparison

FeatureBiochemical Kinase AssayCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Principle Measures enzyme activity inhibitionLigand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Context Purified enzyme (in vitro)Intact cells, tissues (in situ)Live cells (in vivo)
Key Output IC50 (Potency)Thermal Shift (ΔTagg) (Proof of Binding)Intracellular IC50 (Cellular Affinity/Occupancy)
Throughput HighLow to MediumHigh
Primary Question Answered Does it inhibit the enzyme?Does it bind the target in a cell?With what affinity does it bind in a live cell?

Final Synthesis:

The comprehensive validation workflow for This compound (TCPC) provides a robust and compelling case for its mechanism of action as a CDK2 inhibitor.

  • The biochemical assay established that TCPC is a potent, direct inhibitor of the CDK2 enzyme.

  • CETSA provided definitive proof that TCPC crosses the cell membrane and physically engages with CDK2 in its native, complex cellular environment.

  • The NanoBRET™ assay offered quantitative, live-cell data, confirming target occupancy and providing a precise measure of intracellular affinity, which is critical for guiding medicinal chemistry optimization.

By employing this multi-faceted, comparative approach, researchers can move forward with confidence, knowing that the biological effects observed with TCPC are directly linked to the engagement of its intended target, CDK2. This rigorous validation is an indispensable step toward the successful development of novel therapeutics.

References

A Senior Application Scientist's Guide to Reproducible Pyrazole Carboxamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical research, pyrazole carboxamides have emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents and crop protection products.[1][2] The journey from a promising hit compound to a viable clinical candidate or commercial product is paved with rigorous experimentation, where reproducibility is the cornerstone of success. This guide provides an in-depth comparison of methodologies for the synthesis, biological evaluation, and analytical characterization of pyrazole carboxamides, with a focus on ensuring the reliability and reproducibility of your experimental data.

The Critical Challenge of Regioisomerism in Pyrazole Synthesis

A primary hurdle in the synthesis of substituted pyrazoles is the potential for the formation of regioisomers, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the classical Knorr pyrazole synthesis.[3][4] The formation of a mixture of isomers not only reduces the yield of the desired product but also introduces significant challenges in purification and can lead to inconsistent biological data if not properly resolved.[3]

Several factors can influence the regioselectivity of the reaction:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can favor the preferential attack of the hydrazine at one carbonyl group over the other.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can dictate which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[4]

  • Solvent Selection: The choice of solvent can influence the reaction pathway and, consequently, the regioisomeric ratio.[3]

Strategies to mitigate the formation of regioisomers include the careful selection of starting materials with strong steric or electronic biases, optimization of reaction pH and solvent, and the use of alternative synthetic routes that offer greater regiocontrol.[3][4]

Comparative Analysis of Synthetic Protocols

While numerous methods exist for the synthesis of pyrazole carboxamides, they can be broadly categorized into two main approaches: traditional multi-step synthesis and more modern streamlined approaches like microwave-assisted and continuous flow synthesis.[5]

Synthetic ApproachAdvantagesDisadvantagesImpact on Reproducibility
Traditional Multi-step Synthesis Well-established, allows for purification of intermediates, greater control over individual reaction steps.[6][7]Time-consuming, may result in lower overall yields due to multiple steps.[5]High, as purification of intermediates ensures the quality of the material for subsequent steps.
Microwave-Assisted Synthesis Dramatic reduction in reaction times, often leads to higher yields.[5]Requires specialized equipment, potential for localized overheating if not properly controlled.Can be high with proper optimization and control of microwave parameters.
Continuous Flow Synthesis Excellent control over reaction parameters (temperature, time), scalable, can improve safety.[5]Higher initial equipment cost, may require significant optimization for new reactions.Very high, as precise control over reaction conditions minimizes variability.

The choice of synthetic protocol will depend on the specific target molecule, available resources, and the desired scale of the synthesis. For discovery-phase research where many analogs are being synthesized, microwave-assisted synthesis can offer a significant time advantage. For process development and scale-up, continuous flow synthesis often provides the highest level of reproducibility and control.

cluster_synthesis General Synthetic Workflow for Pyrazole Carboxamides Start Start Step1 Cyclocondensation of 1,3-dicarbonyl and hydrazine Start->Step1 Reagents, Solvent, Temp. Step2 Functional group manipulation (e.g., reduction of nitro group) Step1->Step2 Control of regioisomerism Step3 Amide coupling with a carboxylic acid Step2->Step3 Coupling agents, Base Purification Purification Step3->Purification e.g., Column chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC Final_Product Final_Product Characterization->Final_Product

Caption: General synthetic workflow for pyrazole carboxamides.

Ensuring Reproducibility in Biological Evaluation

The biological evaluation of pyrazole carboxamides is a critical step in determining their therapeutic or agrochemical potential. However, cell-based assays are susceptible to various sources of variability that can compromise the reproducibility of the data.[8]

Key Sources of Variability in Cell-Based Assays:

  • Cell Line Integrity: Genetic drift, mycoplasma contamination, and misidentification of cell lines can lead to significant changes in cellular responses.[8]

  • Culture Conditions: Variations in media composition, serum quality, temperature, and CO2 levels can impact cell growth and physiology.[8]

  • Reagent Quality: The quality and consistency of reagents, including growth factors and assay components, are crucial for reproducible results.[8]

  • Assay Protocol: Pipetting errors, incubation times, and plate-to-plate variations can all introduce variability.[9]

  • Data Analysis: The choice of data analysis methods and the handling of outliers can influence the final results.[2]

cluster_bioassay Workflow for a Reproducible Biological Assay Start_Assay Assay Planning Cell_Culture Standardized Cell Culture Start_Assay->Cell_Culture Cell line authentication Compound_Prep Compound Preparation & QC Start_Assay->Compound_Prep Purity & concentration verification Assay_Execution Automated/Standardized Assay Protocol Cell_Culture->Assay_Execution Compound_Prep->Assay_Execution Data_Acquisition Instrument Calibration & QC Assay_Execution->Data_Acquisition Plate controls Data_Analysis Robust Statistical Analysis Data_Acquisition->Data_Analysis Normalization Results Results Data_Analysis->Results

Caption: Workflow for a reproducible biological assay.

The Role of Analytical Characterization in Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the reproducibility of experiments involving pyrazole carboxamides. It confirms the identity and purity of the synthesized compounds, which is essential for obtaining reliable biological data.[6][10]

Analytical TechniquePurposeStrengthsLimitations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.[10][11]Provides detailed information about the molecular structure.[12]Requires a relatively large amount of sample, may not be suitable for complex mixtures.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[10][11]High sensitivity, can be coupled with chromatography for mixture analysis.[13]Isomeric compounds may not be distinguishable by MS alone.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[13]High resolution, can separate complex mixtures, quantitative.Requires reference standards for quantification.
Infrared (IR) Spectroscopy Identification of functional groups.[10][11]Fast and non-destructive.Provides limited structural information compared to NMR.

Detailed Experimental Protocols

Protocol 1: Reproducible Synthesis of a Pyrazole Carboxamide

This protocol describes a general and robust method for the synthesis of a 1,3,5-trisubstituted pyrazole-4-carboxamide.

Step 1: Synthesis of the Pyrazole Core [7]

  • To a solution of a substituted phenylhydrazine (1.0 eq) in ethanol, add the corresponding 1,3-dicarbonyl compound (1.0 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pyrazole ester intermediate.

Step 2: Hydrolysis of the Ester [7]

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the pyrazole carboxylic acid.

Step 3: Amide Coupling [6]

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and triethylamine (2.0 eq) and stir the reaction overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final pyrazole carboxamide.

Protocol 2: Reproducible In Vitro Anticancer Assay (MTT Assay)[14]

This protocol outlines a standardized MTT assay for assessing the cytotoxicity of pyrazole carboxamides against a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The reproducibility of experiments involving pyrazole carboxamides is paramount for the successful advancement of research and development programs. By understanding the critical parameters in synthesis, implementing robust protocols for biological evaluation, and employing thorough analytical characterization, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for achieving experimental reproducibility, ultimately accelerating the discovery and development of novel pyrazole carboxamide-based therapeutics and agrochemicals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide (CAS No. 851776-30-2). The protocols herein are designed to ensure operational safety, environmental protection, and regulatory adherence, reflecting our commitment to supporting your research beyond the product itself.

Hazard Assessment: The Rationale for Specialized Disposal

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating it is an irritant and harmful.[1]

Key Hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The compound's pyrazole and carboxamide functional groups, common in biologically active molecules, necessitate that it be treated as a potentially hazardous chemical waste.[2][3] Its disposal requires protocols that mitigate risks of exposure to personnel and prevent release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard municipal waste.[4][5]

Core Disposal Principle: Segregation and Containment

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . This requires meticulous segregation from non-hazardous waste streams and incompatible chemicals to prevent dangerous reactions.[4][6] All waste generated, including the pure compound, solutions, and contaminated labware, must be collected for professional disposal coordinated through your institution's Environmental Health & Safety (EHS) department.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage the waste stream from generation to collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to prevent exposure. The causality is direct: proper PPE is the primary barrier between the researcher and the chemical's irritant properties.[7]

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a dust respirator may be necessary.[7] Always handle in a well-ventilated area.[7]

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step to ensure safety and compliant disposal.[5] Do not mix this waste with other chemical streams unless directed by your EHS office.

  • Solid Waste: This includes unused or expired pure compound, and any materials contaminated with the solid chemical, such as weigh boats, contaminated paper towels, and gloves.[5] These items must be placed in a designated solid chemical waste container.

  • Liquid Waste: This includes all solutions containing the compound (e.g., from experiments, stock solutions). These must be collected in a separate, sealed container for liquid chemical waste.[5]

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[9]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Container Choice: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[4][10] For liquid waste, leave adequate headspace (do not fill past 90% capacity) to allow for expansion.[2]

  • Labeling: All waste containers must be accurately and clearly labeled.[11] The Environmental Protection Agency (EPA) requires that labels include:[12]

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" .

    • An accurate list of all constituents and their approximate concentrations (e.g., "in DMSO").[2]

    • The associated hazard warnings (e.g., "Irritant," "Harmful").[12]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][12]

  • Location: The SAA must be under the control of laboratory personnel.[13]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6] Use secondary containment (e.g., a plastic tub) for liquid waste containers to contain potential spills.[4]

  • Container Integrity: Keep waste containers securely sealed at all times, except when adding waste.[4][11] Regularly inspect containers for any signs of degradation or leakage.[10]

DisposalWorkflow cluster_generation Waste Generation cluster_containment Segregation & Containment cluster_disposal Final Disposal start 1,4,5,6-Tetrahydrocyclopenta [c]pyrazole-3-carboxamide solid Unused/Expired Solid or Contaminated Labware start->solid Solid Form liquid Solutions Containing the Compound start->liquid Liquid Form solid_container Solid Hazardous Waste Container solid->solid_container liquid_container Liquid Hazardous Waste Container liquid->liquid_container pickup Arrange EHS Pickup for Professional Disposal solid_container->pickup liquid_container->pickup

Caption: Waste stream decision workflow for the compound.

Step 5: Arranging for Professional Disposal

Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[11][14]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[11]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus themselves. This must be done by trained EHS staff.[15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Alert Personnel: Notify everyone in the immediate area.[7]

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For minor spills of the solid compound, use a dry clean-up method.[7]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[7]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7]

Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[15]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous chemical waste.[4] Subsequent rinseates may also need to be collected, depending on local regulations and the toxicity of the compound. Consult your EHS office for specific guidance.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[4]

  • Final Disposal: Once rinsed and with the label removed, the container can typically be disposed of in the appropriate solid waste stream (e.g., broken glass box or plastic recycling).[4]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment, allowing you to focus on your critical research with confidence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.